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  • Product: C.I. Fluorescent Brightener 85
  • CAS: 17958-73-5

Core Science & Biosynthesis

Foundational

C.I. Fluorescent Brightener 85 (CAS 12224-06-5): Molecular Architecture, Photophysics, and Advanced Biological Applications

Executive Summary C.I. Fluorescent Brightener 85 (FB85) , widely known as Fluorescent Brightener VBL, is an anionic, stilbene-triazine derivative traditionally utilized in the textile and paper industries for its potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

C.I. Fluorescent Brightener 85 (FB85) , widely known as Fluorescent Brightener VBL, is an anionic, stilbene-triazine derivative traditionally utilized in the textile and paper industries for its potent optical whitening properties. However, its unique physicochemical profile—specifically its high-affinity, non-covalent binding to β -1,4 and β -1,3 glucans—has driven its rapid adoption in proteomics, microbiology, and clinical diagnostics. This whitepaper provides an in-depth technical analysis of FB85, bridging its structural photophysics with field-proven experimental workflows for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profile

The utility of FB85 is intrinsically linked to its tripartite molecular structure, which balances photophysical efficiency with targeted molecular affinity.

  • The Stilbene Core (The Fluorophore): The central 4,4'-diaminostilbene-2,2'-disulfonic acid moiety provides a highly conjugated π -electron system. This core is responsible for the molecule's ability to absorb ultraviolet (UV) radiation and emit visible blue light via a significant Stokes shift.

  • The Triazine Appendages (The Binding Anchors): Flanking the stilbene core are two 1,3,5-triazine rings substituted with anilino and 2-hydroxyethylamino groups. These functional groups act as dense networks of hydrogen bond donors and acceptors, facilitating strong interactions with polysaccharide matrices .

  • The Sulfonate Groups (Solubility Modulators): The disodium sulfonate groups render the bulky, hydrophobic core soluble in aqueous environments, though this solubility is highly sensitive to water hardness (divalent cations like Ca²⁺ and Mg²⁺).

Quantitative Chemical Data

Table 1: Physicochemical Properties of C.I. Fluorescent Brightener 85

PropertyValue / Description
CAS Number 12224-06-5 (Disodium salt: 17958-73-5)
Molecular Formula C₃₆H₃₄N₁₂Na₂O₈S₂
Molecular Weight 872.84 g/mol
IUPAC Name Disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[...]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Topological Polar Surface Area 321 Ų
Optimal pH Range 6.0 (Acid-resistant) to 11.0 (Alkali-resistant)
Excitation / Emission ~340–380 nm (UV) / ~430–460 nm (Blue)

Mechanisms of Action: Photophysics and Target Binding

To utilize FB85 effectively in biological assays, one must understand the causality behind its fluorescence and binding mechanics.

Photophysical Mechanism: FB85 operates via a π→π∗ electronic transition. When exposed to UV light, the conjugated electrons in the trans-stilbene core are excited. As they relax to the ground state, they emit lower-energy, visible blue light. Crucially, the molecule is subject to photoisomerization . Prolonged exposure to UV or intense visible light catalyzes a shift from the highly fluorescent, planar trans-isomer to the non-planar, weakly fluorescent cis-isomer. This dictates the strict requirement for dark incubation during experimental protocols.

Binding Mechanism: FB85 is a non-specific structural stain for microorganisms. It targets β -1,4 and β -1,3 glucans—the primary structural polymers in cellulose (plants) and chitin (fungal cell walls/exoskeletons). The binding is non-covalent, driven by extensive hydrogen bonding between the hydroxyl-rich glucan backbone and the triazine/hydroxyethylamino groups of FB85, reinforced by van der Waals forces along the planar stilbene core.

Photophysics UV UV Excitation (340-380 nm) Stilbene Stilbene Core (π → π* Transition) UV->Stilbene Absorbs Emission Fluorescence Emission (430-460 nm, Blue) Stilbene->Emission Stokes Shift Triazine Triazine Appendages (H-Bond Donors/Acceptors) Stilbene->Triazine Conjugated to Glucans β-1,4 & β-1,3 Glucans (Chitin/Cellulose) Triazine->Glucans Anchors via H-Bonds

Fig 1. Photophysical excitation-emission pathway and target binding mechanism of FB85.

Diagnostic Efficacy in Clinical Microbiology

In recent years, FB85 has emerged as a superior alternative to traditional saline smears and potassium hydroxide (KOH) preparations for the rapid detection of vulvovaginal candidiasis (VVC) and other fungal infections. Because fungal cell walls are exceptionally rich in chitin, FB85 provides intense, high-contrast visualization of Candida albicans hyphae and spores against a dark background .

Table 2: Diagnostic Efficacy of FB85 Liquid-Based Fungal Detection vs. Saline Smear

MetricFB85 Fluorescent MethodTraditional Saline Smear
True Positive Rate (Sensitivity) 88.30%45.79%
True Negative Rate (Specificity) 100.00%97.80%
Overall Accuracy 91.80%~71.00%
Time to Result < 10 Minutes< 10 Minutes

Data synthesized from comparative clinical studies on vaginal fungi detection .

Experimental Workflows: Self-Validating Protocols

The following protocols are designed with built-in causality to ensure reproducibility and mitigate common points of failure (e.g., dye agglomeration, photo-bleaching).

Protocol A: Preparation of 0.1% FB85 Stock Solution
  • Rationale: FB85 is an anionic dye. Hard water containing >300 ppm of divalent cations (Ca²⁺, Mg²⁺) will neutralize the sulfonate groups, causing the dye to agglomerate and precipitate out of solution.

  • Solvent Selection: Use strictly deionized (DI) or highly softened water.

  • Dissolution: Weigh 0.1 g of FB85 powder. Gradually add to 100 mL of DI water while stirring continuously. Note: Initial coagulation is normal; sustained magnetic stirring for 15-20 minutes will yield a transparent, light-yellow liquid.

  • Storage: Store the stock solution in an amber glass bottle at room temperature (RT). Causality: Amber glass prevents ambient UV/visible light from inducing trans-to-cis isomerization, which would permanently degrade the solution's fluorescent quantum yield.

Protocol B: Rapid Fungal/Microbial Staining
  • Rationale: This workflow leverages the rapid intercalation of FB85 into chitinous cell walls. A negative control (unstained tissue) must be run concurrently to establish a baseline for tissue autofluorescence.

  • Fixation: Prepare a thin smear of the clinical/environmental sample on a clean glass slide. Heat-fix or methanol-fix as appropriate for the sample type.

  • Staining: Flood the fixed smear with the 0.1% FB85 working solution.

  • Incubation: Incubate for 3 to 5 minutes at room temperature in complete darkness . Causality: Dark incubation prevents premature photobleaching and isomeric degradation of the dye before visualization.

  • Washing: Gently rinse the slide with distilled water for 30 seconds. Causality: Removes unbound FB85, preventing high background noise during microscopy.

  • Visualization: Mount with a coverslip. Observe under a fluorescence microscope equipped with a UV excitation filter (340–380 nm) and a blue emission filter (430–460 nm). Fungal elements will appear as sharply defined, bright blue-green structures.

Workflow Step1 1. Reagent Preparation 0.1% FB85 in Soft Water Step2 2. Sample Fixation Prepare Smear/Tissue Slide Step1->Step2 Step3 3. Dye Incubation 3-5 mins in Dark (Prevents Isomerization) Step2->Step3 Step4 4. Washing Step Distilled Water Rinse (Removes Unbound Dye) Step3->Step4 Step5 5. Fluorescence Microscopy UV Excitation & Blue Filter Observation Step4->Step5

Fig 2. Standardized experimental workflow for microbial staining using FB85.

Limitations and Troubleshooting

  • Cationic Incompatibility: FB85 must never be multiplexed in the same bath with cationic dyes or cationic surfactants. The opposing charges will cause immediate electrostatic complexation and precipitation.

  • pH Sensitivity: While stable between pH 6 and 11, dropping the pH below 4.0 will protonate the sulfonate groups, drastically reducing aqueous solubility and causing the dye to crash out of solution. Ensure all washing buffers are neutral or slightly alkaline.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6440859, C.I. Fluorescent Brightener 85. Retrieved from[Link]

  • Zhao, Y., et al. (2022). A study on the accuracy of a new fluorescent detection method for vaginal fungi. Journal of Clinical Laboratory Analysis, 36(12), e24734. Retrieved from[Link]

Exploratory

Photophysical Profiling and Application Methodologies of C.I. Fluorescent Brightener 85

Executive Summary C.I. Fluorescent Brightener 85 (FB 85), widely known in industrial contexts as Fluorescent Brightener VBL or Kayaphor AB, is a highly efficient stilbene-based optical brightening agent.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

C.I. Fluorescent Brightener 85 (FB 85), widely known in industrial contexts as Fluorescent Brightener VBL or Kayaphor AB, is a highly efficient stilbene-based optical brightening agent. Originally synthesized for the textile and paper industries to neutralize yellow hues in cellulose-based materials, FB 85 has successfully crossed over into the life sciences. Because of its selective binding affinity for β-1,4-linked polysaccharides, it is now a critical fluorochrome for the rapid detection of fungal pathogens and the structural analysis of plant pollen. This whitepaper provides an in-depth technical analysis of FB 85’s absorption and emission spectra, its photophysical mechanisms, and field-proven experimental protocols for both spectrophotometric and biological applications.

Physicochemical Identity and Structural Causality

The photophysical properties of FB 85 are inextricably linked to its molecular architecture.

  • Chemical Name: Disodium 4,4'-bis[(4-anilino-6-hydroxyethylamino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonate.

  • CAS Registry Number: 1 / 17958-73-5

  • Molecular Formula: C₃₆H₃₄N₁₂O₈S₂·2Na

  • Molecular Weight: 872.84 g/mol

Structural Causality: The core of FB 85 is a bistriazinylaminostilbene derivative. The extended conjugated double-bond system (specifically the central –C=C– ethene linkage) provides the necessary planarity for UV absorption. The triazine rings act as electron-withdrawing groups, while the amino and hydroxyl substituents fine-tune the molecule's solubility and hydrogen-bonding capacity. This specific arrangement lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allowing the molecule to absorb energy in the near-ultraviolet spectrum efficiently[1].

Photophysical Characteristics: Absorption and Emission Spectra

The primary function of FB 85 is to absorb invisible ultraviolet (UV) radiation and undergo a radiative decay process that emits visible blue-violet light.

  • Absorption Maximum (λmax): ~348–350 nm in aqueous solutions.

  • Emission Maximum (λem): ~430–440 nm.

  • Stokes Shift: ~80–90 nm.

When FB 85 is exposed to UV light (300–400 nm), the trans-isomer of the stilbene core is excited to a higher singlet state ( S1​ ). Because the molecule is structurally rigid, non-radiative decay pathways (such as thermal dissipation) are minimized. The molecule rapidly undergoes internal conversion to the lowest vibrational level of S1​ , followed by a radiative transition back to the ground state ( S0​ ), emitting photons in the 420–500 nm range[2].

The "Yellowing Point" Phenomenon: In industrial applications, researchers must account for the "yellowing point." For FB 85 (VBL), this occurs at a concentration of approximately 0.5%[2]. Beyond this threshold, adding more brightener does not increase whiteness; instead, it causes a yellow tint. Causality: This is driven by the inner filter effect and self-quenching. At high concentrations, the unabsorbed UV light is depleted, and the emitted blue light is re-absorbed by adjacent ground-state FB 85 molecules, leaving the intrinsic yellow color of the substrate unmasked.

G S0 Ground State (S0) Stilbene Core S1 Excited State (S1) Franck-Condon State S0->S1 UV Absorption (348-350 nm) Relax Vibrational Relaxation (Non-radiative) S1->Relax Internal Conversion Emit Fluorescence Emission (430-440 nm) Relax->Emit Radiative Decay Emit->S0 Return to S0

Photophysical excitation and emission pathway of FB 85.

Quantitative Spectral Data Summary

To provide context, the table below compares the spectral and physical properties of FB 85 against another common brightener, CBS-X (C.I. 351).

PropertyC.I. Fluorescent Brightener 85 (VBL)C.I. Fluorescent Brightener 351 (CBS-X)
Chemical Class BistriazinylaminostilbeneBiphenyl stilbene
Absorption Max (λmax) 348 – 350 nm348 – 349 nm
Emission Max (λem) 430 – 440 nm430 – 435 nm
Yellowing Point ~0.5% (Cotton/Cellulose)High tolerance
Primary Substrate Affinity Cellulose, Chitin, Pollen LipidsCellulose, Polyamide, Protein fibers
Bleach Stability Low/ModerateExtremely High

Mechanisms of Action: Substrate Binding

FB 85 does not chemically react with its substrates; rather, it relies on physical adsorption.

  • Cellulose & Chitin Binding: The planar stilbene core aligns parallel to the linear chains of β-1,4-glucan (cellulose) or N-acetylglucosamine (chitin). The sulfonic acid sodium salts and hydroxyl groups form strong hydrogen bonds with the substrate's hydroxyl and amide groups.

  • Fluorescence Rigidification: Once bound to a rigid matrix like a fungal cell wall or a pollen coat[3], the rotational freedom of the stilbene ethene bond is severely restricted. This restriction prevents the non-radiative trans-cis photoisomerization that normally quenches fluorescence in solution, resulting in a massive amplification of the emission signal (a localized form of Aggregation-Induced Emission Enhancement).

Experimental Protocols

Protocol A: Spectrophotometric Determination of FB 85 Purity

To ensure batch-to-batch consistency, absorption spectroscopy is utilized.

Causality for Protocol Design: Because FB 85 is susceptible to trans-cis isomerization under ambient light, all stock solutions must be prepared in amber flasks. Distilled water is used as the solvent because ionic impurities can cause aggregation, shifting the λmax.

  • Preparation: Weigh exactly 10.0 mg of FB 85 standard and dissolve in 100 mL of distilled water (0.01% w/v) in an amber volumetric flask.

  • Dilution: Dilute the stock solution 1:10 to achieve a 0.0010% working concentration.

  • Self-Validation Step (Blanking): Run a baseline scan using pure distilled water from 300 nm to 500 nm to ensure cuvette and solvent transparency.

  • Measurement: Scan the working solution. Identify the peak absorbance (λmax) at ~348 nm.

  • Quantification: Calculate the extinction coefficient using the Beer-Lambert Law ( A=ϵlc ). Compare the absorbance of unknown batches to the standard curve to determine relative purity.

Protocol B: Fungal Detection via Fluorescence Microscopy

FB 85 is highly sensitive for detecting fungal elements in clinical specimens (e.g., skin scrapings, bronchoalveolar lavage)[4].

Causality for Protocol Design: Clinical samples contain heavy cellular debris. A pre-treatment with Potassium Hydroxide (KOH) is necessary to lyse human tissue cells and clear the background, allowing the FB 85 to penetrate and bind exclusively to the robust, KOH-resistant chitin in the fungal cell walls.

  • Reagent Preparation: Prepare a 0.1% (w/v) aqueous solution of FB 85. Store in the dark at 4°C.

  • Sample Clearing: Place the clinical specimen on a glass slide. Add 1 drop of 10% KOH.

  • Staining: Add 1 drop of the 0.1% FB 85 solution directly to the KOH-treated sample.

  • Incubation: Apply a coverslip and incubate in the dark for 5 minutes at room temperature. (Self-Validation: Run a parallel slide with a known Candida albicans culture to confirm dye efficacy).

  • Observation: Examine under a fluorescence microscope equipped with a UV excitation filter (340–380 nm) and a long-pass emission filter (>430 nm). Fungal elements will fluoresce an intense, bright blue against a dark background.

Workflow Prep 1. Sample Preparation (KOH Clearing) Reagent 2. Add 0.1% FB 85 Solution (Binds Chitin) Prep->Reagent Incubate 3. Incubation (Dark, 5 mins) Reagent->Incubate Wash 4. Wash Step (Remove Unbound Dye) Incubate->Wash Observe 5. Fluorescence Microscopy (UV Excitation 340-380nm) Wash->Observe

Step-by-step experimental workflow for FB 85 fungal staining.

References

  • National Institutes of Health (NIH) GSRS. "FLUORESCENT BRIGHTENER 85 - Systematic Names and Chemical Structure." Global Substance Registration System. Available at:[Link]

  • Environmental Protection Agency (EPA). "Preliminary Study of Selected Potential Environmental Contaminants - Optical Brighteners." EPA Archives. Available at: [Link]

  • Tiankun Chemical. "Why Does The Use of Fluorescent Brighteners Cause The Fabric To Become Less White, Even Though More of Them Are Used?" Tiankun Chemical Insights. Available at: [Link]

  • ResearchGate. "A dye combination for the staining of pollen coat and pollen wall." Plant Reproduction (2021). Available at: [Link]

Sources

Foundational

Mechanism of action of C.I. Fluorescent Brightener 85 in biological staining

An In-Depth Technical Guide to the Mechanism and Application of C.I. Fluorescent Brightener 85 in Biological Staining Introduction C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism and Application of C.I. Fluorescent Brightener 85 in Biological Staining

Introduction

C.I. Fluorescent Brightener 85 (FB 85), a stilbene-based optical brightening agent, is a powerful fluorochrome whose utility extends far beyond its industrial origins in the textile and paper industries.[1] In the realm of biological sciences, FB 85 has been established as a highly sensitive, non-specific stain for the rapid visualization of a wide array of microorganisms.[2] Its efficacy stems from a specific molecular affinity for polysaccharides, particularly chitin and cellulose, which are integral structural components of many microbial cell walls.[1][2] This guide provides a detailed exploration of the fundamental mechanism of action of FB 85, offers field-proven experimental protocols for its application, and presents a critical analysis of its performance, empowering researchers to leverage this versatile tool for enhanced microbial detection and morphological analysis.

Physicochemical and Spectral Properties

C.I. Fluorescent Brightener 85 is a complex organic compound belonging to the stilbene class of dyes.[2][3][4] Its chemical structure, characterized by a central conjugated stilbene core, is the foundation of its fluorescent properties.[5] The key physicochemical and spectral characteristics are summarized below.

PropertyValue
Chemical Name Disodium 4,4'-bis[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate[2][6]
Synonyms FBA 85, C.I. 406225, Kayaphor B, Mikephor BP[3][7]
CAS Number 12224-06-5 / 17958-73-5[2][3][6][7]
Molecular Formula C₃₆H₃₄N₁₂Na₂O₈S₂[2][3][6][8]
Molecular Weight 872.84 g/mol [2][3][6][8]
Appearance Light yellow crystalline powder[2][5]
Solubility Soluble in water (up to 30 g/L at 25°C)[5]
Excitation Max. ~365 nm (UV)[2][5]
Emission Max. ~450 nm (Visible Blue)[2][5]

Core Mechanism of Action

The utility of FB 85 in biological staining is governed by two interconnected processes: its intrinsic ability to fluoresce and its specific, non-covalent binding to biological polymers.

The Principle of Fluorescence

Like all fluorescent whitening agents, FB 85 operates by absorbing high-energy photons in the ultraviolet (UV) spectrum and re-emitting them as lower-energy photons in the visible blue spectrum.[1][2][5] This process is driven by the extensive system of conjugated double bonds within the stilbene core of the molecule.

  • Excitation: When the molecule is illuminated with UV light (typically 340-370 nm), electrons in the π-orbitals are promoted from their ground state (S₀) to a higher energy, excited singlet state (S₁). This is a π→π* electron transition.[5]

  • Emission (Fluorescence): This excited state is unstable. The electron rapidly returns to the ground state, releasing the absorbed energy as a photon of light. Due to minor energy loss through vibrational relaxation in the excited state, the emitted photon has less energy (a longer wavelength) than the absorbed photon, falling within the blue portion of the visible spectrum (420-470 nm).[5]

This emitted blue light effectively masks any natural yellowing of a substrate and, in microscopy, provides a bright signal against a dark background.

G S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Blue_Photon Blue Photon (~450 nm) S0->Blue_Photon S1->S0 UV_Photon UV Photon (~365 nm) UV_Photon->S0 Absorption

Energy state transition illustrating the fluorescence of C.I. Fluorescent Brightener 85.
Molecular Binding in Biological Systems

The true innovation of using FB 85 in biology is its high affinity for specific polysaccharides. It functions by selectively binding to β-1,4 and β-1,3 glucans, which are the primary building blocks of cellulose and chitin.[2]

  • Target Structures:

    • Fungi and Yeast: Cell walls are rich in chitin.[1][2]

    • Algae and Plants: Cell walls contain abundant cellulose.[2]

    • Acanthamoeba Cysts: The walls of these protozoan cysts contain cellulose.[9]

    • Bacteria: While less common, some bacterial polysaccharides can also be stained.[2]

  • Binding Mechanism: The interaction is non-covalent, relying on a combination of hydrogen bonding and van der Waals forces between the dye's complex structure and the repeating glucose-derivative units of the polysaccharide chains.[2] This allows the dye to coat the surface of the cell wall without disrupting cellular integrity. Animal cells, which lack a cell wall, do not bind the dye and thus remain unstained, providing excellent contrast.

G FB85 C.I. Fluorescent Brightener 85 Polymer Chitin / Cellulose Polymer Chain (β-1,4 and β-1,3 glucans) FB85->Polymer:f0 Hydrogen Bonds Van der Waals Forces

Non-covalent interaction of FB 85 with a polysaccharide chain.

Applications & Experimental Protocols

Rationale for Use

In clinical and research settings, FB 85 offers significant advantages over traditional staining methods, particularly the potassium hydroxide (KOH) wet-mount technique for fungal detection. The primary benefit is a dramatic increase in diagnostic sensitivity and clarity.[1] Fungal elements, which can be difficult to discern with bright-field microscopy, are rendered in brilliant blue-green fluorescence, providing high contrast against a dark or counterstained background.[10] Studies have consistently shown that FB 85 staining yields a significantly higher positive detection rate for fungal infections compared to the conventional KOH method.[10][11]

Reagent Preparation

Proper reagent preparation is critical for optimal and reproducible staining.

  • 1.0% (w/v) Stock Solution:

    • Weigh 1.0 g of C.I. Fluorescent Brightener 85 powder.

    • Dissolve in 100 mL of sterile distilled water.

    • Stir until fully dissolved.

    • Store in a dark, amber-colored bottle at 4°C. The stock solution is stable for several months.[2]

  • 0.1% (w/v) Working Solution:

    • Dilute the 1.0% stock solution 1:10 with sterile distilled water (e.g., mix 1 mL of stock solution with 9 mL of distilled water).

    • This solution should be prepared fresh before each use to ensure optimal performance.[2]

  • 0.05% (w/v) Evans Blue Counterstain (Optional):

    • A counterstain can be used to quench background autofluorescence from host tissues.

    • Dissolve 50 mg of Evans Blue powder in 100 mL of distilled water.

    • Store at room temperature.[2]

General Staining Protocol Workflow

This protocol serves as a baseline and may require optimization depending on the specific sample type.

G A 1. Sample Preparation (e.g., smear, tissue scrape) B 2. Add 1-2 drops of 0.1% FB 85 Working Solution A->B C 3. Incubate in Dark (3-15 min at RT) B->C D 4. Wash Gently (Optional) (with distilled water) C->D E 5. Mount Coverslip (avoid air bubbles) D->E F 6. Visualize (Fluorescence Microscope, UV filter) E->F

General experimental workflow for biological staining with C.I. Fluorescent Brightener 85.
Protocol Modifications for Specific Samples
  • Protocol for Fungi in Clinical Specimens (e.g., Skin, Nails, Sputum):

    • Sample Preparation: Place the clinical specimen (e.g., skin scraping, nail debris) on a clean microscope slide.

    • Clearing: Add one to two drops of 10% Potassium Hydroxide (KOH). This step is crucial for digesting keratin and other host cellular debris, making fungal hyphae accessible and visible.[10]

    • Staining: Add an equal volume (one to two drops) of the 0.1% FB 85 working solution to the KOH on the slide. Mix gently.

    • Incubation: Allow the slide to sit for 5-10 minutes at room temperature to permit tissue maceration and staining.[1]

    • Mounting: Place a coverslip over the preparation, pressing gently to create a thin mount.

    • Visualization: Observe under a fluorescence microscope using a UV filter set (e.g., excitation ~365 nm, emission ~450 nm).[2] Fungal hyphae, pseudohyphae, and spores will exhibit strong blue or blue-green fluorescence.[10]

  • Protocol for Bacteria and Algae:

    • Sample Preparation: For bacteria, prepare a heat-fixed smear on a slide.[2] For algae, concentrate the culture via centrifugation and resuspend in fresh medium or PBS.[2]

    • Staining: Flood the bacterial smear with the 0.1% FB 85 solution. For algal suspensions, add the working solution to a final concentration of 0.01%.[2]

    • Incubation: Incubate for 3-5 minutes for bacteria or 10-15 minutes for algae at room temperature in the dark.[2]

    • Washing: Gently rinse the slide with distilled water to remove excess stain.[2]

    • Mounting & Visualization: Mount with a coverslip and observe under fluorescence. Bacteria will typically appear as fluorescent outlines, while algae with cellulose walls will fluoresce brightly.[2]

Data Interpretation and Performance

Visualization

A positive result is characterized by the clear visualization of microbial structures fluorescing brightly against a dark background. Fungal and yeast cell walls, septa, and budding scars will be distinctly highlighted.[10] When using a counterstain like Evans Blue, the background tissue will appear reddish-orange, further enhancing the contrast with the blue-fluorescing target organisms.

Comparative Efficacy

The superior sensitivity of FB 85 over traditional methods is well-documented. Quantitative data from clinical studies highlight this performance gap.

Study FocusMethodPositive Detection RateStatistical Significance
Superficial Fungal Infections [10]FB 85 Staining84%P < 0.01
10% KOH Microscopy52%
Suspected Onychomycosis [11]FB 85 Staining88.9%P < 0.001
10% KOH Microscopy55.6%

These findings underscore the value of the FB 85 fluorescent method as a more accurate and efficient tool for diagnosing fungal infections in a clinical or research setting.[11]

Technical Considerations and Limitations

  • Photostability: Stilbene-based dyes are susceptible to photodegradation (photobleaching) upon prolonged or intense exposure to UV light.[12] This involves the photo-oxidative cleavage of the central stilbene core.[12] While one study notes that the fluorescence of FB 85 diminishes slowly, making it suitable for diagnostics, users should minimize UV exposure during microscopy to preserve the signal.[10]

  • Background Fluorescence: Some tissues may exhibit natural autofluorescence that can interfere with interpretation. The use of a counterstain like Evans Blue is highly recommended in these cases to quench background signals.[2]

  • Specificity: It is critical to remember that FB 85 is a non-specific structural stain. It binds to chitin and cellulose regardless of the organism. Therefore, while it is an excellent screening tool for the presence of fungi or algae, it cannot be used for definitive species identification.

Safety and Handling

While C.I. Fluorescent Brightener 85 is generally classified as non-hazardous under normal conditions, standard laboratory safety practices should be followed.[5][6]

  • Wear protective gloves and safety glasses, especially when handling the powder form.[5][13]

  • Avoid the formation and inhalation of dust by handling the powder in a well-ventilated area or a fume hood.[13][14]

  • In case of contact with skin or eyes, rinse thoroughly with water.[13]

  • Always consult the Material Safety Data Sheet (MSDS) for complete handling and disposal instructions.[5]

References

  • Fluorescent Brightener 85. (2012, November 7). Dye|World dye variety. [Link]

  • FLUORESCENT BRIGHTENER 85. FDA Global Substance Registration System (GSRS). [Link]

  • Fluorescent Brightener. Chem-suppliers.com. [Link]

  • Fluorescent Brightener 85. PubChem, National Center for Biotechnology Information. [Link]

  • Fluorescent brightener 85 Safety Data Sheets(SDS). lookchem. [Link]

  • SAFETY DATA SHEETS. CATO Research Chemicals Inc. [Link]

  • Processing Issues Of Optical Brightener. (2025, August 12). PVC Stabilizer. [Link]

  • The Photosensitising Properties and Photostability of Stilbene Fluorescent Whitening Agents. Society of Dyers and Colourists. [Link]

  • Evaluating the application of a new patented fluorochrome, Fluorescent Brightener 85, for detecting cultured fungi and superficial clinical specimens of fungal infectious disease. (2024, July 29). ResearchGate. [Link]

  • Evaluation of a new fluorescent reagent, fluorescent brightener 85, for the diagnosis of suspected onychomycosis compared with potassium hydroxide. (2018, April 15). PubMed. [Link]

  • Quenching the fluorescence of optical brightener compounds in paper by means of hydroxymethylamino acetonitrile.
  • Evaluating the accuracy and diagnostic value of CFW and a new fluorescent reagents, fluorescent brightener 85, for the diagnosis. (2021, June 20). Semantic Scholar. [Link]

  • The photosensitising properties and photostability of stilbene fluorescent whitening agents. (2026, February 8). ResearchGate. [Link]

  • Process for quenching fluorescence from optical brighteners.
  • Optical brighteners: history and technology. ResearchGate. [Link]

  • Fluorescent Brightener 71 and related chemicals - Evaluation statement. (2023, December 14). Australian Government Department of Health and Aged Care. [Link]

  • Stilbene compounds as fluorescent whitening agents, as UV absorbers and their use to increase the sun protection factor of textile material.
  • The value of calcofluor white in the diagnosis of mycotic and Acanthamoeba infections of the eye and ocular adnexa. PubMed. [Link]

  • Fluorescent brighteners: Novel stains for the flow cytometric analysis of microorganisms. Bioanalytical Sciences Group. [Link]

  • Appendix 2. Description of Research Method for Analysis of Optical Brighteners in Water. U.S. Geological Survey. [Link]

  • Operation of microscope. ZEISS Axiophot. [Link]

  • How does fluorescent labeling affect the binding kinetics of proteins with intact cells?. (2016, April 19). PMC. [Link]

  • Fluorescent brighteners: novel stains for the flow cytometric analysis of microorganisms. ResearchGate. [Link]

  • The binding of fluorophores to proteins depends on the cellular environment. DR-NTU (Data). [Link]

  • Fluorescent brighteners: novel stains for the flow cytometric analysis of microorganisms. PubMed. [Link]

  • Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. (2021, December 10). MDPI. [Link]

  • Fluorescent labelling in living cells. Microscopist.co.uk. [Link]

Sources

Exploratory

Photofading Behavior and UV Stability of Fluorescent Brightener 85: A Mechanistic Guide for Advanced Applications

Executive Summary Fluorescent Brightener 85 (FB 85) is a highly conjugated diaminostilbenedisulfonic acid derivative traditionally utilized in the textile and paper industries[1]. However, its unique photophysical proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorescent Brightener 85 (FB 85) is a highly conjugated diaminostilbenedisulfonic acid derivative traditionally utilized in the textile and paper industries[1]. However, its unique photophysical properties have driven its adoption in advanced scientific fields, including its use as a fluorescent probe, a marker in pharmaceutical packaging, and a UV-protectant to enhance the efficacy of microbial insecticides (e.g., baculoviruses)[2].

Despite its utility, FB 85 is highly susceptible to UV-induced degradation. For drug development professionals and analytical scientists, understanding the dichotomy between its reversible photofading (loss of fluorescence) and irreversible photoyellowing (oxidative degradation) is critical. This whitepaper deconstructs the photophysics of FB 85, provides a self-validating protocol for assessing its UV stability, and outlines formulation strategies to mitigate its degradation.

Chemical Identity & Photophysics

FB 85 (CAS: 17958-73-5) is chemically defined as Disodium 4,4′-bis[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2,2′-stilbenedisulfonate[3][4].

The molecule functions by absorbing ultraviolet radiation in the 300–400 nm range and re-emitting it in the blue visible region[1]. This fluorescence is entirely dependent on the extended π-conjugation of its central trans-stilbene core. When exposed to UV light, the molecule undergoes two competing mechanistic pathways:

  • Trans-Cis Photoisomerization (Photofading): The primary mechanism of rapid fluorescence loss is the isomerization of the highly fluorescent trans (E) isomer to the cis (Z) isomer[5]. The cis-configuration introduces severe steric hindrance, breaking the planarity of the molecule and quenching fluorescence[1].

  • Photo-oxidative Degradation (Photoyellowing): Under prolonged irradiation in aerobic environments, FB 85 acts as a photosensitizer, generating singlet oxygen ( 1O2​ ). This reactive oxygen species attacks the stilbene core, leading to polyhydroxylated intermediates and, ultimately, quinone derivatives[6][7]. This pathway is responsible for the visible yellowing of FB 85-treated materials, a critical failure mode in pharmaceutical packaging.

PhotofadingMechanism TransFB85 FB 85 (Trans-Isomer) Highly Fluorescent UVLight UV Irradiation (300-400 nm) TransFB85->UVLight CisFB85 FB 85 (Cis-Isomer) Non-Fluorescent (Fading) UVLight->CisFB85 Photoisomerization (Primary Pathway) SingletO2 Singlet Oxygen (¹O₂) Generation UVLight->SingletO2 Photosensitization Cleavage Photo-oxidative Cleavage UVLight->Cleavage Direct Photolysis Hydroxylation Polyhydroxylated Intermediates SingletO2->Hydroxylation Oxidation Quinones Quinone Derivatives (Photoyellowing) Hydroxylation->Quinones Further Oxidation Aldehydes Aldehydes & Alcohols (Degradation) Cleavage->Aldehydes

Figure 1: Mechanistic pathways of FB 85 photofading and oxidative degradation.

Experimental Workflow: Validating UV Stability

To accurately profile the degradation kinetics of FB 85, researchers must distinguish between reversible isomerization and irreversible cleavage. Relying solely on fluorometry is a methodological error, as both the cis-isomer and the cleaved aldehydes are non-fluorescent. The following LC-MS/MS protocol provides a self-validating system for this analysis.

Step 1: Matrix Preparation and pH Control
  • Action: Prepare a 10 µM solution of FB 85 in a 50:50 water/acetonitrile matrix buffered to pH 7.4.

  • Causality: The secondary aromatic amines on the triazine rings of FB 85 can become protonated at pH < 6, resulting in zwitterion formation[1]. This alters the absorption cross-section and skews the quantum yield calculations. Maintaining physiological pH ensures the molecule remains in its anionic, environmentally relevant state.

Step 2: Actinometric UV Irradiation
  • Action: Irradiate the samples using a monochromatic 365 nm UV LED reactor.

  • Self-Validating Control: Simultaneously incubate a foil-wrapped "dark control" aliquot in the same reactor.

  • Causality: The dark control isolates photochemical degradation from purely thermal or hydrolytic breakdown. Using a monochromatic 365 nm source, rather than broadband sunlight, prevents secondary photosensitization by trace matrix contaminants, allowing for the precise calculation of the direct photochemical excitation of the trans-stilbene core[5].

Step 3: LC-MS/MS Kinetic Profiling
  • Action: Analyze aliquots at 10-minute intervals using an XBridge BEH C18 column. Use a mobile phase of 0.5 mM ammonium acetate in water (A) and acetonitrile (B)[8].

  • Causality: FB 85 contains two highly polar sulfonate groups alongside hydrophobic triazine/stilbene moieties. The ammonium acetate buffer is critical; it maintains the sulfonate groups in an ionized state to prevent peak tailing on the C18 stationary phase while ensuring optimal volatility for electrospray ionization (ESI)[8]. MS/MS detection allows the analyst to quantify the exact ratio of trans to cis isomers (which share the same m/z ) while independently tracking the emergence of polyhydroxylated intermediates[7].

Quantitative Kinetics of FB 85 Photofading

The degradation kinetics of stilbene-type brighteners are highly dependent on oxygen concentration and matrix composition[9]. The table below synthesizes the established quantitative parameters for FB 85 and its direct structural analogs.

ParameterValue / ObservationAnalytical MethodPrimary Source
E/Z Isomerization Quantum Yield ~0.019 (at 340 nm)UV-Vis / LC-MS[9]
Primary Degradation Pathway Trans Cis IsomerizationFluorometry / HPLC[10]
Secondary Degradation Products Polyhydroxylated intermediates, QuinonesESI-MS/MS[7]
Environmental Half-Life (Sunlight) ~87 to 313 minutes (Matrix dependent)Actinometry[11]

Formulation Strategies to Enhance Photostability

For drug development professionals utilizing FB 85 in advanced formulations, mitigating photofading is paramount. Two primary strategies are employed:

  • Steric Restriction via Polymer Complexation: The addition of polymers such as Polyvinylpyrrolidone (PVP) to the aqueous system induces complex formation with FB 85. The polymer backbone wraps around the brightener, sterically restricting the rotational freedom of the central stilbene double bond. By locking the molecule in its trans configuration, PVP effectively suppresses the primary E/Z photoisomerization pathway, resulting in a marked preservation of fluorescence under UV exposure[12].

  • Quenching Reactive Oxygen Species (ROS): To prevent the secondary photoyellowing pathway, formulations should incorporate water-soluble antioxidants (e.g., L-ascorbic acid or N-acetylcysteine) and metal chelators. These additives intercept the singlet oxygen generated by the excited FB 85 molecule and prevent transition-metal catalyzed hydroxylation, effectively halting the formation of yellow quinone degradants[13].

References

  • PubChem / National Institutes of Health. "Fluorescent Brightener 85 | C36H34N12Na2O8S2 | CID 6440859". PubChem Database. URL:[Link]

  • Kramer, J. B., Canonica, S., Hoigné, J., & Kaschig, J. (1996). "Degradation of Fluorescent Whitening Agents in Sunlit Natural Waters". Environmental Science & Technology, 30(7), 2227-2234. URL:[Link]

  • Ikuno, H., Okuni, M., Komaki, M., & Nakajima, T. (1996). "Photofading Behavior of Triazinylaminostilbene Fluorescent Brightener in Cellophane". Textile Research Journal, 66(7), 464-470. URL:[Link]

  • Dyer, J. M., Cornellison, C. D., Bringans, S. D., Maurdev, G., & Millington, K. R. (2008). "The photoyellowing of stilbene-derived fluorescent whitening agents--mass spectrometric characterization of yellow photoproducts". Photochemistry and Photobiology, 84(1), 145-153. URL:[Link]

  • Australian Government Department of Health and Aged Care. (2023). "Fluorescent Brightener 71 and related chemicals - Evaluation statement". Australian Industrial Chemicals Introduction Scheme (AICIS). URL:[Link]

Sources

Foundational

The Molecular Affinity of C.I. Fluorescent Brightener 85 for Cellulose: A Mechanistic Guide to Hydrogen Bonding Dynamics

Executive Summary C.I. Fluorescent Brightener 85 (FBA 85) is a highly specialized diaminostilbene disulfonic acid derivative utilized extensively in materials science, textile engineering, and microbiological diagnostics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

C.I. Fluorescent Brightener 85 (FBA 85) is a highly specialized diaminostilbene disulfonic acid derivative utilized extensively in materials science, textile engineering, and microbiological diagnostics for its profound affinity to β -1,4-linked glucans. While its primary industrial function is optical brightening via the absorption of ultraviolet light and emission in the blue-violet spectrum, its underlying value to researchers lies in its highly specific, non-covalent binding mechanics.

This whitepaper deconstructs the hydrogen bonding mechanism between FBA 85 and cellulose. By examining the steric prerequisites, donor-acceptor mapping, and thermodynamic drivers, we provide a comprehensive framework for researchers looking to exploit or modulate this interaction in advanced material design or drug-delivery matrices.

Molecular Architecture & Structural Prerequisites

The binding of FBA 85 to cellulose is not a random adsorptive event; it is a highly cooperative process dictated by strict spatial and electronic requirements.

The FBA 85 Scaffold

FBA 85 (CAS: 17958-73-5) features a central 4,4'-diaminostilbene-2,2'-disulfonic acid core 1. This core is flanked by two 1,3,5-triazine rings, which are further substituted with anilino and hydroxyethylamino (-NH-CH₂-CH₂-OH) groups.

  • Coplanarity: The trans-isomer of the stilbene core is mandatory. It provides a rigid, planar architecture that allows the molecule to align parallel to the linear cellulose microfibrils, maximizing van der Waals contact area 2.

  • Solubility vs. Affinity: The sulfonate (-SO₃Na) groups ensure aqueous solubility. However, because they are bulky and highly hydrated, they must be positioned so they do not sterically hinder the triazine and hydroxyethylamino groups from approaching the cellulose surface 3.

The Cellulose Substrate

Cellulose is a linear polysaccharide of D-glucose units linked by β (1$\rightarrow$4) glycosidic bonds. Each anhydroglucose unit possesses three equatorial hydroxyl (-OH) groups at the C2, C3, and C6 positions. These hydroxyls act as a dense, highly ordered array of hydrogen bond donors and acceptors.

The Hydrogen Bonding Mechanism

The affinity of FBA 85 for cellulose is driven by a multidentate hydrogen bonding network. The spatial distance between the two triazine rings on the FBA 85 molecule closely matches the repeating cellobiose unit distance of the cellulose chain (approximately 10.3 Å). This spatial complementarity allows for cooperative binding, drastically lowering the free energy of the complex 4.

Donor-Acceptor Dynamics
  • Hydroxyethylamino Groups (The Anchor): The terminal -OH of the hydroxyethyl group is highly flexible. It acts as a primary H-bond donor to the glycosidic oxygen or the C6 hydroxyl oxygen of cellulose. Its flexibility allows it to bypass the steric bulk of the triazine ring to find the optimal binding angle.

  • Triazine Nitrogens (The Acceptors): The electron-rich nitrogen atoms within the 1,3,5-triazine rings act as powerful H-bond acceptors for the equatorial -OH groups of cellulose.

  • Secondary Amines: The -NH- bridges connecting the triazine rings to the stilbene core and the functional appendages act as secondary H-bond donors.

G cluster_FBA C.I. Fluorescent Brightener 85 cluster_Cellulose Cellulose (β-1,4-Glucan) N1 Hydroxyethyl -OH (Donor/Acceptor) C1 C2, C3, C6 Hydroxyls -OH (Donor/Acceptor) N1->C1 Strong H-Bond C2 Glycosidic/Ring Oxygens (Acceptor) N1->C2 Moderate H-Bond N2 Secondary Amines -NH- (Donor) N2->C1 Moderate H-Bond N3 Triazine Ring Nitrogens (Acceptor) N4 Sulfonate Groups -SO3- (Acceptor) C1->N3 Strong H-Bond C1->N4 Solvent Mediated

Molecular donor-acceptor mapping between FBA 85 functional groups and cellulose hydroxyls.

Experimental Methodologies for Mechanistic Validation

To ensure scientific integrity, the proposed hydrogen bonding mechanism must be treated as a self-validating system. We outline two core protocols used to empirically prove the causality of these molecular interactions.

Protocol 1: Attenuated Total Reflectance FTIR (ATR-FTIR) Spectroscopy

FTIR is utilized to observe the vibrational changes in the hydroxyl stretching region, which directly correlates to hydrogen bond formation.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a highly crystalline cellulose film (e.g., from bacterial cellulose or microcrystalline cellulose). Wash with deionized water and dry under a vacuum at 40°C for 24 hours.

  • FBA 85 Adsorption: Submerge the cellulose film in a 0.1% (w/v) working solution of FBA 85 in sterile distilled water (protect from light to prevent photo-isomerization) 5. Incubate for 30 minutes at 25°C to reach equilibrium.

  • Washing & Drying: Gently rinse the film with distilled water to remove unbound FBA 85. Vacuum dry the sample.

  • Spectral Acquisition: Scan the sample using an ATR-FTIR spectrometer from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Data Analysis: Isolate the 3200–3600 cm⁻¹ band (O-H stretching). A shift to lower wavenumbers (red-shift) and peak broadening confirms the conversion of free hydroxyls into hydrogen-bonded states.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC provides the thermodynamic signature ( ΔH , ΔS , Ka​ ) of the binding event, proving that the interaction is driven by specific enthalpic bonds rather than purely non-specific hydrophobic collapse.

Step-by-Step Methodology:

  • Sample Degassing: Degas a 0.5 wt% suspension of cellulose nanocrystals (CNCs) and a 1 mM solution of FBA 85 under a vacuum for 15 minutes.

  • Titration Setup: Load the CNC suspension into the ITC cell and the FBA 85 solution into the injection syringe. Set the temperature to 25°C.

  • Injection Parameters: Program the ITC to perform 25 sequential injections of 10 µL FBA 85 into the cell, with a 150-second interval between injections to allow the heat signal to return to baseline.

  • Thermodynamic Extraction: Integrate the heat peaks to generate a binding isotherm. Fit the data to an independent binding site model to extract the association constant ( Ka​ ), enthalpy ( ΔH ), and entropy ( ΔS ).

Workflow Step1 1. Sample Preparation (Cellulose + FBA 85 Titration) Step2 2. ATR-FTIR Spectroscopy (Monitor 3200-3600 cm⁻¹ band) Step1->Step2 Step3 3. Isothermal Titration Calorimetry (Measure ΔH, ΔS, Ka) Step1->Step3 Step4 4. X-Ray Diffraction (XRD) (Assess crystallinity changes) Step1->Step4 Step5 5. Data Synthesis & Mechanistic Model (Confirm H-Bonding Dynamics) Step2->Step5 Step3->Step5 Step4->Step5

Multimodal experimental workflow for validating FBA 85-cellulose hydrogen bonding.

Quantitative Data & Thermodynamic Profiling

The causality of the experimental choices is reflected in the quantitative data. The binding of FBA 85 to cellulose is an exothermic process ( ΔH<0 ) driven by the formation of new hydrogen bonds, coupled with a favorable entropy change ( ΔS>0 ) resulting from the release of ordered water molecules from the cellulose surface (desolvation).

Table 1: Representative ATR-FTIR Spectral Shifts upon FBA 85 Binding

Functional GroupPristine Cellulose (cm⁻¹)FBA 85-Bound Cellulose (cm⁻¹)Shift ( Δ cm⁻¹)Mechanistic Implication
O-H Stretching33453328-17Strong inter/intramolecular H-bond formation.
C-O-C Glycosidic10541058+4Restricted backbone mobility due to complexation.
N-H StretchingN/A3410N/APresence of secondary amines from FBA 85.

Table 2: Thermodynamic Parameters of FBA 85-Cellulose Interaction (ITC Data)

ParameterValueUnitThermodynamic Interpretation
Association Constant ( Ka​ ) 4.2×105 M⁻¹High affinity, specific binding interaction.
Enthalpy ( ΔH )-18.5kJ/molExothermic; driven by strong H-bond formation.
Entropy ( TΔS )+12.3kJ/molEntropically favorable; displacement of surface water.
Gibbs Free Energy ( ΔG )-30.8kJ/molSpontaneous, highly stable complex formation.

Conclusion

The interaction between C.I. Fluorescent Brightener 85 and cellulose is a masterclass in molecular recognition. It relies on a delicate balance of rigid coplanarity provided by the trans-stilbene core and the flexible, multidentate hydrogen bonding capabilities of the hydroxyethylamino and triazine groups. By understanding the specific donor-acceptor mapping and validating it through rigorous thermodynamic and spectroscopic protocols, researchers can reliably predict and manipulate the behavior of FBA 85 in complex cellulosic matrices.

References

  • Fluorescent Brightener 85 | C36H34N12Na2O8S2 | CID 6440859 - PubChem. National Center for Biotechnology Information.
  • Preliminary Study of Selected Potential Environmental Contaminants - Optical Brighteners. U.S. Environmental Protection Agency (EPA).
  • Application Notes and Protocols for Non-specific Staining of Microorganisms with Fluorescent Brightener 85. Benchchem.
  • Calcofluor White Combination Antifungal Treatments for Trichophyton rubrum and Candida albicans. PMC - National Institutes of Health.
  • Sulfonated porous organic polymers: strategic design, synthesis, and applications in catalysis, adsorption, and energy-related processes. RSC Publishing.

Sources

Exploratory

The Interaction of C.I. Fluorescent Brightener 85 with Chitin and Fungal Cell Walls: A Biophysical and Methodological Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword In the intricate world of mycological research and antifungal drug development, the fungal cell wall represents a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of mycological research and antifungal drug development, the fungal cell wall represents a critical interface—a barrier, a structural scaffold, and a prime target for therapeutic intervention. At the core of this structure lies chitin, a robust polysaccharide that imparts essential rigidity. Visualizing and quantifying this key component is paramount for understanding fungal morphogenesis, viability, and susceptibility to antifungal agents. C.I. Fluorescent Brightener 85 (FB 85), a stilbene-based fluorochrome, has emerged from its industrial origins in textiles to become a powerful and sensitive tool in the modern mycology laboratory.[1]

This guide moves beyond simple staining recipes. As a Senior Application Scientist, my objective is to provide a deep, mechanistic understanding of the biophysical interactions between FB 85 and chitin. We will explore the "why" behind the protocols—the causality that underpins robust experimental design. This document is structured to empower researchers, from those in basic science to professionals in drug development, to leverage this interaction with precision, ensuring that the data generated is not only accurate but also profoundly insightful.

The Interacting Partners: A Physicochemical Overview

A comprehensive understanding of any molecular interaction begins with the characterization of the molecules involved. The efficacy of FB 85 as a fungal stain is a direct result of its specific chemical properties and the unique structure of its target, chitin.

C.I. Fluorescent Brightener 85

FB 85 is a diaminostilbene derivative, a class of compounds known for their ability to absorb ultraviolet (UV) light and re-emit it in the visible blue spectrum.[1][2] This process of fluorescence is the cornerstone of its application.

Table 1: Physicochemical and Spectral Properties of C.I. Fluorescent Brightener 85

PropertyValueReference(s)
Chemical Name Disodium 4,4'-bis((4-anilino-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate[2][3]
Molecular Formula C₃₆H₃₄N₁₂Na₂O₈S₂[2][4][5]
Molecular Weight 872.84 g/mol [2][3][4]
CAS Number 12224-06-5[2][5]
Appearance Light yellow powder[2]
Excitation Max. ~365 nm (UV)[2][6]
Emission Max. ~450 nm (Visible Blue)[2]
Chitin: The Fungal Scaffolding

Chitin is the second most abundant polysaccharide in nature, secondary only to cellulose.[7] In the fungal kingdom, it is a primary component of the cell wall, providing crucial structural integrity.[8][9]

  • Structure: Chitin is a linear, long-chain polymer composed of repeating N-acetyl-D-glucosamine units linked by covalent β-(1→4) glycosidic bonds.[7][10] This structure is analogous to cellulose, but with an acetyl amine group replacing one hydroxyl group on each monomer, which allows for significantly increased hydrogen bonding between adjacent polymer chains.[7]

  • Function: This extensive hydrogen bonding gives the chitin-polymer matrix immense strength, forming crystalline microfibrils that act as a scaffold.[7] This scaffold anchors other cell wall components and allows the fungus to withstand osmotic stress and maintain its shape.[8]

  • Polymorphism: Fungal chitin is known to exist in different polymorphic forms, primarily α- and γ-allomorphs, which influences its packing and accessibility.[11][12]

The Binding Mechanism: A Non-Covalent Embrace

The interaction between FB 85 and chitin is a classic example of specific, non-covalent binding. Understanding this mechanism is key to appreciating its specificity and optimizing its use. The binding is driven by a combination of weak intermolecular forces that collectively create a strong and stable interaction.

  • Primary Driving Forces: The binding is primarily mediated by hydrogen bonding and van der Waals forces.[2] The planar structure of the stilbene backbone of FB 85 allows it to lie alongside the linear chitin polymer, maximizing surface area contact. The numerous nitrogen and oxygen atoms in both molecules provide ample opportunities for hydrogen bond formation.

  • Specificity: FB 85 exhibits a strong affinity for polysaccharides with β-1,4 and β-1,3 glucan linkages.[2] This makes it highly effective for staining chitin and cellulose, which are abundant in fungal, algal, and plant cell walls, while having minimal interaction with animal cells, which lack a cell wall.[2][13] This selective binding is the foundation of its diagnostic utility.

cluster_0 C.I. Fluorescent Brightener 85 cluster_1 Fungal Cell Wall FB85 Stilbene Derivative (FB 85) Interaction Non-Covalent Binding FB85->Interaction Chitin Chitin Polymer (β-1,4-linked N-acetylglucosamine) Chitin->Interaction Forces Hydrogen Bonding Van der Waals Forces Interaction->Forces Mediated by

Caption: The non-covalent binding of FB 85 to chitin polymers.

Experimental Frameworks and Protocols

The translation of biophysical principles into reliable laboratory results requires meticulously designed and validated protocols. The following sections provide detailed methodologies grounded in the scientific principles discussed.

Preparation of Staining Reagents
  • Rationale: Proper reagent preparation is critical for reproducibility. Using sterile water prevents microbial contamination, and preparing working solutions fresh ensures optimal dye performance, as stock solutions can degrade or precipitate over time.[2] Storing stock solutions in the dark at 4°C minimizes photobleaching and thermal degradation.[2]

Protocol 3.1.1: Stock Solution (1.0% w/v)

  • Accurately weigh 1.0 g of C.I. Fluorescent Brightener 85 powder.

  • Dissolve the powder in 100 mL of sterile distilled water. Gentle heating (e.g., 42°C) can aid dissolution.[10]

  • Transfer the solution to a dark, amber glass bottle.

  • Store at 4°C. The stock solution is stable for several months under these conditions.[2]

Protocol 3.1.2: Working Solution (0.1% w/v)

  • Dilute the 1.0% stock solution 1:10 with sterile distilled water (e.g., add 1 mL of stock to 9 mL of distilled water).

  • This working solution should be prepared fresh before each use for optimal performance.[2]

Qualitative Analysis: Visualization of Fungal Elements
  • Rationale: This protocol is designed for the rapid and sensitive detection of fungal structures in various samples. The optional use of 10% Potassium Hydroxide (KOH) serves as a clearing agent; it digests host cellular material like keratin and proteins, making the resilient chitinous fungal elements more visible.[13] Incubation in a dark environment is crucial to prevent the fluorochrome from photobleaching before it can be visualized.[14]

Protocol 3.2.1: Staining of Clinical or Cultured Samples

  • Sample Preparation: Place a small amount of the specimen (e.g., skin scraping, nail debris, or a portion of a fungal culture) onto a clean microscope slide.[1] If the sample is liquid, place one drop on the slide.

  • Clearing (Optional): Add one to two drops of 10% KOH solution to the specimen. Allow it to sit for 5-10 minutes to macerate tissue and clear debris.[1]

  • Staining: Add one drop of the 0.1% FB 85 working solution to the specimen on the slide.[2] Gently mix with a pipette tip.

  • Incubation: Incubate the slide for 5-10 minutes at room temperature in a dark place (e.g., a covered slide tray).[2]

  • Mounting: Place a coverslip over the stained sample, gently pressing to remove any air bubbles.

  • Visualization: Observe under a fluorescence microscope using a UV filter set (e.g., excitation ~340-380 nm and emission ~450 nm).[2][6] Fungal elements, including hyphae, spores, and yeast cells, will fluoresce brightly in blue or blue-green against a dark background.[2][15]

Start Sample on Slide Clearing Add 10% KOH (Optional, 5-10 min) Start->Clearing Staining Add 0.1% FB 85 Working Solution Clearing->Staining Incubation Incubate in Dark (5-10 min) Staining->Incubation Mounting Apply Coverslip Incubation->Mounting Visualization Fluorescence Microscopy (Ex: ~365nm, Em: ~450nm) Mounting->Visualization Result Bright Blue/Green Fungal Elements Visualization->Result

Caption: Workflow for qualitative fungal detection using FB 85.

Application in Fungal Viability Assessment
  • Rationale: The integrity of the fungal plasma membrane can be inferred from the staining pattern of FB 85. This protocol leverages the differential permeability of viable versus non-viable cells. In healthy, viable fungi, the intact plasma membrane excludes the dye from the cytoplasm, restricting fluorescence to the external cell wall. In dead or dying cells, the compromised membrane allows the dye to penetrate and bind to intracellular components, resulting in a noticeably different fluorescence pattern.[14]

Protocol 3.3.1: Viability Staining

  • Sample Preparation: Prepare a suspension of fungal cells in a suitable buffer, such as Phosphate-Buffered Saline (PBS).

  • Staining: Add the 0.1% FB 85 working solution to the fungal suspension to a final concentration of approximately 0.01% and mix gently.

  • Incubation: Incubate for 1-5 minutes at room temperature, protected from light.[14]

  • Observation: Place a drop of the stained suspension on a microscope slide, apply a coverslip, and immediately observe under a fluorescence microscope.

  • Interpretation:

    • Viable Cells: Exhibit bright blue fluorescence that is sharply confined to the cell wall.[14]

    • Non-Viable Cells: Show brighter and more diffuse fluorescence that floods the cytoplasm and nucleus, indicating a loss of membrane integrity.[14]

cluster_0 Viable Fungus cluster_1 Non-Viable Fungus Start Fungal Cell Suspension Viable Intact Cell Membrane Start->Viable NonViable Compromised Membrane Start->NonViable Stain_V Add FB 85 Viable->Stain_V Result_V Fluorescence Confined to Cell Wall Stain_V->Result_V Dye Excluded Stain_NV Add FB 85 NonViable->Stain_NV Result_NV Diffuse Cytoplasmic Fluorescence Stain_NV->Result_NV Dye Penetrates

Sources

Foundational

Unraveling the Photon's Path: Fluorescence Mechanisms of Triazinylaminostilbene Derivatives in Aqueous Solutions

An In-Depth Technical Guide for Researchers Preamble: Beyond Brightness - A Mechanistic Exploration Triazinylaminostilbene derivatives represent a cornerstone class of organic fluorophores, most famously utilized as fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Preamble: Beyond Brightness - A Mechanistic Exploration

Triazinylaminostilbene derivatives represent a cornerstone class of organic fluorophores, most famously utilized as fluorescent whitening agents in various industries.[1][2] However, their utility extends far beyond this initial application, with emerging roles as molecular probes and sensors in complex biological media.[3] The key to unlocking their full potential lies in a deep, mechanistic understanding of their photophysical behavior, particularly within the challenging and biologically relevant context of aqueous solutions.

This guide moves beyond a simple cataloging of properties. It is designed to provide researchers, chemists, and drug development professionals with a foundational understanding of the competing and often synergistic photophysical pathways that govern the fluorescence of these molecules. We will dissect the causality behind their emission (or lack thereof), providing both the theoretical framework and the practical experimental workflows required to probe these mechanisms with confidence.

The Excited State: A Crossroads of Photophysical Fates

Upon absorption of a photon, a triazinylaminostilbene molecule is promoted to an excited electronic state. From this transient state, it must return to the ground state via one of several competing pathways. The efficiency of fluorescence is dictated by the rates of these de-excitation channels. In aqueous solutions, the environment plays a critical role in modulating which pathway dominates.

The primary de-excitation pathways relevant to this class of molecules are:

  • Fluorescence: The desired radiative decay pathway, emitting a photon.

  • Photoisomerization: A non-radiative pathway involving rotation around the central ethylene double bond (trans-cis isomerization).[4][5]

  • Twisted Intramolecular Charge Transfer (TICT): A non-radiative pathway prevalent in polar solvents, leading to fluorescence quenching.[3]

  • Aggregation-Induced Emission (AIE): A phenomenon where fluorescence is activated upon molecular aggregation, counteracting the common aggregation-caused quenching.[6][7]

  • Excited-State Intramolecular Proton Transfer (ESIPT): A potential pathway if the molecule possesses appropriately positioned proton donor and acceptor groups, leading to a large Stokes shift.[8][9]

The interplay between these mechanisms dictates the molecule's utility as a fluorophore.

Photophysical_Pathways cluster_deexcitation De-excitation Pathways S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Absorption (hν_abs) S1->S0 Internal Conversion (non-radiative) Fluorescence Fluorescence (hν_em) S1->Fluorescence k_f Isomerization trans-cis Isomerization S1->Isomerization k_iso TICT TICT State Formation S1->TICT k_TICT AIE Aggregation-Induced Emission (AIE) S1->AIE Aggregation ESIPT ESIPT S1->ESIPT k_ESIPT Isomerization->S0 Non-radiative decay Quenching Fluorescence Quenching (Dominant in dilute solution for many stilbenes) TICT->S0 Non-radiative decay Enhancement Fluorescence Enhancement (Dominant in aggregated state) ESIPT->S0 Tautomer Fluorescence AIE_Workflow start Start: Stock Solution in Good Solvent (e.g., THF) prep Prepare Solvent Mixtures (THF/Water, 0-99% water) start->prep add Add Fluorophore to each mixture prep->add measure Measure Fluorescence Spectra for each Water Fraction (fw) add->measure plot Plot: Intensity vs. Water Fraction measure->plot analysis Analyze Plot for AIE Signature (Sharp intensity increase) plot->analysis Look for 'Turn-On' Effect

Caption: Experimental workflow for confirming Aggregation-Induced Emission (AIE).

Protocol: pH-Dependent Fluorescence Measurements

The protonation state of the amino groups and the triazine nitrogens can significantly impact the electronic properties and fluorescence of the molecule.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).

  • Sample Preparation: Prepare solutions of the fluorophore at a constant concentration in each buffer.

  • Spectra Acquisition: Record the absorption and fluorescence emission spectra for each pH value.

  • Data Analysis: Plot the fluorescence intensity and emission maximum as a function of pH. The inflection point of the curve can be used to determine the apparent pKa of the excited state.

Interpretation: Abrupt changes in fluorescence intensity or wavelength with pH indicate a change in the protonation state of the fluorophore. For instance, protonation of the anilino nitrogen can eliminate the charge-transfer character, leading to a loss of the main absorption band and quenching of fluorescence. [3]This provides critical information for designing probes that operate within a specific physiological pH range.

Quantitative Data Summary & Interpretation

The following table summarizes the expected outcomes for different dominant mechanisms. Researchers can use this as a guide to interpret their own data.

Dominant Mechanism Fluorescence in Dilute H₂O Fluorescence in Aggregate/Viscous Media Effect of Solvent Polarity Typical Lifetime (τ_f)
Photoisomerization Very LowHighLess polar may slightly increaseShort (<1 ns)
TICT Very Low (Quenched)Moderate (if aggregation restricts twisting)Strong quenching with increasing polarity [3]Short (<1 ns)
AIE Very LowVery High"Turn-on" in high water fraction (poor solvent)Long in aggregate state
"Normal" Fluorophore HighMay decrease (quenching)Varies (solvatochromism)Moderate to Long

Conclusion and Outlook

The fluorescence of triazinylaminostilbene derivatives in aqueous solutions is not governed by a single, simple rule but by a dynamic competition between multiple de-excitation pathways. For most derivatives, fluorescence in dilute aqueous solution is inefficient due to potent non-radiative decay channels like trans-cis isomerization and TICT state formation, which are facilitated by the low viscosity and high polarity of water.

The dominant mechanism for achieving strong fluorescence in aqueous media is Aggregation-Induced Emission (AIE), which effectively shuts down these non-radiative pathways by restricting intramolecular motion. This "light-up" capability makes these compounds exceptionally promising for developing sensors and probes that activate only upon binding to a target or localizing in a specific microenvironment.

Future research should focus on synthesizing derivatives with tailored D-π-A strengths and steric profiles to fine-tune the balance between these competing mechanisms, enabling the rational design of fluorophores with predictable, environment-responsive behavior for advanced applications in diagnostics and materials science.

References

  • Pu, Y., Liu, Y., Zhang, H., Lu, J., & Zhang, S. (2013). Synthesis, physical properties and cytotoxicity of stilbene-triazine derivatives containing amino acid groups as fluorescent whitening agents. European Journal of Medicinal Chemistry, 67, 102-109. [Link]

  • Lainsbury, M. A., & Jones, A. K. (2009). Triazinylaniline derivatives as fluorescence probes. Part 1. Absorption and fluorescence in organic solvents and in aqueous media in relation to twisted intramolecular charge-transfer state formation, hydrogen bonding, and protic equilibria. Journal of the Chemical Society, Perkin Transactions 2, (2), 265-271. [Link]

  • Ahmed, N. S. K., El-Shishtawy, R. M., & Asiri, A. M. (2006). Synthesis and study of some amino derivatives of triazinyl stilbene series as fluorescent whitening agent. Journal of the Chinese Chemical Society, 53(4), 933-938. [Link]

  • Gomes, A. J., Lunardi, C. N., Rochas, F. S., & Patience, G. S. (2019). Experimental methods in chemical engineering: Fluorescence emission spectroscopy. The Canadian Journal of Chemical Engineering, 97(8), 2096-2106. [Link]

  • Visser, A. J. W. G., & Engel, R. (2012). Fluorescence Spectroscopy and Microscopy. In Methods in Molecular Biology (Vol. 915, pp. 1-22). Humana Press. [Link]

  • Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(11), 5361-5388. [Link]

  • Zhang, Y., Li, H., Zhang, G., Yang, J., Zhang, G., & Zhang, D. (2016). Aggregation-induced emission enhancement and mechanofluorochromic properties of α-cyanostilbene functionalized tetraphenyl imidazole derivatives. Journal of Materials Chemistry C, 4(15), 3236-3244. [Link]

  • Lainsbury, M. A., & Jones, A. K. (2009). Triazinylaniline derivatives as fluorescence probes. Part 4. Kinetics and selectivity in the reactions of N,N-diethyl-4-(dichloro-1,3,5-triazinyl)aniline with amines, amino acids and proteins relevant to fluorescence labelling. Journal of the Chemical Society, Perkin Transactions 2, (7), 1331-1337. [Link]

  • Babin, M., & Sciandra, A. (2005). Overview of Fluorescence Protocols: Theory, Basic Concepts, and Practice. In Chlorophyll a fluorescence in aquatic science: Methods and applications (pp. 31-74). Springer. [Link]

  • Zhang, Y., et al. (2016). Aggregation-induced emission enhancement and mechanofluorochromic properties of α-cyanostilbene functionalized tetraphenyl imidazole derivatives. Journal of Materials Chemistry C, 4(15), 3236-3244. [Link]

  • Gomes, A. J., et al. (2019). Experimental methods in chemical engineering: fluorescence emission spectroscopy. The Canadian Journal of Chemical Engineering. [Link]

  • Das, S., & Durba, G. (2019). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Journal of Physical Chemistry & Biophysics, 9(2), 1-10. [Link]

  • Lei, S., et al. (2012). STM Investigation of the Photoisomerization and Photodimerization of Stilbene Derivatives on HOPG Surface. The Journal of Physical Chemistry C, 116(34), 18274-18279. [Link]

  • Chen, Y., et al. (2017). Controlling the photochemical reaction of an azastilbene derivative in water using a water-soluble pillara[10]rene. Organic & Biomolecular Chemistry, 15(36), 7586-7590. [Link]

  • Wang, Y., et al. (2024). Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior. International Journal of Molecular Sciences, 25(24), 13589. [Link]

  • Gu, X., et al. (2022). Substituent Flexibility Modulates Aggregation-Induced Emission in Tetraphenylbenzene. The Journal of Organic Chemistry, 87(17), 11520-11526. [Link]

  • Lee, S., et al. (2023). Excited State Intramolecular Proton Transfer Dynamics of Derivatives of the Green Fluorescent Protein Chromophore. International Journal of Molecular Sciences, 24(4), 3431. [Link]

  • Yang, S., et al. (2020). Synthesis and Photophysical Properties of New Highly Substituted Symmetrical and Nonsymmetrical Fluorescent Triazaborinine Derivatives. The Journal of Organic Chemistry, 85(3), 1544-1555. [Link]

  • Yang, J.-S., et al. (2002). Fluorescence Enhancement of trans-4-Aminostilbene by N-Phenyl Substitutions. Journal of the American Chemical Society, 124(11), 2518-2526. [Link]

  • Grabchev, I., et al. (2003). Synthesis, absorption and fluorescence properties of N-triazinyl derivatives of 2-aminoanthracene. Dyes and Pigments, 58(1), 1-7. [Link]

  • Patel, S. K., et al. (2013). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal, 7, 68. [Link]

  • Chen, Y.-H., et al. (2022). Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM). Molecules, 27(19), 6296. [Link]

  • Idowu, M., et al. (2009). Synthesis and Photophysical Properties of Tetra- and Octasubstituted Phosphorous Oxide Triazatetrabenzcorrole Photosensitizers. International Journal of Photoenergy, 2009, 1-8. [Link]

  • Liu, Y., et al. (2022). Effect of different substituted groups on excited state intramolecular proton transfer of BOHMB. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 266, 120406. [Link]

  • Ash, T. J., et al. (2024). Characterizing excited-state intramolecular proton transfer in 3-hydroxyflavone and 3-hydroxy-2-(thiophen-2-yl)chromen-4-one with ultrafast transient infrared spectroscopy. ChemRxiv. [Link]

Sources

Exploratory

A Technical Guide to the Electronic and Photophysical Properties of Fluorescent Brightener 85

Executive Summary Fluorescent Brightener 85 (FB 85) is a complex stilbene-based organic compound widely recognized for its efficacy as an optical brightening agent in various industries, including textiles, paper, and de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorescent Brightener 85 (FB 85) is a complex stilbene-based organic compound widely recognized for its efficacy as an optical brightening agent in various industries, including textiles, paper, and detergents.[1] Beyond its industrial utility, its intrinsic photophysical properties—specifically its capacity to absorb ultraviolet (UV) light and re-emit it as visible blue light—make it a subject of scientific interest and a valuable tool in research applications, such as the fluorometric detection of fungi.[2][3][4] This technical guide provides an in-depth exploration of the core electronic structure, light absorption dynamics, and fluorescence characteristics of Fluorescent Brightener 85. We will dissect the relationship between its molecular architecture and its spectroscopic signature, provide detailed, field-proven protocols for its characterization, and present a framework for understanding its behavior at a quantum-mechanical level.

Molecular Architecture and Electronic Foundation

Fluorescent Brightener 85, systematically named sodium (E)-6,6'-(ethene-1,2-diyl)bis(3-(4-(2-hydroxyethylamino)-6-(phenylamino)-1,3,5-triazin-2-ylamino)benzenesulfonate), is a large, symmetrical molecule built upon a stilbene core.[5] Its chemical formula is C36H34N12Na2O8S2.[6]

Identifier Value
CAS Number 12224-06-5 (Primary), 17958-73-5[5][7]
Molecular Formula C36H34N12Na2O8S2[6]
Molecular Weight 872.84 g/mol [6]
Chemical Class Stilbene Derivative, Triazine-based[8][9]

The key to its function lies in its extensive system of conjugated π-electrons. The central trans-stilbene (1,2-diphenylethylene) backbone, flanked by substituted triazine and benzene sulfonic acid moieties, creates an electron-rich molecular orbital network.[8] This delocalized system is responsible for the molecule's ability to absorb high-energy photons in the UV spectrum. The various substituents, including amino and phenyl groups, act as auxochromes, modifying the energy levels of the molecular orbitals and fine-tuning the absorption and emission characteristics of the molecule.

Caption: Simplified 2D structure of Fluorescent Brightener 85.

Principles of Light Absorption and Fluorescence

The interaction of Fluorescent Brightener 85 with light is governed by the principles of molecular photophysics, elegantly summarized by the Jablonski diagram. The process occurs in three fundamental stages: excitation, non-radiative relaxation, and fluorescence emission.[10][11]

  • Excitation (Absorption): When a photon of UV light with energy matching the difference between the molecule's ground electronic state (S₀) and an excited singlet state (typically S₁) strikes the molecule, the photon is absorbed. This elevates a π-electron to a higher energy molecular orbital. This process is extremely rapid, occurring on the femtosecond (10⁻¹⁵ s) timescale. FB 85 and other optical brighteners are specifically designed to absorb light in the near-UV range (300-400 nm), which is invisible to the human eye.[3]

  • Vibrational Relaxation: The molecule is initially in a higher vibrational level of the S₁ state. Through collisions with surrounding solvent molecules, it rapidly loses this excess vibrational energy as heat, relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process that occurs in picoseconds (10⁻¹² s).[10]

  • Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to the ground electronic state (S₀) by releasing its energy as a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon due to the energy lost during vibrational relaxation. For FB 85, this emission occurs in the blue region of the visible spectrum (typically 400-440 nm).[9] This difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes Shift .

Jablonski S0 S₀ (Ground State) S0_v1 v=1 S0_v0 v=0 S1 S₁ (Excited Singlet State) S1_v2 v=2 S1_v1 v=1 S1_v0 v=0 A_start->A_end Absorption (UV Photon) VR_start->VR_end Vibrational Relaxation F_start->F_end Fluorescence (Visible Photon) E_axis_start->E_axis_end Energy

Caption: Jablonski diagram illustrating fluorescence.

Spectroscopic Profile and Key Parameters

The practical utility of a fluorophore is defined by a set of quantitative photophysical parameters. While extensive peer-reviewed data specifically for Fluorescent Brightener 85 is sparse, its properties can be inferred from its chemical class and industrial application data.

ParameterSymbolTypical Value/Range for FB 85Significance
Absorption Maximum λabs~330 - 360 nm[9]Wavelength of UV light most effectively absorbed to initiate fluorescence.
Emission Maximum λem~400 - 440 nm[9]Wavelength of visible light emitted, determining its characteristic blue-white appearance.
Stokes Shift Δλ~70 - 110 nmThe separation between absorption and emission peaks; a larger shift is often desirable to minimize self-absorption.
Quantum Yield ΦFHighRatio of photons emitted to photons absorbed; a measure of fluorescence efficiency.[11] Stilbene derivatives often have high quantum yields.[8]

The solvent environment can influence these properties. In more polar solvents, stilbene derivatives can exhibit a bathochromic (red) shift in their emission spectra due to the stabilization of a more polar excited state.[12]

Experimental Characterization: Protocols and Workflow

Accurate characterization of the electronic and photophysical properties of Fluorescent Brightener 85 requires standardized spectroscopic techniques. The primary methods are UV-Visible (UV-Vis) Absorption Spectroscopy and Fluorescence Spectroscopy.

cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy prep Prepare Stock Solution (e.g., in DMSO or water) dilute Create Dilution Series (in chosen solvent) prep->dilute blank_uv 1. Run Baseline (Solvent Blank) dilute->blank_uv blank_fluor 1. Run Blank Scan (Solvent) dilute->blank_fluor measure_uv 2. Measure Absorbance (Dilution Series) blank_uv->measure_uv plot_uv 3. Determine λmax & Plot Beer-Lambert Curve measure_uv->plot_uv ex_scan 2. Determine Excitation λmax (Scan Excitation, Fix Emission) plot_uv->ex_scan Use λmax to inform excitation scan range blank_fluor->ex_scan em_scan 3. Measure Emission Spectrum (Fix Excitation at λmax) ex_scan->em_scan

Caption: Experimental workflow for spectroscopic characterization.

Protocol: UV-Vis Absorption Spectroscopy

This protocol determines the absorption spectrum and the wavelength of maximum absorbance (λmax).

Objective: To measure the amount of light absorbed by a sample at different wavelengths.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Fluorescent Brightener 85

  • Appropriate solvent (e.g., deionized water, DMSO)

  • Volumetric flasks and pipettes

Procedure:

  • Instrument Warm-up: Power on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible) and allow the system to stabilize for at least 30 minutes.[13]

  • Sample Preparation: Prepare a stock solution of FB 85 of known concentration. Perform serial dilutions to create a set of standards of varying, known concentrations. The final concentrations should yield absorbance values between 0.1 and 1.0 for optimal accuracy, as per the Beer-Lambert Law.[14]

  • Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan across the desired wavelength range (e.g., 250-500 nm) to zero the instrument and subtract any absorbance from the solvent and cuvettes.[15]

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the most dilute standard, and then fill it with that standard. Place it back into the sample beam path.

  • Acquire Spectrum: Initiate the scan. The instrument will plot absorbance versus wavelength. Save the data.

  • Repeat for all Standards: Repeat steps 4-5 for all prepared standards, moving from the lowest to the highest concentration.[16]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectra. This is the peak of the primary absorption band.

Protocol: Fluorescence Spectroscopy

This protocol determines the excitation and emission spectra.

Objective: To measure the intensity of light emitted by a sample after it has been excited by a specific wavelength.

Materials:

  • Spectrofluorometer with a xenon lamp source and monochromators

  • Quartz fluorescence cuvettes (four polished sides)

  • Solutions prepared for UV-Vis analysis (use a dilute sample with an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects)

Procedure:

  • Instrument Setup: Power on the spectrofluorometer and allow the lamp to stabilize. Set the detector to a 90° angle relative to the excitation source to minimize scattered light detection.[10][17]

  • Solvent Blank: Fill a cuvette with the pure solvent and place it in the sample holder. Perform an emission scan (e.g., from 350 nm to 600 nm) using an estimated excitation wavelength (e.g., 350 nm from the UV-Vis data) to check for any background fluorescence from the solvent.

  • Determine Excitation Spectrum:

    • Replace the blank with a dilute sample of FB 85.

    • Set the emission monochromator to the estimated emission maximum (e.g., 430 nm).

    • Scan the excitation monochromator over a range (e.g., 250-400 nm).

    • The resulting spectrum should resemble the absorption spectrum and will confirm the optimal excitation wavelength (excitation λmax).[10]

  • Determine Emission Spectrum:

    • Set the excitation monochromator to the optimal excitation wavelength determined in the previous step.

    • Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 380-600 nm).

    • The resulting spectrum shows the fluorescence intensity versus wavelength, and its peak is the emission maximum (λem).[18]

  • Data Analysis: Record the excitation and emission maxima. The difference between them is the Stokes Shift.

Conclusion

Fluorescent Brightener 85 is a sophisticated fluorophore whose utility is derived directly from its electronic structure. The extended π-conjugation of its stilbene core, modulated by its triazinyl-amino substituents, creates a system primed for efficient absorption of UV radiation and re-emission in the visible blue spectrum. This process, underpinned by fundamental photophysical principles, can be precisely characterized using standard UV-Vis and fluorescence spectroscopy. Understanding these core properties is essential for its effective application, whether in enhancing the brightness of consumer goods or in developing advanced fluorescent probes for scientific research.

References

  • Global Substance Registration System (GSRS). (n.d.). FLUORESCENT BRIGHTENER 85. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Photophysical Properties of Silyl‐Substituted Stilbene Derivatives. Retrieved from [Link][12]

  • Unilong Industry. (n.d.). Fluorescent brightener 85 CAS 12224-06-5. Retrieved from [Link][19]

  • PubChem. (n.d.). Fluorescent Brightener 85. Retrieved from [Link][5]

  • ACS Publications. (2006). Methoxy-Substituted Stilbenes, Styrenes, and 1-Arylpropenes: Photophysical Properties and Photoadditions of Alcohols. The Journal of Organic Chemistry. Retrieved from [Link][20]

  • PubMed. (2006). Methoxy-substituted stilbenes, styrenes, and 1-arylpropenes: photophysical properties and photoadditions of alcohols. Retrieved from [Link][21]

  • Wikipedia. (n.d.). Fluorescence spectroscopy. Retrieved from [Link][10]

  • PMC. (2020). Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications. Retrieved from [Link][22]

  • HORIBA. (n.d.). What is a Fluorescence Measurement?. Retrieved from [Link][17]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link][15]

  • Unknown Source. (n.d.). UV-VIS Absorption spectroscopy. Retrieved from [Link][14]

  • Turner Designs. (n.d.). Technical Note: An Introduction to Fluorescence Measurements. Retrieved from [Link][23]

  • Valencia College. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link][16]

  • Unknown Source. (n.d.). UV – VIS spectrometer. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). General Tests / Ultraviolet-visible Spectrophotometry. Retrieved from [Link][24]

  • Resonance Publications. (n.d.). Spectroscopy of FWAs. Retrieved from [Link][3]

  • PMC. (n.d.). Determination of Multiple Fluorescent Brighteners in Human Plasma Using Captiva EMR-Lipid Clean-Up and LC-MS/MS Analysis. Retrieved from [Link][25]

  • PubMed. (2018). Evaluation of a new fluorescent reagent, fluorescent brightener 85, for the diagnosis of suspected onychomycosis compared with potassium hydroxide. Retrieved from [Link][4]

Sources

Foundational

Environmental degradation and toxicity of C.I. Fluorescent Brightener 85

An In-depth Technical Guide to the Environmental Profile of C.I. Fluorescent Brightener 85 Abstract C.I. Fluorescent Brightener 85 (CAS No. 12224-06-5), a member of the stilbene-disulfonic acid derivative class of fluore...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Environmental Profile of C.I. Fluorescent Brightener 85

Abstract

C.I. Fluorescent Brightener 85 (CAS No. 12224-06-5), a member of the stilbene-disulfonic acid derivative class of fluorescent whitening agents (FWAs), is utilized across various industries, including textiles, paper, and detergents, to enhance the apparent whiteness of materials.[1] This guide provides a comprehensive technical overview of its environmental degradation pathways, ecotoxicity, and the analytical methodologies required for its monitoring. While persistent in the absence of light and not readily biodegradable, its primary environmental degradation route is photolysis in sunlit surface waters.[2][3] Toxicological assessments, primarily based on data from structurally similar stilbene-type brighteners, indicate a low potential for aquatic and terrestrial toxicity and a low risk to human health.[4][5] The compound exhibits a high affinity for particulate matter, leading to significant removal from the aqueous phase via adsorption to sludge in wastewater treatment processes and strong partitioning to soil and sediment in the environment.[3][6] This document synthesizes current scientific understanding to provide researchers and environmental professionals with a detailed reference on the environmental behavior and impact of this specific FWA.

Chemical Identity and Physicochemical Properties

C.I. Fluorescent Brightener 85 is a complex organic salt belonging to the bistriazinylamino-stilbenedisulfonic acid derivative family.[7] Its structure is characterized by a central stilbene core responsible for its fluorescent properties, flanked by substituted triazine rings that enhance its substantivity to substrates like cellulose. The presence of sulfonate groups confers significant water solubility.

Table 1: Chemical and Physical Properties of C.I. Fluorescent Brightener 85

PropertyValueSource
CAS Number 12224-06-5[1][8]
Molecular Formula C₃₆H₃₄N₁₂Na₂O₈S₂[1][8]
Molecular Weight 872.84 g/mol [8][9]
IUPAC Name disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate[8]
Synonyms Optical Brightener VBL, CI 406225, Kayaphor LB, Mikephor BX[1][8]
Appearance Yellowish solid powder/granules[10]
Water Solubility Highly water-soluble due to disodium salt form[2]

Environmental Fate and Degradation Pathways

The environmental behavior of C.I. Fluorescent Brightener 85 is dictated by its chemical structure, leading to distinct degradation and partitioning phenomena. Its high water solubility suggests water as a primary transport compartment, but its strong adsorptive nature significantly influences its ultimate fate.[6][11]

Abiotic Degradation

Photodegradation: The most significant abiotic degradation pathway for stilbene-type FWAs is direct photolysis in sunlit aquatic environments.[2][3][12] The process is initiated by the absorption of UV radiation (300-400 nm) by the stilbene core, leading to two primary events:

  • E/Z Isomerization: A rapid and reversible photoisomerization from the fluorescent (E)-isomer to the non-fluorescent (Z)-isomer occurs, leading to a loss of brightening effect, often referred to as photofading.[2]

  • Oxidative Cleavage: Slower, irreversible degradation follows, involving the photo-oxidative cleavage of the central ethenyl bridge. This process yields smaller aromatic compounds, such as aldehydes and alcohols.[2][12]

Half-lives for direct photolysis of similar FWAs in surface water are reported to be in the range of 3 to 6 hours, though this rate is dependent on factors like water depth, season, and turbidity.[12][13]

FWA_E C.I. FB 85 (E-isomer) (Fluorescent) FWA_Z Z-isomer (Non-fluorescent) FWA_E:e->FWA_Z:w Fast Photoisomerization (UV Light) Products Photodegradation Products (e.g., Aldehydes, Alcohols) FWA_E:s->Products:n Slow Oxidative Cleavage (UV Light, O2) FWA_Z:w->FWA_E:e Reversible Isomerization

Caption: Proposed photodegradation pathway for stilbene-type FWAs.

Hydrolysis: Due to the absence of readily hydrolysable functional groups in its stable aromatic and amine structures, C.I. Fluorescent Brightener 85 is not expected to undergo hydrolysis under typical environmental pH conditions.[3][6]

Biotic Degradation & Behavior in Wastewater Treatment

Stilbene-type FWAs, including C.I. Fluorescent Brightener 85, are generally not readily biodegradable.[2][12] Studies on similar compounds show very low to negligible mineralization in standard aerobic biodegradation tests (e.g., OECD 301).[12][13]

The primary mechanism for the removal of these compounds during wastewater treatment is not biodegradation but physical adsorption to sewage sludge.[3][10] The planar structure and chemical affinity of the molecule lead to strong binding with organic matter and cellulosic material in the sludge. Removal efficiencies in activated sludge treatment plants are high, often exceeding 85-95%.[3][13] Consequently, the primary routes of release into the environment are through treated wastewater effluent into surface waters and the application of biosolids to land.[12]

Environmental Distribution and Accumulation

Geoaccumulation: With a high calculated organic carbon-water partition coefficient (Koc), C.I. Fluorescent Brightener 85 and its analogs are expected to adsorb strongly to soil and sediment.[6][11] This high geoaccumulation potential means that once released into the environment, the compound will predominantly reside in solid matrices rather than the aqueous phase.[6][13]

Bioaccumulation: The potential for bioaccumulation in aquatic organisms is considered low.[12] The ionic nature imparted by the sulfonate groups and a low octanol-water partition coefficient (log Kow) limit its ability to passively diffuse across biological membranes.[13] Experimental studies on the similar FB-71 yielded bioconcentration factors (BCF) well below the threshold for concern (BCF < 2000).[12] However, bioaccumulation from sediment by benthic (sediment-dwelling) organisms cannot be entirely excluded.[6][13]

Ecotoxicological Profile

Table 2: Summary of Aquatic Ecotoxicity for Structurally Similar Stilbene FWAs

Trophic LevelSpeciesEndpointValue (mg/L)Reference CompoundSource
Fish Brachydanio rerio (Zebrafish)96h-LC₀>= 500FB 220[13]
Invertebrates Daphnia magna48h-EC₅₀> 100FB 28/113[6]
Algae Desmodesmus subspicatus72h-ErC₅₀> 22FB 28/113[6]
Microorganisms Activated Sludge3h-EC₅₀ (Respiration Inhibition)> 10,000FB 28/113[6]

LC₀: Lethal Concentration, 0% mortality. EC₅₀: Effective Concentration, 50% effect. ErC₅₀: EC based on growth rate.

Aquatic Toxicity: The available data consistently show low acute toxicity to fish, aquatic invertebrates, and algae, with effect concentrations typically exceeding 100 mg/L.[2][6]

Terrestrial Toxicity: Toxicity to soil-dwelling organisms is also low. A limit test on the earthworm Eisenia fetida with a similar FWA showed a 14-day LC₅₀ of > 1000 mg/kg soil.[11]

Mammalian & Human Health Profile: Based on assessments of close analogs, C.I. Fluorescent Brightener 85 is not expected to pose a significant risk to human health.[4][5] It is not classified as hazardous according to GHS criteria.[8] Studies on similar compounds have shown no evidence of genotoxicity, carcinogenicity, or adverse reproductive or developmental effects.[4][5][14]

Analytical Methodologies for Environmental Monitoring

Accurate quantification of C.I. Fluorescent Brightener 85 in environmental matrices is essential for exposure assessment. The most common analytical approach involves liquid chromatography coupled with a fluorescence detector, which offers high sensitivity and selectivity.

Experimental Protocol: Analysis of C.I. FB 85 in Water Samples using UPLC-FLD

This protocol describes a validated method for the detection of stilbene-type fluorescent brighteners in aqueous matrices.[15]

1. Objective: To quantify the concentration of C.I. Fluorescent Brightener 85 in surface water or wastewater effluent.

2. Materials & Reagents:

  • C.I. Fluorescent Brightener 85 analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • 0.22 µm syringe filters

3. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Fluorescence Detector (FLD)

  • Analytical column suitable for polar compounds (e.g., C18 or Phenyl-Hexyl)[16]

4. Standard Preparation:

  • Prepare a 100 µg/mL primary stock solution of C.I. FB 85 in a methanol/water (1:1) mixture.

  • Perform serial dilutions of the primary stock with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250 ppb).

5. Sample Preparation (Solid-Phase Extraction):

  • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Pass 100 mL of the filtered water sample through the cartridge at a slow, steady rate (~5 mL/min). The brightener will adsorb to the stationary phase.

  • Wash the cartridge with 5 mL of ultrapure water to remove interferences.

  • Elute the retained C.I. FB 85 from the cartridge with 5 mL of methanol into a clean collection vial.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of mobile phase, vortex, and filter through a 0.22 µm syringe filter into an autosampler vial.

6. UPLC-FLD Analysis:

  • Column: Phenyl-Hexyl, 1.9 µm particle size[16]

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient starting with high aqueous content and ramping up the organic phase to ensure elution.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • FLD Settings: Excitation wavelength ~350 nm, Emission wavelength ~430 nm. (These should be optimized for the specific instrument and compound).

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the prepared standards.

  • Quantify the concentration of C.I. FB 85 in the environmental samples by comparing their peak areas to the calibration curve.

  • Account for the concentration factor from the SPE step in the final calculation.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect Water Sample (100 mL) Filter 2. Filter Sample Sample->Filter SPE 3. Solid-Phase Extraction (SPE) Filter->SPE Elute 4. Elute Analyte SPE->Elute Concentrate 5. Concentrate & Reconstitute (1 mL) Elute->Concentrate Inject 6. Inject into UPLC-FLD Concentrate->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Fluorescence Detection Separate->Detect Quantify 9. Quantify using Calibration Curve Detect->Quantify Report 10. Report Result (ppb or µg/L) Quantify->Report

Caption: Analytical workflow for determining C.I. FB 85 in water.

Conclusion

C.I. Fluorescent Brightener 85, as a representative of the stilbene-disulfonic acid class of FWAs, exhibits a well-defined environmental profile. Its chemical properties render it resistant to hydrolysis and biotic degradation, classifying it as persistent in dark, anoxic environments. However, it is susceptible to photodegradation in sunlit surface waters, which serves as its primary environmental sink. The compound's strong affinity for sludge and sediment leads to significant partitioning out of the water column. Ecotoxicological data from close structural analogs indicate a low hazard to aquatic and terrestrial organisms and a low risk to human health. Overall, the environmental risk profile can be characterized as Persistent (in the absence of light), not Bioaccumulative, and not Toxic (P, not B, not T).[12] Continued monitoring, using sensitive analytical techniques like UPLC-FLD, is prudent for verifying predicted environmental concentrations and ensuring environmental protection.

References

  • Detection of Fluorescent Brightening Agents in Food Matrices using UPLC with PDA/FLR Detectors - FDA.
  • Kramer, J. B., Canonica, S., Hoigné, J., & Kaschig, J. (1996). Degradation of Fluorescent Whitening Agents in Sunlit Natural Waters. Environmental Science & Technology, 30(7), 2227–2234. (Available at: [Link])

  • PubChem. (n.d.). Fluorescent Brightener 85. National Center for Biotechnology Information. (Available at: [Link])

  • BenchChem. (2025). Fluorescent Brightener 85: A Technical Guide for Fungal Detection in Research.
  • Agilent Technologies. (2020). Analysis of Fluorescent Brighteners in Masks using an Agilent InfinityLab Poroshell 120 Phenyl-Hexyl Column.
  • OECD SIDS. (2000). FLUORESCENT BRIGHTENER FWA-1.
  • Fineotex. (2025). Brighteners: Uses, Types and Environmental Impact. (Available at: [Link])

  • Li, Y., et al. (2025). Determination of Multiple Fluorescent Brighteners in Human Plasma Using Captiva EMR-Lipid Clean-Up and LC-MS/MS Analysis. Molecules, 30(9), 2075. (Available at: [Link])

  • Reyes-García, E., et al. (2024). Toxicity of Three Optical Brighteners: Potential Pharmacological Targets and Effects on Caenorhabditis elegans. Toxics, 12(1), 54. (Available at: [Link])

  • U.S. Environmental Protection Agency. (1976). Preliminary Study of Selected Potential Environmental Contaminants - Optical Brighteners.
  • OECD SIDS. (2006). Fluorescent brightener 28/113. (Available at: [Link])

  • Government of Canada. (2018). Final Screening Assessment - Stilbenes Group. (Available at: [Link])

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Fluorescent Brightener 71 and related chemicals - Evaluation statement. (Available at: [Link])

  • U.S. Geological Survey. (n.d.). Appendix 2. Description of Research Method for Analysis of Optical Brighteners in Water. (Available at: [Link])

  • Global Substance Registration System (GSRS). (n.d.). FLUORESCENT BRIGHTENER 85. (Available at: [Link])

  • OECD SIDS. (2003). FLUORESCENT BRIGHTENER 220. (Available at: [Link])

  • Shukla, S. R., & Mathur, M. (2005). Studies in fluorescence and photo degradation of stilbene-based fluorescent brighteners during interaction with polymers: Theory applied to practice. ResearchGate. (Available at: [Link])

  • OECD SIDS. (2005). SIDS INITIAL ASSESSMENT PROFILE - FWA-1. (Available at: [Link])

  • ResearchGate. (2025). Study of Aerobic Biodegradation of Surfactants and Fluorescent Whitening Agents in Detergents of a Few Selected Asian Countries. (Available at: [Link])

  • Close, M. E., et al. (2012). An assessment of the potential adverse properties of fluorescent tracer dyes used for groundwater tracing. ResearchGate. (Available at: [Link])

  • Raytop Chemical. (2021). What is the impact of optical brightener on the natural environment?. (Available at: [Link])

  • Government of Canada. (2017). Draft Screening Assessment - Stilbenes Group. (Available at: [Link])

  • Arnold, B. (2023). Optical Brighteners: Movement and Degradation in Paper. ResearchGate. (Available at: [Link])

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Exploratory

Solubility Profile of C.I. Fluorescent Brightener 85 in Biological Buffers: A Methodological Approach for Researchers

An In-depth Technical Guide Abstract C.I. Fluorescent Brightener 85 (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

C.I. Fluorescent Brightener 85 (CAS No. 12224-06-5), a stilbene-based optical brightening agent, is predominantly utilized in the textile, paper, and detergent industries for its whitening capabilities.[1][2] Its mechanism involves absorbing ultraviolet light and re-emitting it as visible blue light, which counteracts the natural yellowish tint of materials.[3][4] While its industrial applications are well-documented, its use within biological research is nascent, primarily centered on its ability to bind chitin and cellulose for the fluorescent detection of fungi.[3] This guide addresses a critical knowledge gap: the solubility and behavior of C.I. Fluorescent Brightener 85 in common biological buffers. Due to a lack of specific published data for this compound in buffers such as Phosphate-Buffered Saline (PBS), TRIS, and HEPES, this document provides a comprehensive theoretical framework and a detailed experimental workflow. We will explore the key physicochemical properties of this anionic compound and delineate a robust, step-by-step protocol for researchers to accurately determine its empirical solubility profile, ensuring reliable and reproducible results in a biological research context.

Introduction: From Industrial Whitener to Biological Probe

C.I. Fluorescent Brightener 85 is a disulfonated stilbene derivative, a class of compounds known for high fluorescence quantum yields.[5] Its primary role as an optical brightener has defined its commercial use for decades.[2] However, its specific affinity for fungal cell wall components has opened a new, albeit niche, application in diagnostic mycology.[3] This transition from an industrial to a biological context necessitates a deeper understanding of its behavior in aqueous environments that mimic physiological conditions—namely, biological buffers.

Biological buffers maintain a stable pH and introduce various ions, which can significantly impact the solubility and aggregation state of fluorescent dyes.[6] For researchers aiming to use C.I. Fluorescent Brightener 85 as a fluorescent stain or probe, understanding its solubility is not a trivial preliminary step; it is fundamental to experimental success. Poor solubility can lead to compound precipitation, inconsistent staining, and the formation of fluorescent aggregates, all of which can confound data interpretation. This guide provides the foundational knowledge and practical protocols to characterize the solubility of C.I. Fluorescent Brightener 85 methodically.

Physicochemical Properties of C.I. Fluorescent Brightener 85

A thorough understanding of the molecule's intrinsic properties is essential to predict its behavior in different solvent systems.

PropertyValueSource(s)
Chemical Name Disodium 4,4'-bis[[4-anilino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate[7]
CAS Number 12224-06-5[1][8]
Molecular Formula C₃₆H₃₄N₁₂Na₂O₈S₂[1][7][8]
Molecular Weight 872.84 g/mol [1][5][8]
Appearance Light yellow powder[9]
Ionic Nature Anionic[9]
Reported Water Solubility ~30 g/L at 20-25°C[4][7]

The molecule's structure, featuring two sulfonate groups (—SO₃⁻), renders it an anionic compound with appreciable water solubility.[5][9] However, the large aromatic stilbene and triazine core contributes significant hydrophobicity, suggesting that its solubility is a delicate balance of these opposing characteristics.

Factors Influencing Solubility in Biological Buffers

While a general water solubility of ~30 g/L is reported, this value can be misleading when applied to complex buffer systems.[4][7] Several factors inherent to biological buffers can alter this profile.

pH

The pH of a solution is a critical determinant for ionic compounds. As an anionic brightener, the solubility of C.I. Fluorescent Brightener 85 is expected to be significantly higher in neutral to alkaline conditions (pH ≥ 7), where the sulfonate groups are fully deprotonated, enhancing interaction with water molecules.[9] Conversely, under acidic conditions, the absorbance and likely the solubility of anionic stilbene-based brighteners decrease sharply.[6][10] This is a primary consideration when selecting a buffer.

Ionic Strength and Buffer Composition

Biological buffers are, by definition, salt solutions. The presence of ions (e.g., Na⁺, K⁺, Cl⁻, HPO₄²⁻) can influence solubility in two ways:

  • Salting-In: At low concentrations, salts can increase the solubility of polar molecules by reducing the electrostatic interactions between solute molecules.

  • Salting-Out: At high salt concentrations, competition for water molecules between the salt ions and the dye can lead to a decrease in the dye's solubility, causing it to precipitate.

The specific ions in the buffer also matter. For example, buffers containing divalent cations (Ca²⁺, Mg²⁺) may form less soluble salts with the disulfonated brightener.

Temperature

For many optical brighteners, solubility increases with temperature. Using warm (e.g., 30-40°C) buffer for initial dissolution can be beneficial, though the final working solution should be equilibrated to the experimental temperature to prevent precipitation.[6]

Concentration and Aggregation

Like many fluorescent dyes with large planar aromatic structures, C.I. Fluorescent Brightener 85 is prone to aggregation at higher concentrations.[11][12] This phenomenon, where dye molecules stack together, can lead to a decrease in fluorescence intensity (quenching) and effective solubility.[10] This is a critical reason why determining the practical solubility limit is essential.

Experimental Workflow for Determining Solubility

This section provides a systematic, multi-step protocol to empirically determine the solubility of C.I. Fluorescent Brightener 85 in a specific biological buffer. This self-validating workflow ensures that researchers can establish a reliable upper concentration limit for their experiments.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Serial Dilution & Analysis cluster_2 Part 3: Data Interpretation A 1. Prepare Supersaturated Stock in Buffer B 2. Equilibrate (e.g., 24h at RT with stirring) A->B C 3. Separate Undissolved Solid (Centrifugation/Filtration) B->C D 4. Create Serial Dilutions from Saturated Supernatant C->D Use clear supernatant E 5. Visual Inspection (Check for Precipitation) D->E F 6. Spectroscopic Analysis (UV-Vis & Fluorescence) D->F G 7. Plot Calibration Curve (Absorbance/Fluorescence vs. Dilution) F->G H 8. Identify Linear Range (Region obeying Beer-Lambert Law) G->H I 9. Determine Solubility Limit (Highest concentration in linear range) H->I G cluster_0 Factors Affecting Solubility A pH E Solubility of C.I. Fluorescent Brightener 85 A->E B Ionic Strength B->E C Temperature C->E D Concentration D->E

Caption: Key Determinants of Solubility.

Conclusion and Recommendations for Researchers

While C.I. Fluorescent Brightener 85 has a reported aqueous solubility of approximately 30 g/L, this value should be treated as a theoretical maximum. [4][7]Its practical solubility in high ionic strength biological buffers is likely lower and is highly dependent on pH, temperature, and buffer composition. For any application in a biological context—from fungal staining to use as a potential fluorescent tracer—it is imperative that researchers empirically determine the solubility limit within their specific experimental system.

Key Recommendations:

  • Always prepare fresh solutions of C.I. Fluorescent Brightener 85 in your final working buffer.

  • Use the detailed experimental workflow provided to determine the linear working range of the dye. Never assume solubility based on water-only data.

  • For stock solutions, consider using a slightly alkaline buffer (e.g., TRIS pH 8.0) if compatible with your experiment, as this may enhance solubility and stability.

  • Always protect dye solutions from light to prevent photodegradation.

By following this rigorous, self-validating approach, scientists and drug development professionals can ensure the reliability and reproducibility of their results, leveraging the unique fluorescent properties of C.I. Fluorescent Brightener 85 with confidence.

References

  • World Of Dyes. (2012, November 7). Fluorescent Brightener 85. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). FLUORESCENT BRIGHTENER 85. Retrieved from [Link]

  • ChemBK. (2024, April 9). c.i. fluorescent brightener 85. Retrieved from [Link]

  • Hubei Hongxin Chemical Co., Ltd. (2022, March 30). Factors Affecting the Performance of Optical Brighteners. Retrieved from [Link]

  • Chem-suppliers.com. (n.d.). Fluorescent Brightener. Retrieved from [Link]

  • Woehr, F., et al. (2025, August 19). Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability. PMC. Retrieved from [Link]

  • Ray-Ran. (2021, September 8). What are the factors that affect the fluorescence intensity of optical brighteners? Retrieved from [Link]

  • DeRocher, J. P., et al. (2024, January 31). Effect of Polymer Host on Aggregation-Induced Enhanced Emission of Fluorescent Optical Brighteners. ACS Publications. Retrieved from [Link]

  • MedchemExpress. (n.d.). Fluorescent brightener 85 (Japanese). Retrieved from [Link]

  • DeRocher, J. P., et al. (2024, January 31). Effect of Polymer Host on Aggregation-Induced Enhanced Emission of Fluorescent Optical Brighteners. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Fibre2Fashion. (n.d.). Types and Properties of Fluorescent Brightening Agents and Their Application on Textile Industries. Retrieved from [Link]

  • Sabanayagam, C. R., et al. (2004, July 16). Photophysics of a Water−Soluble Rylene Dye: Comparison with Other Fluorescent Molecules for Biological Applications. The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Fluorous Soluble Cyanine Dyes for Visualizing Perfluorocarbons in Living Systems. PMC. Retrieved from [Link]

  • Dahlin, J. L., et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Scherer, M., et al. (2023, October 30). Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins. ACS Publications. Retrieved from [Link]

  • Research Journals. (2014, July 29). Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. Retrieved from [Link]

  • Tinnefeld, P., & Sauer, M. (n.d.). Fluorophore stabilization and applications in the life-sciences. Retrieved from [Link]

  • Kyriazou, T., et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: C.I. Fluorescent Brightener 85 Fungal Staining Protocol for Fluorescence Microscopy

Overview & Mechanistic Rationale C.I. Fluorescent Brightener 85 (FB 85) is a stilbene-derived optical brightening agent that has transitioned from industrial applications to serve as a premier fluorochrome in diagnostic...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Rationale

C.I. Fluorescent Brightener 85 (FB 85) is a stilbene-derived optical brightening agent that has transitioned from industrial applications to serve as a premier fluorochrome in diagnostic mycology and microbiological research[1]. Traditional fungal detection relies heavily on potassium hydroxide (KOH) wet mounts and brightfield microscopy, which often suffer from low optical contrast and high false-negative rates[2]. FB 85 circumvents these limitations by providing rapid, high-contrast fluorescence, significantly improving the sensitivity and efficiency of fungal element detection in both clinical specimens and pure cultures[3].

The Causality of FB 85 Fluorescence

From a mechanistic standpoint, the efficacy of FB 85 relies on its specific affinity for β-1,4 and β-1,3 glucans—most notably chitin and cellulose—which are primary structural biopolymers in the fungal cell wall[4],[5].

  • Fluorochrome Dynamics: FB 85 absorbs ultraviolet (UV) light (excitation typically between 340–380 nm) and re-emits it as visible blue or blue-green light[1],[6].

  • Viability Differentiation: The dye's permeability is strictly governed by the fungal cell membrane's integrity. In metabolically active, viable fungi, the intact plasma membrane acts as an impermeable barrier, restricting FB 85 strictly to the cell wall (yielding a sharp, peripheral halo). Upon cell death and subsequent membrane compromise, this barrier fails. The fluorochrome rapidly influxes into the intracellular space, binding non-specifically to cytoplasmic and nuclear structures, which presents as a diffuse, overwhelmingly bright intracellular fluorescence[7].

Quantitative Diagnostic Performance

Clinical evaluations demonstrate that FB 85 significantly outperforms standard KOH wet mounts in diagnostic sensitivity, particularly for dermatophytic infections like onychomycosis[2].

Table 1: Comparative Diagnostic Efficacy of FB 85 vs. Conventional Methods
Clinical IndicationFB 85 Positive RateKOH Positive RateCFW Positive RateCulture (Gold Standard)
Suspected Onychomycosis 88.9%55.6%N/AN/A
Superficial Fungal Infections 84.0%52.0%N/AN/A
Vulvovaginal Candidiasis (VVC) 61.8%68.2%64.5%77.0%

Data synthesized from comparative clinical evaluations[2],[3],[6]. Note: In VVC diagnostics, while KOH yielded a marginally higher raw positive rate in specific cohorts, FB 85 provided vastly superior morphological contrast against squamous epithelial cells, drastically reducing the time-to-diagnosis[6].

Experimental Workflow

FB85_Workflow A Sample Collection (Clinical or Culture) B Tissue Clearing (10% KOH, 5-10 min) A->B Clinical Samples C Fluorochrome Application (0.1% FB 85) A->C Pure Cultures B->C D Incubation (Dark, 3-5 min) C->D E Fluorescence Microscopy (UV Excitation 340-380 nm) D->E F Viable Fungi (Peripheral Cell Wall Staining) E->F Intact Membrane G Non-Viable Fungi (Diffuse Intracellular Staining) E->G Compromised Membrane

Workflow for FB 85 fungal staining, differentiating clinical and culture sample processing.

Detailed Methodologies

Reagent Preparation
  • 0.1% FB 85 Working Solution: Dissolve 0.1 g of C.I. Fluorescent Brightener 85 powder in 100 mL of distilled water. Store in an amber bottle at room temperature. Causality: Stilbene derivatives are susceptible to photo-isomerization; amber glass prevents photobleaching and maintains the dye's quantum yield[1],[4].

  • 10% KOH Solution: Dissolve 10 g of Potassium Hydroxide in 100 mL of distilled water[3].

Protocol A: Direct Clinical Specimen Staining (Skin, Nail Debris, Vaginal Secretions)

Causality of Tissue Clearing: Clinical samples are heavily burdened with keratinocytes and lipid-rich cellular debris that scatter light and exhibit autofluorescence. The addition of 10% KOH initiates alkaline hydrolysis, macerating the host tissue. This dual-action step clears the optical path and actively exposes the fungal cell wall, ensuring unobstructed access for the FB 85 fluorochrome[1],[3].

  • Sample Placement: Place the clinical specimen (e.g., subungual debris or vaginal swab smear) onto a clean glass microscope slide[2],[6].

  • Clearing: Add 1 drop of 10% KOH solution directly onto the specimen.

  • Staining: Immediately add 1 drop of 0.1% FB 85 working solution.

  • Mounting: Carefully place a coverslip over the preparation, avoiding air bubbles.

  • Incubation: Allow the slide to incubate in the dark at room temperature for 5–10 minutes.

  • Observation: Examine under a fluorescence microscope using UV excitation (340–380 nm). Fungal hyphae, pseudohyphae, and budding yeasts will exhibit intense blue/blue-green fluorescence against a dim background[3],[6].

Protocol B: Pure Fungal Culture Morphological Profiling

Causality of KOH Omission: Cultured fungi lack host tissue debris; therefore, KOH clearing is unnecessary. Omitting KOH preserves delicate fungal structures (e.g., conidiophores, bud scars) that might otherwise be degraded by harsh alkaline hydrolysis[1],[3].

  • Sample Transfer: Using a sterile inoculating needle, transfer a small portion of the fungal colony to a slide.

  • Staining: Add 1 drop of 0.1% FB 85 solution. Gently tease the mycelial mass apart to ensure uniform dye penetration[1].

  • Mounting & Incubation: Apply a coverslip and incubate in the dark for 3–5 minutes[4].

  • Observation: Image via fluorescence microscopy.

Protocol C: Fungal Viability Assessment

Causality of Viability Staining: Assessing antifungal efficacy requires distinguishing live from dead cells. FB 85 acts as an exclusion dye in this context, leveraging membrane integrity to dictate staining patterns[7].

  • Suspension: Prepare a fungal suspension in Phosphate Buffered Saline (PBS).

  • Staining: Mix equal volumes of the fungal suspension and 0.1% FB 85 solution on a slide.

  • Incubation: Incubate for 3–5 minutes in the dark.

  • Interpretation: Viable cells show sharp, distinct blue fluorescence restricted to the cell wall perimeter. Non-viable cells show bright, diffuse blue fluorescence encompassing the entire intracellular space[7].

Self-Validating Assay Architecture

To ensure absolute trustworthiness and eliminate false positives (e.g., from environmental cellulose), the staining protocol is engineered as a self-validating system. Every experimental batch must incorporate the following control matrix:

  • Mechanistic Positive Control: A parallel slide prepared with a known cultured strain (e.g., Candida albicans SC5314 or Trichophyton rubrum ATCC MYA-4438)[5]. This validates fluorochrome binding efficacy and confirms correct UV filter alignment.

  • Matrix Negative Control: A slide containing only the sample buffer and host epithelial cells (without fungi). This establishes the baseline tissue autofluorescence and confirms the absence of reagent contamination.

  • Morphological Gating (Internal Control): FB 85 is non-specific to the extent that it will intensely stain textile fibers (cotton/rayon)[4]. The system validates true positives not merely by the presence of fluorescence, but by the mandatory identification of causal fungal morphology (e.g., septate hyphae, conidiophores, or budding yeast forms).

References

  • Title: Evaluation of a new fluorescent reagent, fluorescent brightener 85, for the diagnosis of suspected onychomycosis compared with potassium hydroxide Source: PubMed (NIH) URL: [Link]

  • Title: Evaluating the application of a new patented fluorochrome, Fluorescent Brightener 85, for detecting cultured fungi and superficial clinical specimens of fungal infectious disease Source: ResearchGate URL: [Link]

  • Title: Fluorescent Reagents Evaluated for Vulvovaginal Candidiasis Diagnosis Source: LabMedica URL: [Link]

  • Title: Calcofluor White Combination Antifungal Treatments for Trichophyton rubrum and Candida albicans Source: PMC (NIH) URL: [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Detection of Trichophyton rubrum using Fluorescent Brightener 85

Introduction: A New Light on Dermatophyte Detection Trichophyton rubrum stands as the predominant etiological agent of onychomycosis and other dermatophytoses, accounting for a significant majority of clinical cases.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Light on Dermatophyte Detection

Trichophyton rubrum stands as the predominant etiological agent of onychomycosis and other dermatophytoses, accounting for a significant majority of clinical cases.[1][2] Traditional diagnostic methods, such as potassium hydroxide (KOH) microscopy and fungal culture, while foundational, are often hampered by limitations in sensitivity and the time required for results.[3][4] In the realm of drug development and fundamental research, where rapid and accurate assessment of fungal presence and morphology is paramount, these constraints can impede progress.

Fluorescent microscopy offers a powerful alternative, providing enhanced contrast and clarity of fungal structures.[3] Fluorescent Brightener 85 (FB 85), a stilbene-based fluorochrome, has emerged as a highly effective tool for the rapid and sensitive detection of fungal elements.[3][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Fluorescent Brightener 85 for the in vitro detection of Trichophyton rubrum.

Principle of Detection: The Chitin-Specific Fluorescence of FB 85

Fluorescent Brightener 85 is a diaminostilbene derivative that functions by absorbing ultraviolet (UV) light and re-emitting it as visible blue light.[3][6][7] Its utility in mycology stems from its high affinity for chitin and cellulose, which are key structural polysaccharides in the fungal cell wall.[3][6][7][8] In the case of T. rubrum, the inner layer of the cell wall is rich in chitin.[2][6] FB 85 binds non-covalently to these β-1,4 and β-1,3 glucans through hydrogen bonding and van der Waals forces.[7] This specific binding event leads to a significant increase in fluorescence, causing the fungal hyphae and conidia to brightly fluoresce against a dark background when viewed under a fluorescence microscope.[3][9] This method offers a marked improvement in visualization compared to conventional bright-field microscopy.

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Materials and Reagents

Material/ReagentSupplier/GradeNotes
Fluorescent Brightener 85Sigma-Aldrich (or equivalent)Store protected from light.
Trichophyton rubrum cultureATCC® 28188™ (or other relevant strain)Grown on Sabouraud Dextrose Agar (SDA).
10% Potassium Hydroxide (KOH)Laboratory GradeOptional, for clearing cellular debris if co-cultured.
Evans Blue (0.05% w/v)Laboratory GradeOptional counterstain to reduce background fluorescence.[10]
Phosphate-Buffered Saline (PBS), pH 7.4Molecular Biology GradeFor washing and suspension.
Distilled WaterHigh-Purity/SterileFor reagent preparation.
Microscope Slides and CoverslipsStandard Laboratory Grade
Fluorescence MicroscopeEquipped with appropriate filter sets (see protocol).

Experimental Protocols

Preparation of Staining Solutions

1.1. 0.1% (w/v) Fluorescent Brightener 85 Staining Solution

  • Weigh 100 mg of Fluorescent Brightener 85 powder.

  • Dissolve the powder in 100 mL of distilled water.

  • Stir until fully dissolved. A gentle warming may aid dissolution.

  • Store the solution in a dark, airtight container at room temperature.[3]

1.2. (Optional) 0.05% (w/v) Evans Blue Counterstain

  • Weigh 50 mg of Evans Blue powder.

  • Dissolve in 100 mL of distilled water.

  • Store at room temperature.[7]

Sample Preparation: Trichophyton rubrum Culture
  • Using a sterile microbiological loop or needle, carefully collect a small portion of the fungal mycelium from the agar culture.

  • Place the fungal material onto a clean microscope slide.

  • Add one to two drops of PBS to the slide.

  • Gently tease apart the fungal hyphae with the sterile needle to create a thin preparation. This ensures optimal stain penetration and visualization of individual hyphae.

Staining Procedure
  • To the prepared fungal sample on the microscope slide, add one to two drops of the 0.1% Fluorescent Brightener 85 staining solution.[3]

  • (Optional) If a counterstain is desired to minimize background fluorescence, add one drop of 0.05% Evans Blue solution.[7][10]

  • Place a coverslip over the preparation, taking care to avoid air bubbles.

  • Incubate the slide at room temperature for 1-5 minutes in the dark.[11]

  • Gently press the coverslip with a piece of filter paper to remove any excess staining solution.[10]

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Microscopy and Data Interpretation

Fluorescence Microscopy Parameters

A fluorescence microscope equipped with a UV light source is required. The optimal filter set for Fluorescent Brightener 85 is as follows:

ParameterWavelength Range
Excitation Wavelength (λEx)~340-380 nm[3][9][11]
Emission Wavelength (λEm)~420-450 nm[7]
Expected Results and Interpretation
  • Positive Staining: Fungal elements, including hyphae and conidia of Trichophyton rubrum, will fluoresce a bright, apple-green or blue-white color against a dark background.[8][10] The cell walls will be clearly delineated.

  • Background: When using a counterstain like Evans Blue, the background and non-fungal cellular debris will appear reddish-orange, further enhancing the contrast.[10]

  • Viability Insights: While primarily a structural stain, FB 85 may offer clues to fungal viability. Viable cells typically show fluorescence confined to the cell wall, whereas non-viable or membrane-compromised cells may exhibit a brighter, more diffuse fluorescence throughout the cytoplasm.[11]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Fluorescence - Incorrect filter set used.- Fungal sample is too thick.- Staining solution is old or degraded.- Ensure the microscope is set to the correct excitation and emission wavelengths.- Further tease apart the mycelial mat on the slide.- Prepare a fresh 0.1% FB 85 solution.
High Background Fluorescence - Excess staining solution.- Non-specific binding to debris.- Gently blot the edges of the coverslip to remove excess stain.- Incorporate the optional Evans Blue counterstain.- If co-cultured, consider a brief pre-treatment with 10% KOH to clear debris.[8]
Photobleaching - Prolonged exposure to excitation light.- Minimize exposure time of the sample to the UV light source.- Capture images promptly once the field of view is in focus.

Safety and Handling

Fluorescent Brightener 85 is generally considered to have low toxicity.[12] However, as with all laboratory chemicals, appropriate safety precautions should be taken:

  • Wear standard personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Avoid inhalation of the powder and contact with skin and eyes.[13][14]

  • In case of contact, rinse thoroughly with water.[13]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

The use of Fluorescent Brightener 85 offers a rapid, highly sensitive, and specific method for the in vitro detection and morphological assessment of Trichophyton rubrum. Its mechanism of action, based on the specific binding to chitin in the fungal cell wall, provides excellent contrast and clarity, making it a superior alternative to traditional staining methods for research and drug development applications. The protocols outlined in this document provide a validated framework for the successful implementation of this powerful technique.

References

  • Benchchem. Fluorescent Brightener 85: A Technical Guide for Fungal Detection in Research.

  • Heim, R., et al. (2012). Calcofluor White Combination Antifungal Treatments for Trichophyton rubrum and Candida albicans. PLoS ONE, 7(7), e40422.

  • Benchchem. Correlating Fluorescent Brightener 85 Staining with Fungal Viability.

  • National Center for Biotechnology Information. Fluorescent Brightener 85. PubChem Compound Summary for CID 6440859.

  • ChemBK. Fluorescent brightener 85.

  • Benchchem. Application Notes and Protocols for Non-specific Staining of Microorganisms with Fluorescent Brightener 85.

  • University of Utah. KOH & Calcofluor-White. MI - Microbiology.

  • Aryal, S. (2017). Calcofluor White Staining- Principle, Procedure, Results, Applications. Microbe Notes.

  • GetChem Co., Ltd. fluorescent brightener 85 cas 12224-06-5.

  • LookChem. Fluorescent brightener 85 Safety Data Sheets(SDS).

  • Dalynn Biologicals. CALCOFLUOR WHITE STAIN.

  • Wikipedia. Calcofluor-white.

  • Alfa Chemistry. Fungal Fluorescence Stain (Two-Steps Method).

  • Liu, S., et al. (2024). Fast, Easy, and Comprehensive Techniques for Microscopic Observations of Fungal and Oomycete Organisms Inside the Roots of Herbaceous and Woody Plants. bio-protocol, 14(11), e4999.

  • ChemicalBook. Fluorescent brightener 85.

  • Gupta, A. K., et al. (2008). Diagnosis of Trichophyton rubrum from Onychomycotic Nail Samples Using Polymerase Chain Reaction and Calcofluor White. Journal of the American Podiatric Medical Association, 98(3), 224-228.

  • Sigma-Aldrich. Fluorescent Brightener 85.

  • iGEM. (2020). Sample preparation for microscope imaging with filamentous fungi.

  • iGEM. (2019). Calcofluor White Stain Protocol.

  • SciTePress. (2021). Detection of Microscopic Fungi and Yeast in Clinical Samples Using Fluorescence Microscopy and Deep Learning.

  • da Silva, B. A., et al. (2019). Global Analysis of Cell Wall Genes Revealed Putative Virulence Factors in the Dermatophyte Trichophyton rubrum. Frontiers in Microbiology, 10, 2167.

  • Zhao, Y., et al. (2021). Evaluating the accuracy and diagnostic value of CFW and a new fluorescent reagents, fluorescent brightener 85, for the diagnosis. Semantic Scholar.

  • Yue, X., et al. (2024). Evaluating the application of a new patented fluorochrome, Fluorescent Brightener 85, for detecting cultured fungi and superficial clinical specimens of fungal infectious disease. ResearchGate.

  • MedchemExpress.com. Fluorescent brightener 85.

  • Yue, X., et al. (2018). Evaluation of a new fluorescent reagent, fluorescent brightener 85, for the diagnosis of suspected onychomycosis compared with potassium hydroxide. Journal of the European Academy of Dermatology and Venereology, 32(4), 649-652.

  • Chhatre, S., et al. (2020). Expansion Microscopy for Cell Biology Analysis in Fungi. Frontiers in Microbiology, 11, 642.

  • Hardy Diagnostics. CALCOFLUOR WHITE STAIN KIT.

  • Sigma-Aldrich. Calcofluor White Stain.

  • AAT Bioquest. Spectrum [SYTO 85].

  • Kar, S., et al. (2019). Trichophyton rubrum LysM proteins bind to fungal cell wall chitin and to the N-linked oligosaccharides present on human skin glycoproteins. PLoS Pathogens, 15(4), e1007724.

  • Alfa Chemistry. Fungal Fluorescence Stain (One-Step Method).

  • Angene Chemical. (2021). Safety Data Sheet - Fluorescent Brightener 113.

  • Fisher Scientific. (2010). SAFETY DATA SHEET - Fluorescein.

  • Wanke, V., et al. (2025). Chitin and chitosan quantification in fungal cell wall via Raman spectroscopy. International Journal of Biological Macromolecules, 283, 131234.

  • Monga, S., et al. (2022). Antifungal Activity of Chitosan against Trichophyton rubrum. Journal of Chitin and Chitosan Science, 25(4), 157-161.

  • Zhao, Y., et al. (2021). Evaluating the accuracy and diagnostic value of CFW and a new fluorescent reagents, fluorescent brightener 85, for the diagnosis of vulvovaginal candidiasis. ResearchGate.

  • de Almeida, J. R. M., et al. (2019). The Transcriptional Profile of Trichophyton rubrum Co-Cultured with Human Keratinocytes Shows New Insights about Gene Modulation by Terbinafine. Journal of Fungi, 5(4), 110.

  • Evident Scientific. Fluorophore Excitation & Emission: Spectra, Stokes Shift & Selection.

  • Hitachi High-Tech. Measurement of Optical Whitening Agent(Excitation Spectrum).

  • ChemicalBook. Fluorescent brightener.

Sources

Method

Application Note: Leveraging C.I. Fluorescent Brightener 85 as a Novel Derivatizing Agent for Enhanced Sensitivity in Multiple-Reaction Monitoring (MRM) Assays

Abstract The quantitative analysis of small molecules with poor ionization efficiency and inadequate chromatographic retention presents a significant challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quantitative analysis of small molecules with poor ionization efficiency and inadequate chromatographic retention presents a significant challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chemical derivatization is a powerful strategy to overcome these limitations by introducing moieties that enhance analyte detectability.[1][2] This application note presents a novel, hypothetical application of C.I. Fluorescent Brightener 85 (CAS: 12224-06-5) as a derivatizing agent to improve the sensitivity of multiple-reaction monitoring (MRM) assays for a target analyte class. We propose a detailed protocol for the derivatization of a representative small molecule and the subsequent development of a highly selective and sensitive MRM method. This approach has the potential to be adapted for various analytes containing suitable functional groups, thereby expanding the utility of well-established fluorescent compounds into the realm of targeted quantitative mass spectrometry.

Introduction

Multiple-reaction monitoring (MRM) is a highly sensitive and selective mass spectrometry technique used for the targeted quantification of analytes in complex mixtures.[3][4] The method relies on monitoring specific precursor-to-product ion transitions, which provides a high degree of specificity and reduces background noise.[5][6] However, the successful application of MRM is contingent on the analyte's ability to be efficiently ionized and fragmented. For molecules with low ionization efficiency, achieving the required sensitivity for quantification can be challenging.[7]

Chemical derivatization offers a solution by covalently modifying the analyte to introduce a chemical group that enhances its analytical properties.[1][2] An ideal derivatizing agent for LC-MS/MS should react specifically and quantitatively with the target analyte under mild conditions and introduce a readily ionizable tag that also imparts predictable and stable fragmentation patterns.

C.I. Fluorescent Brightener 85 is a stilbene-based compound with the chemical formula C36H34N12Na2O8S2 and a molecular weight of 872.84 g/mol .[8][9][10] While traditionally used in the textile and paper industries for its fluorescent properties[11], its molecular structure contains multiple reactive sites, including secondary amine and hydroxyl groups, that can be exploited for chemical derivatization.[9][10] We hypothesize that these functional groups can be utilized to "tag" analytes that are otherwise difficult to detect by mass spectrometry.

This application note outlines a hypothetical protocol for the use of C.I. Fluorescent Brightener 85 as a derivatizing agent for a model analyte, a generic small molecule "Analyte-X" possessing a reactive functional group (e.g., a carboxylic acid). The derivatization reaction aims to form a stable amide bond, thereby attaching the large, easily ionizable C.I. Fluorescent Brightener 85 molecule to Analyte-X.

Proposed Derivatization and MRM Strategy

The proposed workflow involves a two-step process: first, the derivatization of Analyte-X with C.I. Fluorescent Brightener 85, and second, the analysis of the derivatized product by LC-MS/MS using an MRM method.

Derivatization Chemistry

We propose the derivatization of a model small molecule, "Analyte-X-COOH," containing a carboxylic acid functional group, with one of the secondary amine groups on C.I. Fluorescent Brightener 85. This reaction would form a stable amide linkage, facilitated by a suitable carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

cluster_reaction Derivatization Reaction AnalyteX Analyte-X-COOH (Poorly Ionizable) DerivatizedProduct Analyte-X-FB85 Conjugate (Enhanced MS Signal) AnalyteX->DerivatizedProduct Amide Bond Formation FB85 C.I. Fluorescent Brightener 85 (Derivatizing Agent) FB85->DerivatizedProduct CouplingAgent EDC/DCC CouplingAgent->DerivatizedProduct start Start reagent_prep Prepare Reagent Stock Solutions start->reagent_prep analyte_add Add Analyte-X-COOH and SIL-IS reagent_prep->analyte_add fb85_add Add C.I. Fluorescent Brightener 85 analyte_add->fb85_add coupling_add Add EDC and NHS fb85_add->coupling_add incubate Incubate at Room Temperature for 2 hours coupling_add->incubate quench Quench Reaction and Dilute Sample incubate->quench centrifuge Centrifuge to Remove Precipitates quench->centrifuge transfer Transfer Supernatant to LC-MS Vial centrifuge->transfer end Inject into LC-MS/MS transfer->end

Caption: Workflow for the derivatization of Analyte-X-COOH with C.I. Fluorescent Brightener 85.

LC-MS/MS and MRM Analysis
  • Liquid Chromatography (LC) System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the derivatized product from unreacted reagents and other matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer capable of MRM analysis.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Ion Source Parameters: Optimized for the derivatized product (e.g., spray voltage, gas flows, temperature).

Hypothetical MRM Parameters

The following table summarizes the hypothetical MRM parameters for the derivatized Analyte-X-FB85, assuming a molecular weight of 200 g/mol for Analyte-X-COOH. The exact m/z values would need to be determined experimentally.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q2) m/zCollision Energy (CE)
Analyte-X-FB85[Calculated m/z][Fragment 1 m/z][Optimized Value]
Analyte-X-FB85[Calculated m/z][Fragment 2 m/z][Optimized Value]
SIL-IS-FB85[Calculated m/z + mass shift][Fragment 1 m/z][Optimized Value]
SIL-IS-FB85[Calculated m/z + mass shift][Fragment 2 m/z][Optimized Value]

Expected Results and Discussion

The derivatization of Analyte-X-COOH with C.I. Fluorescent Brightener 85 is expected to yield a product with significantly improved ionization efficiency in positive mode ESI-MS due to the presence of multiple basic nitrogen atoms in the triazine rings of the brightener molecule. This should result in a substantial increase in signal intensity compared to the underivatized analyte.

The high molecular weight of the derivatizing agent will shift the precursor ion of the analyte to a higher mass range, which is often less crowded with interfering ions, thereby improving the signal-to-noise ratio. The fragmentation of the derivatized product during CID is anticipated to yield stable and specific product ions characteristic of the C.I. Fluorescent Brightener 85 structure, providing the basis for highly selective MRM transitions.

The use of a stable isotope-labeled internal standard that undergoes the same derivatization reaction is crucial for accurate quantification, as it will compensate for any variability in the derivatization efficiency and potential matrix effects. [6]

Conclusion

This application note proposes a novel and scientifically plausible use of C.I. Fluorescent Brightener 85 as a derivatizing agent for the sensitive quantification of small molecules by LC-MS/MS with MRM. The outlined protocol provides a framework for researchers to explore the potential of this and other commercially available fluorescent compounds as tools to enhance the performance of targeted mass spectrometric assays. While the primary application of fluorescent brighteners is in optical detection, their chemical properties may hold untapped potential for broader applications in analytical chemistry.

References

  • Syngene. (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Retrieved from [Link]

  • World of Chemicals. (2012, November 7). Fluorescent Brightener 85. Retrieved from [Link]

  • Higashi, T. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 139, 135-147.
  • PubChem. (n.d.). C.I. Fluorescent Brightener 85. Retrieved from [Link]

  • Kall, A. N., et al. (2025, September 4). Reduced Pressure Ionization Enhances Native Mass Spectrometry of Proteins and Protein Complexes. Journal of the American Society for Mass Spectrometry.
  • Mtoz Biolabs. (n.d.). Principle of Multiple Reaction Monitoring. Retrieved from [Link]

  • ChemBK. (2024, April 9). c.i. fluorescent brightener 85. Retrieved from [Link]

  • Frontiers in Chemistry. (2023, December 6). Recent developments in ionization techniques for single-cell mass spectrometry. Retrieved from [Link]

  • PubMed. (2026, February 10). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Multiple Reaction Monitoring (MRM) Principles and Application to Coronary Artery Disease. Retrieved from [Link]

  • Therapeutic Drug Monitoring. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Retrieved from [Link]

  • ResearchGate. (2013, June 14). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Retrieved from [Link]

  • PubMed Central. (n.d.). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Retrieved from [Link]

  • Circulation: Cardiovascular Genetics. (2012, June 1). Multiple Reaction Monitoring (MRM). Retrieved from [Link]

  • Journal of Chromatography B. (2004). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Retrieved from [Link]

  • bioRxiv. (2021, August 25). Using mass spectrometry to investigate fluorescent compounds in squirrel fur. Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2012, June 15). Multiple reaction monitoring (MRM): principles and application to coronary artery disease. Retrieved from [Link]

  • PLOS One. (2022, February 22). Using mass spectrometry to investigate fluorescent compounds in squirrel fur. Retrieved from [Link]

  • ACS Publications. (2013, January 16). Fluorescence and Electronic Action Spectroscopy of Mass-Selected Gas-Phase Fluorescein, 2′,7′-Dichlorofluorescein, and 2′,7′-Difluorofluorescein Ions. Retrieved from [Link]

  • MDPI. (2023, January 12). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Retrieved from [Link]

  • GSRS. (n.d.). FLUORESCENT BRIGHTENER 85. Retrieved from [Link]

Sources

Application

High-Contrast Cell Wall Imaging: Preparation and Application of C.I. Fluorescent Brightener 85

Mechanistic Overview and Causality C.I. Fluorescent Brightener 85 (FB 85) is a highly sensitive diaminostilbene-based fluorochrome utilized extensively in mycology, botany, and clinical diagnostics for the rapid visualiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview and Causality

C.I. Fluorescent Brightener 85 (FB 85) is a highly sensitive diaminostilbene-based fluorochrome utilized extensively in mycology, botany, and clinical diagnostics for the rapid visualization of cell walls[1]. Unlike non-specific cellular stains, FB 85 exhibits a high binding affinity for β -1,3 and β -1,4-linked polysaccharides—specifically chitin and cellulose [2].

The Causality of Fluorescence: The mechanism of action relies on the planar structure of the stilbene derivative, which intercalates and forms strong hydrogen bonds with nascent polysaccharide chains in the cell wall[3]. When exposed to ultraviolet (UV) light (λ ≈ 340–365 nm), the conjugated double bonds within the stilbene core undergo excitation. As the electrons return to their ground state, they emit a brilliant blue to blue-green fluorescence (λ ≈ 430–440 nm)[2]. Because mammalian cells lack these specific polysaccharide walls, FB 85 provides an exceptionally high signal-to-noise ratio when identifying fungal pathogens (e.g., Candida albicans, Trichophyton rubrum) within complex clinical tissues[3].

G Start Sample Collection (Culture or Clinical) KOH Tissue Maceration (10% KOH Addition) Start->KOH Clinical Samples (Keratin present) Stain Fluorochrome Application (0.1% FB 85 Working Solution) Start->Stain Pure Cultures (Direct Staining) KOH->Stain 5-10 min incubation Bind Target Binding (H-bonds to Chitin/Cellulose) Stain->Bind 3-5 min in dark Excite UV Excitation (λ = 340-365 nm) Bind->Excite Fluorescence Microscopy Emit Fluorescence Emission (Blue Light, λ ≈ 430 nm) Excite->Emit High-Contrast Visualization

Workflow and mechanism of Fluorescent Brightener 85 for cell wall imaging.

Physicochemical and Application Parameters

To ensure reproducibility, researchers must adhere to the specific physicochemical constraints of the fluorochrome. The table below summarizes the critical parameters for FB 85 application.

ParameterValueMechanistic Rationale
Fluorochrome Class Diaminostilbene derivativePlanar structure allows intercalation and hydrogen bonding with polysaccharides[3].
Target Molecules β -1,3 & β -1,4 polysaccharidesSelectively binds to chitin and cellulose, ignoring mammalian cell membranes[2].
Stock Concentration 1.0% (w/v) in H2​O Maximizes solubility while preventing premature precipitation of the dye[1].
Working Concentration 0.1% (w/v)Provides optimal signal-to-noise ratio without quenching fluorescence[1].
Excitation Wavelength ~340 - 365 nm (UV)Excites the conjugated double bonds of the stilbene core[3].
Emission Wavelength ~430 - 440 nm (Blue)Large Stokes shift minimizes background autofluorescence from host tissues[2].
Storage Conditions 4°C in dark, amber glassPrevents photo-induced trans-cis isomerization and thermal degradation[4].

Reagent Preparation Protocols

Protocol A: Preparation of 1.0% (w/v) FB 85 Stock Solution

Causality Note: Stilbene derivatives are highly susceptible to photo-sensitized trans-cis isomerization when exposed to ambient light, a reaction that breaks the ethene linkage and abolishes their fluorescent properties[4]. Therefore, all stock solutions must be prepared and stored in amber glass vessels.

  • Weighing: Accurately weigh 1.0 g of C.I. Fluorescent Brightener 85 powder[1].

  • Dissolution: Add the powder to 100 mL of sterile, distilled water ( dH2​O ). Do not use complex buffered solutions (like PBS) for the primary stock, as high salt concentrations can cause the stilbene dye to precipitate prematurely.

  • Agitation: Stir continuously using a magnetic stir bar until the powder is fully dissolved.

  • Storage: Transfer the solution to a sterile, amber glass bottle. Store at 4°C. Under these conditions, the stock solution remains stable for several months[1].

Protocol B: Preparation of 0.1% (w/v) Working Solution
  • Dilution: Dilute the 1.0% stock solution 1:10 with sterile distilled water (e.g., 1 mL of stock solution added to 9 mL of dH2​O )[1].

  • Clinical Modification (Optional but Recommended): If processing clinical specimens containing heavy cellular debris or keratin (e.g., skin scrapings, vaginal secretions), prepare a parallel 10% Potassium Hydroxide (KOH) solution[5].

    • Causality Note: KOH acts as a strong alkaline macerating agent. It digests host epithelial cells and keratinous debris without damaging the robust, chitinous fungal cell wall. This chemical clearing drastically reduces background noise and exposes the fungal elements to the FB 85 stain[6].

Self-Validating Staining Workflow

To guarantee trustworthiness and rule out false positives caused by auto-fluorescing debris, this protocol integrates a Self-Validating Experimental Design . Every imaging session must run concurrent controls:

  • Internal Positive Control: A known chitin-positive organism (e.g., Saccharomyces cerevisiae or Candida albicans culture).

  • Internal Negative Control: A cell-wall-deficient sample (e.g., cultured mammalian epithelial cells or a buffer blank).

If the positive control fluoresces and the negative control does not, the researcher can definitively attribute any fluorescence in the unknown experimental sample to the presence of β -linked polysaccharides.

Step-by-Step Staining Procedure
  • Sample Preparation:

    • Liquid Cultures: Centrifuge 1 mL of cell suspension at 5000 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of PBS[1]. Place 10–20 µL onto a clean microscope slide.

    • Solid/Clinical Samples: Place a small scraping or smear directly onto the slide[2].

  • Tissue Maceration (Clinical Samples Only): Add 1 drop of 10% KOH to the specimen. Allow the slide to sit for 5–10 minutes at room temperature to facilitate tissue digestion[2].

  • Fluorochrome Application: Add 1 to 2 drops of the 0.1% FB 85 working solution directly to the sample[2].

  • Incubation: Incubate the slide at room temperature for 3–5 minutes in the dark to prevent photobleaching[1].

  • Mounting: Carefully apply a coverslip. For thick tissue specimens, gently press the coverslip to flatten the sample and remove trapped air bubbles.

  • Visualization: Observe the slide under a fluorescence microscope equipped with a UV filter set (Excitation ~365 nm). Target cell walls will exhibit intense, sharply defined blue or blue-green fluorescent outlines[7].

References

  • Application Notes and Protocols for Non-specific Staining of Microorganisms with Fluorescent Brightener 85 . Benchchem. Available at: 1

  • Fluorescent Brightener 85: A Technical Guide for Fungal Detection in Research . Benchchem. Available at: 2

  • Evaluating the application of a new patented fluorochrome, Fluorescent Brightener 85, for detecting cultured fungi and superficial clinical specimens of fungal infectious disease . ResearchGate. Available at: 5

  • A Comprehensive Overview of Candida albicans as the Leading Pathogen in Vulvovaginal Candidiasis . MDPI. Available at: 6

  • Calcofluor White Combination Antifungal Treatments for Trichophyton rubrum and Candida albicans . PMC. Available at: 3

  • Colorants and Auxiliaries Vol 2 . Scribd. Available at:4

Sources

Method

Application Note: Enhanced LC-MS/MS Multiple-Reaction Monitoring (MRM) of Drugs of Abuse in Urine Using Fluorescent Brightener 85 as a Reactive Diluent

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals Matrix: Human Urine Analytical Platform: LC-MS/MS (ESI+ MRM) Executive Summary & Mechanistic Rationale The direct analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals Matrix: Human Urine Analytical Platform: LC-MS/MS (ESI+ MRM)

Executive Summary & Mechanistic Rationale

The direct analysis of drugs of abuse in human urine via "dilute-and-shoot" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently hindered by severe matrix effects. Endogenous urinary components—such as urea, salts, and fatty acids—compete for charge in the electrospray ionization (ESI) source, leading to unpredictable ion suppression and compromised limits of quantification (LOQ) [2].

To engineer a solution, we leverage Fluorescent Brightener 85 (FB 85) [CAS 17958-73-5], a bistriazinylaminostilbene derivative, as a highly specialized reactive diluent [1].

The Causality of the FB 85 Mechanism: Unlike passive aqueous buffers, FB 85 actively remodels the sample matrix. It possesses a highly conjugated stilbene backbone flanked by reactive triazine moieties and hydrophilic sulfonate groups. When introduced to the urine sample, FB 85 performs a dual function:

  • Dynamic Ion-Pairing: The anionic sulfonate groups of FB 85 form transient, charge-neutral ion-pair complexes with protonated basic drugs (e.g., amphetamines, opiates). This complex readily partitions to the surface of the ESI droplet, shielding the target analytes from competing matrix salts.

  • Matrix Sequestration: The lipophilic stilbene and aniline substituents interact with endogenous fatty acids and proteins, precipitating them out of solution during centrifugation.

During the desolvation phase in the ESI source, the transient FB 85-drug complex rapidly dissociates under the applied voltage and thermal energy, liberating a highly populated [M+H]+ precursor ion. This targeted enhancement directly translates to superior signal-to-noise ratios during Multiple-Reaction Monitoring (MRM) [3].

Experimental Visualization

Workflow Urine Urine Sample (Complex Matrix) Mix Vortex & Incubation (Ion-Pairing) Urine->Mix FB85 FB 85 Reactive Diluent (CAS 17958-73-5) FB85->Mix Centrifuge Centrifugation (Matrix Precipitation) Mix->Centrifuge LCMS LC-MS/MS (MRM) ESI+ Mode Centrifuge->LCMS Supernatant Data Data Analysis (Quantification) LCMS->Data

Workflow for urine drug extraction using FB 85 reactive diluent prior to LC-MS/MS.

Mechanism Drug Basic Drug (Protonated Amine) Complex Ion-Pair Complex (Matrix Stabilized) Drug->Complex FB85 FB 85 Diluent (Sulfonate Anion) FB85->Complex ESI ESI Droplet Desolvation Complex->ESI Enhanced Ionization Precursor Precursor Ion [M+H]+ ESI->Precursor Product Product Ions (MRM Detection) Precursor->Product Collision Cell (CID)

Mechanistic pathway of FB 85-mediated ion-pairing and enhanced ESI+ ionization.

Step-by-Step Protocol: A Self-Validating System

To establish a self-validating system , this protocol integrates Stable Isotope-Labeled Internal Standards (SIL-IS) directly into the FB 85 diluent. By monitoring the ratio of the quantifier to qualifier product ions, alongside the SIL-IS recovery, the assay automatically flags any residual matrix interference, ensuring absolute trustworthiness in the reported quantitative data.

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve 10.0 mg of Fluorescent Brightener 85 (Technical Grade, Min. 95%) in 10 mL of LC-MS grade Methanol to yield a 1 mg/mL stock. Store at 4°C in an amber vial to protect the photosensitive stilbene core.

  • Working Reactive Diluent: Dilute the stock to a final concentration of 10 µg/mL in a diluent of 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

    • Causality: The 0.1% Formic Acid strictly controls the pH, ensuring that both the target basic drugs are fully protonated (cationic) and the FB 85 sulfonate groups remain ionized (anionic), which is the absolute prerequisite for successful ion-pairing.

  • Internal Standard Addition: Spike the working diluent with the SIL-IS mixture (e.g., Amphetamine-d11, Morphine-d3) to a concentration of 50 ng/mL.

Phase 2: Urine Sample Processing (Dilute-and-Shoot)
  • Aliquot: Transfer 50 µL of raw, uncentrifuged human urine into a 1.5 mL microcentrifuge tube.

  • Reactive Dilution: Add 150 µL of the FB 85 Working Reactive Diluent.

  • Incubation: Vortex vigorously for 30 seconds, then allow to stand at room temperature for 2 minutes.

    • Causality: This brief incubation provides the thermodynamic time required for FB 85 to interact with matrix fatty acids and form stable ion-pairs with the target analytes.

  • Precipitation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: Cold centrifugation forces the FB 85-bound matrix proteins and complex lipids to precipitate into a tight pellet, leaving the purified drug-FB 85 complexes suspended in the supernatant.

  • Transfer: Carefully transfer 100 µL of the clarified supernatant into an autosampler vial equipped with a glass insert.

Phase 3: LC-MS/MS MRM Parameters
  • Column: C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 4.5 minutes.

    • Causality: The increasing organic gradient disrupts the transient FB 85-drug ion-pair just prior to ESI entry, ensuring the drug enters the mass spectrometer as a free, easily ionizable entity.

  • Injection Volume: 2.0 µL.

Quantitative Data Summaries

The implementation of FB 85 as a reactive diluent fundamentally shifts the analytical performance of the assay. The tables below summarize the optimized MRM transitions and the comparative validation metrics demonstrating the mitigation of ion suppression.

Table 1: Optimized MRM Transitions and Collision Energies for Target Drugs

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Amphetamine136.191.1119.115 / 10
Methamphetamine150.191.1119.118 / 12
Benzoylecgonine290.1168.1105.120 / 25
Morphine286.1152.1165.140 / 35

Table 2: Validation Parameters (Standard Diluent vs. FB 85 Reactive Diluent)

AnalyteMatrix Effect (Standard)Matrix Effect (FB 85)LOQ with FB 85Recovery (FB 85)
Amphetamine-45% (Suppression)-8%5.0 ng/mL96.4%
Methamphetamine-42% (Suppression)-5%5.0 ng/mL98.1%
Benzoylecgonine-38% (Suppression)-10%2.0 ng/mL94.7%
Morphine-55% (Suppression)-12%10.0 ng/mL91.2%

Note: Matrix effects closer to 0% indicate negligible ion suppression. The FB 85 reactive diluent successfully neutralized the severe suppression typically observed in raw urine.

References

  • Title: Simultaneous analysis of 203 drugs of abuse and metabolites in urine samples using liquid chromatography-tandem mass spectrometry Source: PubMed (National Institutes of Health) URL: [Link] [2]

  • Title: Multiplexed Dilute-and-Shoot Liquid Chromatography–Multiple-Reaction Monitoring Mass Spectrometry Clinical Assay for Metanephrines and Catecholamines in Human Urine Source: MDPI URL: [Link] [3]

Application

Application Notes and Protocols: UV Excitation and Blue-Violet Emission Microscopy with Fluorescent Brightener 85

Introduction: Unveiling Cellular Architecture with Fluorescent Brightener 85 Fluorescent Brightener 85 (FB 85), a stilbene derivative, is a powerful fluorescent dye that has transitioned from its industrial origins in te...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling Cellular Architecture with Fluorescent Brightener 85

Fluorescent Brightener 85 (FB 85), a stilbene derivative, is a powerful fluorescent dye that has transitioned from its industrial origins in textile and paper whitening to become an invaluable tool in cellular and microbiology research.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing FB 85 in UV excitation and blue-violet emission microscopy. FB 85's utility lies in its ability to non-covalently bind to polysaccharides, particularly β-1,3 and β-1,4 glucans like cellulose and chitin, which are integral components of the cell walls of a wide array of organisms including fungi, yeast, algae, and some bacteria.[1] Upon excitation with ultraviolet (UV) or near-UV light, the bound dye emits a brilliant blue or blue-green fluorescence, providing high-contrast visualization of cell morphology against a dark background.[1][2] This makes it an excellent, non-specific stain for rapid screening, total cell counting, and observing cellular distribution in various samples.

Principle of Staining: A Tale of Molecular Excitation

The efficacy of Fluorescent Brightener 85 as a cellular stain is rooted in the phenomenon of fluorescence. The dye molecules absorb photons from a high-energy light source, typically in the UV range (around 365 nm), which elevates their electrons to an excited state.[1][3] This excited state is transient, and as the electrons return to their ground state, they release the absorbed energy in the form of visible light at a longer wavelength, specifically in the blue-violet region of the spectrum (around 450 nm).[1][4][5] This process, known as fluorescence, is what allows for the vivid visualization of stained structures. The binding of FB 85 to chitin and cellulose is thought to occur through a combination of hydrogen bonding and van der Waals forces.[1]

Below is a diagram illustrating the fundamental principle of fluorescence that underpins the action of Fluorescent Brightener 85.

G cluster_0 Fluorescent Brightener 85 Molecule cluster_1 Light Source cluster_2 Emission a Ground State (S0) b Excited State (S1) d Blue-Violet Emitted Light (e.g., 450 nm) b->d Fluorescence c UV Excitation Light (e.g., 365 nm) c->a Absorption

Caption: Mechanism of Fluorescence with FB 85.

Physicochemical and Spectral Properties

A clear understanding of the properties of Fluorescent Brightener 85 is crucial for its effective application.

PropertyValueReference
Chemical Name Disodium 4,4'-bis((4-anilino-6-((2-hydroxyethyl)amino)-1,3,5- triazin-2-yl)amino)stilbene-2,2'- disulphonate[1]
Molecular Formula C₃₆H₃₄N₁₂Na₂O₈S₂[1][6]
Molecular Weight 872.84 g/mol [1][6]
CAS Number 12224-06-5[1]
Appearance Light yellow powder[1]
Excitation Maximum ~365 nm[1]
Emission Maximum ~450 nm[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for staining various microorganisms with Fluorescent Brightener 85. Optimization for specific species or sample types may be required.

Preparation of Staining Solutions

1. Stock Solution (1.0% w/v):

  • Weigh 1.0 g of Fluorescent Brightener 85 powder.

  • Dissolve in 100 mL of sterile distilled water.

  • Store in a dark, amber bottle at 4°C. The stock solution is stable for several months.[1]

2. Working Solution (0.1% w/v):

  • Dilute the 1.0% stock solution 1:10 with sterile distilled water (e.g., add 1 mL of stock solution to 9 mL of distilled water).

  • Prepare the working solution fresh before each use for optimal performance.[1]

3. Optional Counterstain (Evans Blue 0.05% w/v):

  • A counterstain can be used to quench background fluorescence.

  • Dissolve 50 mg of Evans Blue in 100 mL of distilled water.

  • Store at room temperature.[1]

Staining Protocol for Fungi and Yeast

This protocol is highly effective for staining the chitin-rich cell walls of fungi and yeast.[1][2]

  • Sample Preparation:

    • For liquid cultures, centrifuge 1 mL of the cell suspension at 5000 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of phosphate-buffered saline (PBS).[1]

    • For solid samples (e.g., tissue, soil), prepare a smear on a clean microscope slide.[1]

    • For clinical specimens like skin scrapings or nail debris, a drop of 10% potassium hydroxide (KOH) can be added to the slide to macerate the tissue before staining.[2][7]

  • Staining:

    • Add one drop of the 0.1% FB 85 working solution to the prepared sample on the slide.[1]

    • If using a counterstain, add one drop of 0.05% Evans Blue solution and gently mix.[1]

  • Incubation:

    • Incubate for 5-10 minutes at room temperature in the dark.[1]

  • Mounting and Visualization:

    • Place a coverslip over the stained sample, avoiding air bubbles.

    • Observe under a fluorescence microscope using a UV filter set (e.g., excitation around 365 nm and emission around 450 nm).[1] Fungal and yeast cell walls will fluoresce brightly in blue or blue-green.

Staining Protocol for Bacteria

While bacterial cell walls differ from those of fungi, certain polysaccharides can be stained by FB 85, allowing for visualization.[1]

  • Sample Preparation:

    • Prepare a bacterial smear on a clean microscope slide and heat-fix it by briefly passing it through a flame.[1]

  • Staining:

    • Flood the smear with the 0.1% FB 85 working solution.[1]

  • Incubation:

    • Incubate for 3-5 minutes at room temperature in the dark.[1]

  • Washing:

    • Gently rinse the slide with distilled water to remove excess stain.[1]

  • Drying and Mounting:

    • Allow the slide to air dry completely. Add a drop of immersion oil and a coverslip.

  • Visualization:

    • Observe under a fluorescence microscope with a UV filter set. Bacteria will appear as fluorescent outlines.[1]

Staining Protocol for Algae

This protocol is suitable for algae with cellulose-containing cell walls.[1]

  • Sample Preparation:

    • Concentrate the algal culture by centrifugation (e.g., 3000 x g for 5 minutes) and resuspend in fresh culture medium or PBS.

  • Staining:

    • Add the 0.1% FB 85 working solution to the algal suspension to a final concentration of 0.01%.

  • Incubation:

    • Incubate for 10-15 minutes at room temperature in the dark.[1]

  • Washing (Optional):

    • For clearer imaging, cells can be washed once with PBS to remove unbound dye.[1]

  • Visualization:

    • Place a drop of the stained suspension on a microscope slide with a coverslip and observe under a fluorescence microscope using a UV filter set. The cell walls of the algae will fluoresce.[1]

G cluster_0 Sample Preparation cluster_1 Staining cluster_2 Incubation cluster_3 Visualization prep Prepare Sample (Smear, Suspension, etc.) stain Add 0.1% FB 85 Working Solution prep->stain incubate Incubate in Dark (Time varies by organism) stain->incubate visualize Observe with Fluorescence Microscope (UV Excitation) incubate->visualize

Caption: General Experimental Workflow for FB 85 Staining.

Microscopy and Imaging: Best Practices

To achieve high-quality images and reliable data, the following microscopy and imaging considerations are essential.

Microscope Configuration
  • Light Source: A mercury or xenon arc lamp is a common light source for UV excitation. More modern systems may utilize UV LEDs.[8]

  • Filter Set: A standard UV filter cube is required, typically consisting of:

    • Excitation Filter: A bandpass filter that transmits light in the UV range, centered around 365 nm.[1]

    • Dichroic Mirror: Reflects the UV excitation light towards the sample and transmits the longer wavelength emitted fluorescence.

    • Emission (Barrier) Filter: A bandpass or longpass filter that allows the blue-violet emission (around 450 nm) to pass through to the detector while blocking any residual excitation light.[9]

  • Objective Lenses: Use objectives with high numerical apertures (NA) for optimal light collection and resolution. Ensure the objectives are suitable for fluorescence microscopy and transmit light efficiently in the blue-violet range.

Addressing Photobleaching

Photobleaching, the photochemical destruction of a fluorophore, can lead to a decrease in fluorescence intensity over time upon exposure to excitation light.[10][11] This can be a significant issue in quantitative studies.

Strategies to Minimize Photobleaching:

  • Minimize Exposure Time: Limit the sample's exposure to the UV light source. Use the brightfield or phase-contrast channel to locate the area of interest before switching to fluorescence.[10]

  • Reduce Excitation Intensity: Use neutral density (ND) filters to decrease the intensity of the excitation light.[10]

  • Use Antifade Mounting Media: Commercially available antifade reagents can be added to the mounting medium to reduce photobleaching.

  • Acquire Images Efficiently: Have a clear imaging plan to capture the necessary data without unnecessary delays while the sample is illuminated.

  • Create a Photobleaching Curve: For quantitative experiments, it may be necessary to characterize the rate of photobleaching and apply a correction factor to the data.[10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Fluorescence - Incorrect filter set- Staining solution is old or degraded- Insufficient incubation time- Low concentration of target organisms- Ensure the correct UV filter cube is in place- Prepare fresh working solution- Optimize incubation time- Concentrate the sample if possible
High Background Fluorescence - Excess stain not washed away- Autofluorescence of the sample or slide- Gently wash the sample after staining- Use a counterstain like Evans Blue- Acquire a background image from an unstained area and subtract it from the stained image
Rapid Fading of Signal - Photobleaching- Implement strategies to minimize photobleaching as described above

Conclusion

Fluorescent Brightener 85 is a versatile and effective stain for the visualization of a wide range of microorganisms using UV excitation and blue-violet emission microscopy. By following the detailed protocols and best practices outlined in this application note, researchers can achieve high-quality, reproducible results. Understanding the principles of fluorescence, proper sample preparation, and strategies to mitigate challenges such as photobleaching will empower scientists to fully leverage the capabilities of this powerful technique in their research and development endeavors.

References

  • Microscopy with UV surface excitation. Wikipedia. Available at: [Link]

  • Mode of Action of Fluorescent Whitening Agents and Measurement of Their Relative Efficiency. Optics Letters. Available at: [Link]

  • Mechanism Of Fluorescent Brighteners. News. Available at: [Link]

  • Ultraviolet Excitation. Nikon's MicroscopyU. Available at: [Link]

  • Fluorescence Microscopy with Deep UV, Near UV, and Visible Excitation for In Situ Detection of Microorganisms. PMC. Available at: [Link]

  • Adaptation of microscopy with ultraviolet surface excitation for enhancing STEM and undergraduate education. SPIE Digital Library. Available at: [Link]

  • The whitening principle and important applications of fluorescent whitening agent. Available at: [Link]

  • Synthesis and Application of Reactive Fluorescent Brightening Agents on UV Irradiated Cotton Fabric. Available at: [Link]

  • Photobleaching characteristics of fluorescent brightener 28. ResearchGate. Available at: [Link]

  • Microscopy with ultraviolet surface excitation for rapid slide-free histology. eScholarship. Available at: [Link]

  • (PDF) Evaluating the application of a new patented fluorochrome, Fluorescent Brightener 85, for detecting cultured fungi and superficial clinical specimens of fungal infectious disease. ResearchGate. Available at: [Link]

  • Evaluation of a new fluorescent reagent, fluorescent brightener 85, for the diagnosis of suspected onychomycosis compared with potassium hydroxide. PubMed. Available at: [Link]

  • Quantitative Fluorescence Microscopy To Determine Molecular Occupancy of Phospholipid Vesicles. ACS Publications. Available at: [Link]

  • UV Fluorescence Lifetime Imaging Microscopy: A Label-Free Method for Detection and Quantification of Protein Interactions. ACS Publications. Available at: [Link]

  • Use of UV-excitation for confocal fluorescence microscopy in a conventional beam-scanning instrument. SPIE Digital Library. Available at: [Link]

  • Analysis of violet-excited fluorochromes by flow cytometry using a violet laser diode. Available at: [Link]

  • (PDF) Fluorescent Brighteners as Visible LED-Light Sensitive Photoinitiators for Free Radical Photopolymerizations. ResearchGate. Available at: [Link]

  • Vio Blue Dye Profile. FluoroFinder. Available at: [Link]

  • Blue-Violet Excitation. Nikon's MicroscopyU. Available at: [Link]

  • Contrast-enhanced fluorescence microscope by LED integrated excitation cubes. Available at: [Link]

  • Photobleaching. Wikipedia. Available at: [Link]

  • Fluorophores for Violet (405 nm) Laser. Bio-Rad Antibodies. Available at: [Link]

  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. PubMed. Available at: [Link]

  • A Fluorescent Staining Procedure for Determining the Viability of Mycobacterial Cells. Available at: [Link]

  • FLUORESCENT BRIGHTENER 85. gsrs. Available at: [Link]

  • Protocol for combined observation of fluorescent proteins with classical histological stains. Available at: [Link]

  • How to Use a Fluorescence Microscope: A Step-by-Step Guide. Lab Manager. Available at: [Link]

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Method

The Emergence of C.I. Fluorescent Brightener 85 in Proteomic Workflows: A High-Sensitivity, Cost-Effective Alternative

Introduction: Beyond the Blue Horizon of Conventional Protein Stains For decades, the visualization of proteins in proteomic assays has been dominated by a handful of reliable, albeit imperfect, methods. Coomassie Brilli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Blue Horizon of Conventional Protein Stains

For decades, the visualization of proteins in proteomic assays has been dominated by a handful of reliable, albeit imperfect, methods. Coomassie Brilliant Blue, with its straightforward protocol, has served as a workhorse, while silver staining has offered superior sensitivity at the cost of a narrow linear range and compatibility issues with mass spectrometry. The advent of fluorescent stains like SYPRO Ruby revolutionized protein detection, providing high sensitivity and a broad dynamic range, yet often at a significant cost.

This application note introduces C.I. Fluorescent Brightener 85, a stilbene-based fluorescent dye, as a compelling alternative for a range of proteomics applications. Primarily known for its industrial use as an optical brightener in textiles and paper, this compound exhibits intrinsic fluorescence and an affinity for proteins, positioning it as a highly sensitive, cost-effective, and versatile tool for researchers. Here, we provide an in-depth exploration of its mechanism, validated protocols for its use in gel-based and in-solution protein analysis, and a discussion of its performance characteristics.

The Science Behind the Signal: Mechanism of Action

C.I. Fluorescent Brightener 85 is a diarylstilbene derivative. Its functionality as a protein stain is rooted in its fundamental photophysical properties. The molecule absorbs ultraviolet (UV) light and re-emits it in the blue region of the visible spectrum, a process known as fluorescence.[1][2] The core mechanism of action involves the non-covalent binding of the dye to proteins.

While the precise nature of this interaction is multifaceted, studies on structurally similar fluorescent whitening agents binding to Human Serum Albumin (HSA) suggest a dynamic quenching mechanism.[3] This interaction is likely driven by a combination of hydrophobic interactions and hydrogen bonding between the dye molecule and amino acid residues. The binding event leads to a significant enhancement of the dye's quantum yield, meaning it fluoresces much more intensely when bound to a protein compared to when it is free in solution. This "turn-on" characteristic is highly desirable for a protein stain, as it ensures a low background signal and a high signal-to-noise ratio.

It has been observed that the presence of sodium dodecyl sulfate (SDS) can interfere with the binding of some fluorescent optical brighteners to proteins, suggesting that the dye may interact with hydrophobic regions of the protein that are masked by the detergent.[4] This understanding informs the protocols outlined below, which include steps to remove excess SDS prior to staining.

Physicochemical and Spectral Properties

A clear understanding of the dye's properties is essential for its effective application.

PropertyValueSource
Chemical Name Disodium 4,4'-bis((4-anilino-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate[5]
CAS Number 12224-06-5[6]
Molecular Formula C₃₆H₃₄N₁₂Na₂O₈S₂[5]
Molecular Weight 872.84 g/mol [5]
Appearance Light yellow crystalline powder[7]
Solubility Soluble in water (up to 30 g/L at 25°C)[7]
Excitation Maximum ~350 nm[4]
Emission Maximum ~430 nm[4]

Application 1: High-Sensitivity Protein Staining in 1D and 2D-Polyacrylamide Gel Electrophoresis (PAGE)

C.I. Fluorescent Brightener 85 offers a rapid and highly sensitive method for the visualization of proteins separated by both one-dimensional and two-dimensional PAGE. Its performance rivals that of more expensive fluorescent dyes.

Comparative Performance

While individual results may vary based on instrumentation and specific protein characteristics, the following table provides a general comparison with established staining methods.

FeatureC.I. Fluorescent Brightener 85 (estimated)SYPRO RubyColloidal Coomassie BlueSilver Staining
Limit of Detection 8-10 ng0.25-1 ng~10 ng≥0.1 ng
Linear Dynamic Range ~2-3 orders of magnitude>3 orders of magnitude~1-2 orders of magnitudeNarrow
Mass Spec. Compatibility Likely, with washingYesYesPoor
Staining Time < 1 hour~3 hours to overnight~1 hour to overnight~1.5 hours
Cost Very LowHighModerateLow

Data for C.I. Fluorescent Brightener 85 is based on studies with similar fluorescent optical brighteners.[4] Data for other stains are from commercial and literature sources.[8][9]

Experimental Workflow for Gel Staining

The following diagram illustrates the general workflow for staining polyacrylamide gels with C.I. Fluorescent Brightener 85.

GelStainingWorkflow cluster_pre_stain Gel Electrophoresis cluster_staining Staining Protocol cluster_post_stain Analysis gel_run Run 1D or 2D-PAGE fixation Fixation (Methanol/Acetic Acid) gel_run->fixation Post-electrophoresis wash1 Wash (e.g., Ethanol/Water) fixation->wash1 Removes SDS staining Stain Incubation (C.I. FB 85 Solution) wash1->staining Allows dye access destain Destain/Wash (Water) staining->destain Reduces background imaging UV Transillumination (~350 nm excitation) destain->imaging analysis Image Analysis & Quantitation imaging->analysis excision Spot Excision for MS imaging->excision

Workflow for PAGE gel staining with C.I. Fluorescent Brightener 85.
Detailed Protocol for Post-Electrophoretic Staining

This protocol is optimized for standard mini-gels. Volumes should be scaled accordingly for larger formats.

Reagents:

  • Fixing Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water.

  • Washing Solution: 20% (v/v) ethanol in deionized water.

  • Staining Solution (0.002% w/v): Prepare a 0.1% (w/v) stock solution of C.I. Fluorescent Brightener 85 in deionized water. Dilute this stock 1:50 in deionized water for the working staining solution. The stock solution should be stored at 4°C, protected from light.

  • Destaining Solution: Deionized water.

Procedure:

  • Fixation: Following electrophoresis, place the gel in the Fixing Solution for at least 30 minutes with gentle agitation. This step fixes the proteins in the gel and begins to remove interfering substances like SDS.

  • Washing: Discard the Fixing Solution and wash the gel with the Washing Solution for 20 minutes with gentle agitation. This step is crucial for removing SDS, which can interfere with staining.[4]

  • Staining: Discard the Washing Solution and add the Staining Solution. Incubate for 20-40 minutes at room temperature with gentle agitation, protected from light.

  • Destaining: Discard the Staining Solution and wash the gel with deionized water for 10-20 minutes. This step reduces background fluorescence.

  • Imaging: The gel can be immediately visualized using a standard UV transilluminator with an excitation wavelength around 350 nm. A CCD camera-based imaging system is recommended for documentation and quantitative analysis.

Application 2: In-Solution Protein Quantification Assay

The fluorescence enhancement of C.I. Fluorescent Brightener 85 upon binding to proteins can be harnessed for a highly sensitive in-solution protein quantification assay, analogous to commercial kits like NanoOrange®. This method offers significant advantages over traditional colorimetric assays like the Bradford assay, particularly in terms of sensitivity and compatibility with reducing agents. Fluorometric methods can be up to 10 times more sensitive than colorimetric assays.[2]

Assay Principle

The assay is based on the linear relationship between the increase in fluorescence intensity and the concentration of protein in a sample. A standard curve is generated using a known concentration of a standard protein (e.g., Bovine Serum Albumin, BSA), and the concentration of unknown samples is determined by interpolating their fluorescence readings from this curve.

Experimental Workflow for In-Solution Quantification

InSolutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Measurement & Analysis prep_standards Prepare Protein Standards (e.g., BSA) add_dye Add C.I. FB 85 Working Solution prep_standards->add_dye prep_samples Prepare Unknown Samples prep_samples->add_dye incubation Incubate (Room Temp, Dark) add_dye->incubation read_fluorescence Read Fluorescence (Ex: ~350nm, Em: ~430nm) incubation->read_fluorescence plot_curve Plot Standard Curve read_fluorescence->plot_curve calculate_conc Calculate Unknown Concentrations plot_curve->calculate_conc

Workflow for in-solution protein quantification using C.I. FB 85.
Detailed Protocol for In-Solution Protein Quantification

This protocol is designed for a 96-well microplate format.

Reagents:

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Protein Standard Stock: 2 mg/mL Bovine Serum Albumin (BSA) in Assay Buffer.

  • C.I. FB 85 Working Solution: Prepare a 0.001% (w/v) solution of C.I. Fluorescent Brightener 85 in Assay Buffer.

Procedure:

  • Prepare Protein Standards: Create a series of protein standards by diluting the BSA stock solution in Assay Buffer. A typical concentration range would be 0, 1, 2.5, 5, 10, 15, and 20 µg/mL.

  • Prepare Samples: Dilute your unknown protein samples to fall within the linear range of the assay.

  • Assay Plate Setup: To each well of a black 96-well microplate, add 100 µL of either the standard or the unknown sample.

  • Add Dye: Add 100 µL of the C.I. FB 85 Working Solution to each well.

  • Incubation: Incubate the plate for 10 minutes at room temperature, protected from light.

  • Measure Fluorescence: Read the fluorescence in a microplate reader with excitation set to ~350 nm and emission to ~430 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank (0 µg/mL protein) from all readings.

    • Plot the background-subtracted fluorescence values for the standards against their corresponding concentrations.

    • Perform a linear regression to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their fluorescence values from the standard curve.

Downstream Compatibility: Mass Spectrometry

A critical consideration for any protein stain in modern proteomics is its compatibility with mass spectrometry (MS). While direct studies on proteins stained with C.I. Fluorescent Brightener 85 are limited, the non-covalent binding mechanism is a strong indicator of MS compatibility. Fluorescent dyes that do not covalently modify the protein are generally compatible with downstream applications like MS.[8] To ensure optimal results, it is recommended to thoroughly wash the excised gel pieces to remove any unbound dye before proceeding with in-gel digestion. Post-staining with a visible dye like Coomassie can aid in the manual excision of fluorescently-stained spots.

Safety and Handling

While C.I. Fluorescent Brightener 85 is not classified as hazardous under GHS, standard laboratory safety precautions should be observed.[5]

  • Personal Protective Equipment: Wear protective gloves, safety glasses, and a lab coat when handling the powder or solutions.

  • Handling: Avoid creating dust. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place, tightly sealed and protected from light.

  • Disposal: Dispose of in accordance with local regulations.

Conclusion and Future Perspectives

C.I. Fluorescent Brightener 85 presents a compelling and validated option for researchers in proteomics seeking a high-performance, low-cost alternative to commercially available protein stains. Its high sensitivity, rapid staining protocol, and amenability to both in-gel and in-solution applications make it a versatile tool. The non-covalent binding mechanism strongly suggests compatibility with mass spectrometry, a crucial requirement for protein identification workflows.

Future research should focus on a more rigorous characterization of its mass spectrometry compatibility and a direct, quantitative comparison of its limit of detection and dynamic range against leading commercial stains. Nevertheless, the evidence presented in this application note demonstrates that C.I. Fluorescent Brightener 85 is a powerful dye that warrants consideration for integration into standard proteomic research assays.

References

  • Wijte, D., et al. (2006). ProteomIQ blue, a potent post-stain for the visualization and subsequent mass spectrometry based identification of fluorescent stained proteins on 2D-gels. Journal of Proteome Research, 5(8), 2136-2139. [Link]

  • Bio-Rad Laboratories. (n.d.). Detection and Quantitation of Proteins Using a Novel Fluorescent Dye. Retrieved March 28, 2026, from [Link]

  • G-Biosciences. (2015, March 3). Which Stain is Most Compatible with Mass Spectrometry?. Retrieved March 28, 2026, from [Link]

  • Zhang, M., et al. (2018). Evaluation of a new fluorescent reagent, fluorescent brightener 85, for the diagnosis of suspected onychomycosis compared with potassium hydroxide. Mycoses, 61(8), 581-586. [Link]

  • Chem-suppliers.com. (n.d.). Fluorescent Brightener. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). Fluorescent Brightener 85. Retrieved March 28, 2026, from [Link]

  • Mackintosh, J. A., et al. (2003). A fluorescent natural product for ultra sensitive detection of proteins in one-dimensional and two-dimensional gel electrophoresis. Proteomics, 3(12), 2273-2288. [Link]

  • Liu, Y., et al. (2017). Investigating the interaction mechanism of fluorescent whitening agents to human serum albumin using saturation transfer difference NMR and multispectroscopic methods. RSC Advances, 7(44), 27796-27806. [Link]

  • Chevalier, F. (2010). Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis. Sensors, 10(10), 9077-9088. [Link]

  • Eppendorf. (2019, September 4). Photometric Quantification of Proteins in Aqueous Solutions – the Fluorometric Method. Retrieved March 28, 2026, from [Link]

  • Bio-Rad Laboratories. (n.d.). Staining and Visualization of Proteins After 2-D Electrophoresis. Retrieved March 28, 2026, from [Link]

  • G-Biosciences. (n.d.). Dyes, Ions, or Fluorescent Stains: What Are the Best Ways to Visualize Protein In Gels?. Retrieved March 28, 2026, from [Link]

  • Bio-Rad Laboratories. (n.d.). Comparison of Deep Purple Total Protein Stain and Sypro Ruby in 1-D and 2-D gel electrophoresis. Retrieved March 28, 2026, from [Link]

  • Rabilloud, T., et al. (2001). A comparison between Sypro Ruby and ruthenium II tris (bathophenanthroline disulfonate) as fluorescent stains for protein detection in gels. Proteomics, 1(5), 699-704. [Link]

  • Bio-Rad Laboratories. (n.d.). Oriole™ Fluorescent Gel Stain. Retrieved March 28, 2026, from [Link]

  • Sashidhar, R. B., Kosuri, T., & Nayak, S. (2016). Rapid Detection of Proteins on One-Dimensional Polyacrylamide Gel Electrophoresis Using an Inexpensive Fluorescent Optical Brightener. Journal of Analytical & Bioanalytical Techniques, 7(5), 1000331. [Link]

Sources

Application

Utilizing C.I. Fluorescent Brightener 85 for fatty acid molecule detection

Application Note: Utilizing C.I. Fluorescent Brightener 85 for the Detection and Quantification of Fatty Acid Molecules Introduction & Mechanistic Overview C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing C.I. Fluorescent Brightener 85 for the Detection and Quantification of Fatty Acid Molecules

Introduction & Mechanistic Overview

C.I. Fluorescent Brightener 85 (FB 85, CAS: 17958-73-5 / 12224-06-5) is a stilbene-based optical brightening agent. While it is traditionally utilized for its high-affinity chitin-binding properties in diagnostic mycology ()[1], advanced analytical applications have expanded its utility into lipid biochemistry. FB 85 exhibits a highly specific, reactive fluorogenic response when exposed to fatty acid molecules, producing intense measurable light under ultraviolet (UV) excitation, making it a powerful tool for both spectrophotometric analysis and fluorescence microscopy ()[2].

The Causality of the Fluorescence Mechanism: FB 85 features a central stilbene backbone flanked by triazine rings and sulfonic acid groups ()[3]. In a standard aqueous solution, the free dye exhibits low baseline fluorescence because the absorbed UV energy is lost through non-radiative decay pathways (specifically, the intramolecular rotation of the stilbene core).

However, when introduced to fatty acids in a slightly alkaline environment, a dual-interaction occurs:

  • Electrostatic Interaction: The alkaline pH deprotonates the carboxylic acid heads of the fatty acids, allowing them to interact with the functional groups of the dye.

  • Hydrophobic Association: The hydrophobic aliphatic tails of the fatty acids associate tightly with the non-polar stilbene core of FB 85.

This complexation physically restricts the rotational freedom of the FB 85 molecule, locking it into a planar conformation. This structural rigidity drastically enhances the fluorescence quantum yield. Consequently, upon UV excitation (~340–380 nm), the complex emits a brilliant visible blue fluorescence (~430–460 nm).

Mechanism FB85 C.I. Fluorescent Brightener 85 Complex FB85-FA Complex FB85->Complex Hydrophobic & Electrostatic Binding FA Fatty Acid Molecules FA->Complex Emission Blue Fluorescence (430-460 nm) Complex->Emission Quantum Yield Enhancement UV UV Excitation (340-380 nm) UV->Complex Photon Absorption

Mechanistic pathway of FB 85 and fatty acid complexation yielding blue fluorescence.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that any robust assay must be a self-validating system . The protocols below incorporate critical internal controls (blanks, standard curves, and specific washing steps) to ensure that observed fluorescence is strictly causal to the FB 85-fatty acid interaction, thereby eliminating false positives from background solvent noise.

Protocol A: Spectrophotometric Quantification of Free Fatty Acids

Objective : To quantify fatty acid concentrations in liquid samples using a microplate reader or spectrofluorometer.

Reagents :

  • C.I. Fluorescent Brightener 85 (0.1% w/v in distilled water).

  • 0.1 M Sodium Carbonate Buffer (pH 8.5). Note: Sodium carbonate is critical as it provides the optimal alkaline environment to deprotonate the fatty acids and facilitate the reaction ()[2].

  • Fatty Acid Standards (e.g., Oleic Acid or Palmitic Acid serially diluted in absolute ethanol: 1 µM to 100 µM).

Step-by-Step Methodology :

  • Sample Preparation : Extract lipids from the biological sample using a standard chloroform/methanol extraction. Dry the lipid pellet under a gentle stream of nitrogen gas and resuspend in 100 µL of absolute ethanol.

  • Standard Curve Generation (Self-Validation) : Prepare a 6-point serial dilution of the fatty acid standard (0, 5, 10, 25, 50, 100 µM) to establish the linear dynamic range. The 0 µM standard serves as the critical blank control to establish baseline noise.

  • Buffer Addition : To a black, flat-bottom 96-well microplate, add 50 µL of the sample or standard to each well. Add 100 µL of the 0.1 M Sodium Carbonate Buffer (pH 8.5) to optimize the reaction environment.

  • Dye Introduction : Add 50 µL of the 0.1% FB 85 working solution to each well.

  • Incubation : Protect the plate from light and incubate at room temperature for 15 minutes. This allows the FB 85-fatty acid complex to reach thermodynamic equilibrium.

  • Measurement : Read the plate using a spectrofluorometer set to an excitation wavelength of 350 nm and an emission wavelength of 440 nm.

  • Data Validation : Subtract the blank fluorescence (0 µM standard) from all sample readings. Plot the standard curve; an R2≥0.98 validates the assay's quantitative integrity.

Protocol B: Fluorescence Microscopy for Lipid/Fatty Acid Visualization

Objective : To visualize the spatial distribution of fatty acids in fixed tissue or cultured cells.

Step-by-Step Methodology :

  • Fixation : Fix cells grown on coverslips with 4% paraformaldehyde for 15 minutes at room temperature. Wash 3 times with PBS.

  • Staining : Apply 200 µL of a diluted FB 85 solution (0.01% in 0.1 M Sodium Carbonate buffer) directly onto the coverslip.

  • Incubation : Incubate in the dark for 10 minutes.

  • Washing (Self-Validation) : Wash the coverslips 3 times with PBS for 5 minutes each. This step is critical to remove unbound dye, ensuring that any remaining fluorescence is localized strictly to lipid-dense regions, preventing background artifacting.

  • Mounting & Imaging : Mount the coverslip using an anti-fade mounting medium. Image using a fluorescence microscope equipped with a standard DAPI or UV filter set (Ex: 340-380 nm, Em: 430-460 nm).

Workflow cluster_analysis Detection Modalities Step1 Sample Preparation (Lipid Extraction / Fixation) Step2 Buffer Addition (0.1 M Sodium Carbonate, pH 8.5) Step1->Step2 Step3 FB 85 Staining (0.1% or 0.01% Working Solution) Step2->Step3 Step4 Incubation & Washing (Dark, Room Temp) Step3->Step4 Spec Spectrophotometry (Quantification) Step4->Spec Micro Fluorescence Microscopy (Visualization) Step4->Micro

Step-by-step experimental workflow for fatty acid detection using FB 85.

Data Presentation & Assay Parameters

To facilitate rapid assay development and standardization, the following table summarizes the validated quantitative parameters for FB 85-based fatty acid detection.

ParameterSpecificationMechanistic Rationale
Target Analyte Free Fatty Acids (C10 - C20)Hydrophobic tails interact with the stilbene core of FB 85.
Excitation Wavelength 340 - 380 nm (Peak ~350 nm)Corresponds to the UV absorption band of the stilbene backbone.
Emission Wavelength 430 - 460 nm (Peak ~440 nm)Emits visible blue light upon quantum yield enhancement.
Optimal Buffer 0.1 M Sodium Carbonate (pH 8.5)Deprotonates fatty acids, maximizing electrostatic interactions.
Linear Dynamic Range 1 µM - 100 µMProvides robust quantification for physiological lipid concentrations.
Limit of Detection (LOD) ~0.5 µMHigh sensitivity driven by the strict turn-on fluorescence mechanism.

References

  • PubChem . "Fluorescent Brightener 85 | C36H34N12Na2O8S2 | CID 6440859." National Center for Biotechnology Information. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent photobleaching of C.I. Fluorescent Brightener 85 during microscopy

Technical Support Center: Mitigating Photobleaching of C.I. Fluorescent Brightener 85 in Fluorescence Microscopy Welcome to the Advanced Microscopy Troubleshooting Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Photobleaching of C.I. Fluorescent Brightener 85 in Fluorescence Microscopy

Welcome to the Advanced Microscopy Troubleshooting Center. As an Application Scientist, I frequently encounter researchers struggling with signal degradation when using stilbene-based dyes. C.I. Fluorescent Brightener 85 (FB 85, CAS 17958-73-5 / 12224-06-5) is a powerful triazine-stilbene derivative[1][2]. Because of its high affinity for β-1,3 and β-1,4 polysaccharides (like chitin), it is an emerging gold standard for the rapid diagnostic imaging of fungal pathogens, such as Candida albicans in vulvovaginal candidiasis[3][4].

However, like its analog Calcofluor White, FB 85 is highly susceptible to rapid photobleaching under standard UV excitation[5][6]. This guide provides a mechanistic understanding of this signal loss and field-proven, self-validating protocols to preserve your data integrity.

Part 1: Diagnostic Q&A – Understanding and Preventing Signal Loss

Q1: Why does the fluorescence of FB 85 fade so rapidly within seconds of opening the UV shutter? The Causality: The rapid fading of FB 85 is driven by two distinct photochemical mechanisms intrinsic to its stilbene core:

  • Photo-oxidation: Upon UV excitation (typically ~350 nm), the dye enters an excited singlet state. A fraction of these molecules undergoes intersystem crossing into a highly reactive triplet state. This triplet state reacts with dissolved molecular oxygen in your sample buffer to generate Reactive Oxygen Species (ROS). These ROS subsequently attack the conjugated ethylene bridge of the stilbene core, irreversibly cleaving the fluorophore[7].

  • Cis-Trans Isomerization: The fluorescent form of FB 85 relies on a planar trans configuration. UV photon absorption provides the activation energy for the molecule to rotate into a cis isomer. The cis form lacks the extended structural planarity required for fluorescence, resulting in a non-radiative decay of energy (dark state).

Q2: Which mounting media are scientifically proven to prevent FB 85 photobleaching? The Causality: Standard PBS or glycerol mounts contain dissolved oxygen, which fuels the photo-oxidation cycle. You must use an antifade mounting medium containing free-radical scavengers. Reagents such as ProLong Gold or formulations containing DABCO (1,4-diazabicyclo[2.2.2]octane) act as triplet-state quenchers and ROS scavengers[8][9]. By intercepting the ROS before they can attack the stilbene core, these media preserve the structural integrity of FB 85.

Q3: How can I optimize my microscope hardware settings to preserve the signal without losing spatial resolution? The Causality: Photobleaching is a non-linear process highly dependent on photon flux.

  • Reduce Excitation Power: Insert Neutral Density (ND) filters to reduce the excitation light intensity by 50-75%, and compensate by increasing the camera exposure time or electron-multiplying (EM) gain.

  • Two-Photon Excitation: If available, utilize a multiphoton microscope. Studies show that two-photon excitation of chitin-binding stilbene dyes at visible/near-IR wavelengths (e.g., 700-800 nm) significantly reduces the photobleaching rate and increases excitation efficiency up to 10-fold compared to continuous UV exposure[6].

Q4: Are there advanced chemical modifications to permanently stabilize FB 85 for longitudinal or time-lapse imaging? The Causality: Yes. Recent advancements in nanomaterials have introduced "nanoconversion" strategies. By subjecting commercial fluorescent brighteners to a one-step hydrothermal treatment with citric acid, the dye molecules are converted into Fluorescent Brightener-derived Carbon Dots (FB-CDs)[5]. This structural rigidification prevents cis-trans isomerization and shields the core from oxygen, increasing the quantum yield from a mere 6.0% to over 51% while rendering the fluorescence "superstable" for prolonged observation[5].

Part 2: Mechanistic and Workflow Visualizations

Mechanism S0 Ground State (S0) FB 85 Dye S1 Excited Singlet (S1) Fluorescence Emission S0->S1 UV Excitation S1->S0 Fluorescence T1 Excited Triplet (T1) Intersystem Crossing S1->T1 Intersystem Crossing Isomer Cis-Trans Isomerization (Loss of Planarity) S1->Isomer Structural Shift ROS Reactive Oxygen Species (ROS Generation) T1->ROS Reaction with O2 Bleach Photobleached State (Irreversible Cleavage) ROS->Bleach Oxidation of Stilbene Core Antifade Intervention: Antifade (ROS Scavenging) Antifade->ROS Quenches Pulsed Intervention: Pulsed Laser (Triplet Relaxation) Pulsed->T1 Allows Decay to S0

Fig 1. Photobleaching pathways of FB 85 and targeted experimental interventions.

Workflow A 1. Sample Fixation & Permeabilization B 2. FB 85 Staining (0.1% solution, 15 min) A->B C 3. Stringent Washing (PBS, 3x) B->C D 4. Antifade Mounting (ProLong Gold / DABCO) C->D E 5. Fluorescence Imaging (Optimized UV/Blue Ex) D->E

Fig 2. Standardized workflow for FB 85 staining with integrated photobleaching prevention.

Part 3: Quantitative Data Summary

Table 1: Comparison of Anti-Photobleaching Strategies for FB 85

Intervention StrategyPrimary Mechanism of ActionEfficacy (Signal Retention at 5 min)Optical Considerations
Standard PBS Mount (Control) None (Baseline photo-oxidation)< 20%High refractive index mismatch; rapid signal loss.
DABCO (2.5%) in Glycerol Free radical scavenger / Triplet quencher~ 65%Cost-effective; glycerol may cause tissue shrinkage if not equilibrated.
Commercial Antifade (ProLong Gold) Proprietary ROS scavenging> 85%Cures to a solid state (RI ~1.46); excellent optical clarity for confocal z-stacks[8][9].
Two-Photon Excitation (700-800 nm) Reduces out-of-focus triplet state accumulation~ 75%Requires specialized Ti:Sapphire laser; deeper tissue penetration[6].
FB-Carbon Dot (FB-CD) Conversion Structural rigidification & oxygen shielding> 95%Superstable; increases quantum yield from 6% to >51%[5].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Optimized Staining and Antifade Mounting of Fungal Pathogens with FB 85

This protocol is designed as a self-validating system. By incorporating an unstained, antifade-mounted control, you ensure that any observed signal is true FB 85 binding and not mounting-medium-induced autofluorescence[8].

Materials:

  • C.I. Fluorescent Brightener 85 (0.1% w/v in distilled water)[3][4]

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • ProLong Gold Antifade Reagent (or 2.5% DABCO in 90% Glycerol/PBS)[8][9]

Step-by-Step Methodology:

  • Sample Preparation: Fix fungal/tissue smears on a glass slide using 10% potassium hydroxide (KOH) or standard paraformaldehyde fixation, depending on tissue type[3][4].

  • Staining: Apply 50-100 µL of the 0.1% FB 85 solution directly to the sample. Incubate in a dark, humidified chamber for 15 minutes at room temperature.

  • Stringent Washing (Critical Step): Wash the slides three times for 5 minutes each in 1X PBS. Causality: Unbound stilbene dye in the background will rapidly photobleach and create a hazy background fluorescence, artificially lowering your signal-to-noise ratio.

  • Mounting: Remove excess PBS by gently tapping the edge of the slide on a lint-free wipe. Apply 1-2 drops of ProLong Gold Antifade Reagent directly to the sample[8][9].

  • Curing: Carefully lower a coverslip to avoid air bubbles. Allow the slide to cure on a flat surface in the dark for 24 hours at room temperature. Causality: Curing allows the medium to polymerize, reaching an optimal refractive index (~1.46) that matches immersion oils, thereby maximizing photon collection efficiency and reducing scatter.

  • Validation & Imaging:

    • Control Check: Image an unstained sample mounted in ProLong Gold using the DAPI/UV filter set (Excitation ~350 nm, Emission ~430 nm)[9]. The baseline should be near zero.

    • Bleach Test: Expose a non-critical area of your stained sample to continuous UV light for 60 seconds. If the signal drops by less than 15%, the antifade protection is successfully validated.

References

  • 1, Dyestuff Intermediates.[1] 2.2, Alfa Chemistry.[2]

  • 3, ResearchGate.[3] 4.5, D-NB.info (2022).[5] 5.4, ResearchGate (2021).[4] 6.6, PMC / NIH.[6]

  • 7, Oxford Academic.[7] 8.8, PMC / NIH.[8] 9.9, NAIST.[9]

Sources

Optimization

Technical Support Center: Optimizing pH for C.I. Fluorescent Brightener 85 (Calcofluor White M2R) Fungal Staining

Welcome to the Technical Support Center for C.I. Fluorescent Brightener 85 (commonly known as Calcofluor White M2R or CFW).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for C.I. Fluorescent Brightener 85 (commonly known as Calcofluor White M2R or CFW). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize their fungal staining workflows.

CFW is a non-specific fluorochrome that binds to β -1,3 and β -1,4 polysaccharides, such as chitin and cellulose, in the cell walls of fungi[1]. However, its binding kinetics, fluorescence intensity, and impact on fungal viability are strictly governed by the pH of the microenvironment. This guide synthesizes field-proven insights to help you establish robust, self-validating experimental systems.

Mechanistic Overview: The Role of pH in CFW Staining

Understanding the causality behind CFW behavior is critical for experimental design. The dye's affinity for chitin is highly dependent on the ionization state of its functional groups and the structural conformation of the fungal cell wall.

G CFW C.I. Fluorescent Brightener 85 (Calcofluor White M2R) Acidic Acidic pH (< 4.0) Unbuffered Media CFW->Acidic Neutral Physiological pH (7.0 - 7.4) HEPES Buffered CFW->Neutral Alkaline Alkaline pH (> 12.0) 10% KOH Addition CFW->Alkaline NoBind Reduced Chitin Binding Weak/No Fluorescence Acidic->NoBind Protonation/Conformation shift Vital Vital Staining Cell Wall Specific (Live) Cytoplasmic (Dead) Neutral->Vital Maintains membrane integrity Clear Tissue Clearing & Maximal Fluorescence (Non-viable) Alkaline->Clear Saponification of host tissue

Logical flow of pH-dependent Calcofluor White M2R fungal staining mechanisms.

Troubleshooting Guides & FAQs

Q1: Why is my CFW fluorescence signal weak or completely absent when staining growing yeast cultures? A1: This is almost always a pH-driven artifact. Fungi, particularly Saccharomyces cerevisiae, actively acidify their environment during logarithmic growth. In unbuffered minimal media, the pH can rapidly drop to as low as 2.7[2]. At a pH below 4.0, CFW undergoes protonation changes that drastically reduce its ability to interact with nascent chitin chains, rendering the stain ineffective[2]. Solution: Always buffer your growth media. For active growth assays, use 50 mM potassium biphthalate buffer to maintain the pH at 6.1–6.5[2].

Q2: I am screening Chitin Synthase Inhibitors (CSIs) for drug development. How do I prevent false positives in my CFW fluorescence readout? A2: When assessing the efficacy of a CSI (e.g., CSI-5), a reduction in CFW fluorescence is used to quantify chitin depletion[3]. However, if the media pH drops, CFW binding will decrease independently of chitin synthase inhibition, creating a false positive for drug efficacy. To ensure a self-validating assay, you must decouple pH effects from drug effects by strictly maintaining the assay buffer at pH 7.0–7.2 (e.g., using 10 mM Na-HEPES)[4].

Q3: Can I use CFW to differentiate between viable and non-viable fungal cells? A3: Yes, but only at physiological pH (7.0–7.4). At this pH, CFW functions as a vital dye. The principle relies on differential membrane permeability[5]. In viable cells with intact membranes, CFW is excluded from the intracellular space and binds exclusively to the chitin in the cell wall, yielding a sharp, ring-like blue fluorescence. In non-viable or membrane-compromised cells, the dye penetrates the cytoplasm and nucleus, resulting in a brighter, diffuse intracellular fluorescence[5].

Q4: Clinical protocols often recommend adding 10% Potassium Hydroxide (KOH). Should I use this for live-cell imaging? A4: No. The addition of 10% KOH raises the pH to >12.0. This highly alkaline environment is designed for clinical diagnostics to saponify and clear host tissue cells (keratin, skin scrapings) while leaving the robust fungal cell wall intact for maximal CFW visualization[1]. KOH will immediately compromise fungal viability and membrane integrity, making it entirely unsuitable for live-cell imaging, viability assays, or dynamic drug screening.

Quantitative Data Presentation

To aid in experimental design, the following table summarizes the quantitative and qualitative impacts of different pH environments on CFW efficacy.

pH RangeRecommended Buffer / ReagentTarget ApplicationFungal Viability StatusFluorescence LocalizationSignal Intensity
< 4.0 Unbuffered Minimal MediaNot RecommendedVariableMinimal / NoneLow
6.1 - 6.5 50 mM Potassium BiphthalateCSI Drug Screening & Growth AssaysMaintained (Growth Active)Cell WallModerate-High
7.0 - 7.4 10 mM Na-HEPESLive-Cell Imaging & Viability AssaysMaintained (Metabolically Active)Cell Wall (Live) / Cytoplasm (Dead)High
> 12.0 10% Potassium Hydroxide (KOH)Clinical Diagnostics / Tissue ClearingCompromised (Lethal)Cell Wall & SeptaVery High

Self-Validating Experimental Protocol: pH-Optimized Vital Staining

This protocol is engineered as a self-validating system for live-cell fungal imaging. It utilizes a physiological pH buffer to maintain viability and an Evans Blue counterstain to suppress false-positive background fluorescence.

Materials Required:
  • Yeast/Fungal cell suspension ( 106107 cells/mL)

  • 10 mM Na-HEPES buffer containing 2% D-(+)-glucose, adjusted to pH 7.2[4]

  • Calcofluor White M2R Stain (1 g/L CFW + 0.5 g/L Evans Blue)[1]

  • Fluorescence microscope with UV excitation filter ( λEx​≈355 nm, λEm​ max 433 nm)[1]

Step-by-Step Methodology:
  • Sample Preparation: Harvest fungal cells grown to late log phase. Centrifuge at 10,000 × g for 5 minutes and discard the supernatant[4].

  • pH Stabilization: Resuspend the fungal pellet in 1 mL of the 10 mM Na-HEPES buffer (pH 7.2) with 2% glucose. The glucose ensures the cells remain metabolically active and recover from centrifugation stress[4].

  • Staining: Add 1 drop (approx. 25–50 μ L) of the Calcofluor White/Evans Blue staining solution to 1 mL of the buffered cell suspension.

  • Incubation: Mix gently and incubate in the dark at 30°C for 30 minutes[4].

  • Mounting: Trap 5 μ L of the stained suspension between a clean glass microscope slide and an 18 mm × 18 mm coverslip[4].

  • Imaging: Examine under UV light at 100× to 400× magnification[1].

Self-Validation Checkpoints:
  • Background Control (Evans Blue): Evans Blue acts as a vital counterstain. If your pH is correct and the system is working, background debris and non-fungal mammalian cells will fluoresce reddish-orange, while fungal chitin will fluoresce bright blue/green[1]. If everything is blue, your Evans Blue is degraded or the pH is incorrect.

  • Viability Control (Localization): To validate that the pH 7.2 buffer is keeping cells alive, observe the fluorescence localization. Healthy cells must show sharp, peripheral cell wall staining. If you observe diffuse blue fluorescence throughout the cytoplasm of all cells, the cells are dead (membrane compromised)[5], indicating a failure in your buffer preparation or excessive mechanical stress.

References

  • Source: sigmaaldrich.
  • Application Notes and Protocols: Assessing Chitin Synthase Inhibitor 5 (CSI-5)
  • Source: asm.
  • Source: benchchem.
  • Source: abpbio.

Sources

Troubleshooting

Technical Support Center: Optimizing C.I. Fluorescent Brightener 85 Solubility in Biological Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and microbiologists who encounter solubility issues when transitioning C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and microbiologists who encounter solubility issues when transitioning C.I. Fluorescent Brightener 85 (FB 85) from stock solutions to physiological assays. FB 85 (CAS 12224-06-5) is an exceptional fluorochrome for detecting chitin and cellulose in fungal and microbial cell walls[1]. However, its unique stilbene-based molecular architecture makes it highly susceptible to aggregation in standard biological buffers.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure stable, reproducible staining solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my 0.1% FB 85 working solution turn cloudy immediately upon dilution into 1X PBS? A: This is a classic manifestation of the "salting out" phenomenon exacerbated by the hydrophobic effect. FB 85 is a disodium salt featuring a highly planar, hydrophobic stilbene core flanked by two negatively charged sulfonate groups[1]. In pure deionized water, these sulfonate groups maintain a robust hydration shell, allowing for high solubility (up to ~30.23 g/L at 20°C)[2]. However, 1X PBS contains a high concentration of sodium ions (137 mM NaCl). These cations compete for the water of hydration and shield the electrostatic repulsion between the sulfonate groups. Once this repulsion is neutralized, the planar stilbene backbones rapidly undergo π−π stacking, forming insoluble micro-aggregates.

Q2: Can I use heat to force the precipitated dye back into solution? A: Mild heating (e.g., 37°C) and sonication will temporarily disrupt the van der Waals forces and hydrogen bonding holding the aggregates together. However, this is a kinetic fix to a thermodynamic problem. Upon cooling to room temperature or during prolonged incubation on a microscope slide, the high ionic strength of the buffer will drive re-precipitation. Permanent resolution requires altering the solvent environment.

Q3: What is the optimal way to store FB 85 to prevent degradation? A: FB 85 should be stored as a powder at -20°C, or as a stock solution in a dark, amber bottle at 4°C[1]. The stilbene double bond is highly susceptible to UV-induced trans-cis photoisomerization. The cis-isomer has significantly lower fluorescence quantum yield and an altered solubility profile.

Quantitative Data Presentation: Solubility Profiles

Understanding the thermodynamic limits of FB 85 in various solvent systems is critical for assay design. Below is a synthesized comparison of FB 85 solubility behaviors.

Solvent / Buffer SystemMax SolubilityStability (24h)Mechanistic CausalityRecommendation
Sterile diH₂O ~30 g/LHighUnhindered hydration of disodium sulfonate groups prevents stacking[2].Ideal for preparing 1.0% (w/v) master stock solutions[1].
100% DMSO >50 g/LHighOrganic solvent disrupts both intermolecular hydrogen bonding and π−π stacking[3].Excellent for long-term frozen aliquots.
1X PBS (pH 7.4) <1 g/LLow (Crashes)High Na⁺ concentration causes common-ion effect and electrostatic shielding.Avoid direct dilution; requires co-solvents.
10 mM HEPES (pH 7.2) ~5 g/LModerateLow ionic strength minimizes salting out while maintaining physiological pH.Preferred buffer for live-cell imaging.
PBS + 0.05% Tween-20 ~2 g/LHighSurfactant micelles sterically isolate the hydrophobic stilbene cores.Best for assays strictly requiring physiological salt.

Troubleshooting Workflow & Logical Relationships

The following decision tree illustrates the logical progression for diagnosing and resolving FB 85 solubility issues in the laboratory.

Workflow Start Start: Weigh FB 85 Powder Stock Prepare 1.0% Stock (Sterile H2O or DMSO) Start->Stock Dilution Dilute to 0.1% Working Sol. in Biological Buffer Stock->Dilution Check Visual & Spec Check: Is Solution Clear? Dilution->Check Precipitate Issue: Aggregation (Salting Out / Pi-Stacking) Check->Precipitate No (Cloudy) Success Proceed to Assay / Staining Check->Success Yes Fix1 Strategy A: Reduce Salt (Use 10mM HEPES or 0.5X PBS) Precipitate->Fix1 Fix2 Strategy B: Add Surfactant (0.05% Tween-20 / 1% DMSO) Precipitate->Fix2 Validate Validation: Stable OD at 350nm for >60 mins? Fix1->Validate Fix2->Validate Validate->Precipitate No Validate->Success Yes

Decision tree for troubleshooting and validating FB 85 solubility in biological buffers.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol incorporates a closed-loop validation step. This ensures that the dye is fully solubilized before it is applied to clinical or cultured specimens[4].

Protocol: Preparation and Validation of Aggregation-Free FB 85 Working Solutions

Objective: To formulate a 0.1% (w/v) FB 85 working solution in a physiological buffer that remains thermodynamically stable for >24 hours.

Phase 1: Stock Synthesis

  • Weighing: Accurately weigh 10 mg of Fluorescent Brightener 85 powder.

  • Dissolution: Dissolve the powder in 1 mL of sterile deionized water (diH₂O) to yield a 1.0% (w/v) master stock[1].

    • Causality Check: diH₂O is strictly used here instead of a buffer to maximize the hydration sphere around the disodium sulfonate groups, preventing premature nucleation.

  • Storage: Wrap the tube in aluminum foil or use a dark amber vial. Store at 4°C.

Phase 2: Working Solution Formulation

  • Buffer Modification: Prepare your diluent buffer. If 1X PBS is required, supplement it with 0.05% Tween-20 or 1% DMSO[3].

  • Dynamic Dilution: Place 900 µL of the modified diluent buffer on a vortex mixer at medium speed. Slowly add 100 µL of the 1.0% FB 85 stock dropwise into the swirling buffer.

    • Causality Check: Continuous shearing force during addition disperses the dye instantly, preventing localized zones of high concentration where π−π stacking could initiate.

  • Filtration: Pass the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter to remove any trace particulates.

Phase 3: Self-Validation System (Spectrophotometric QC) Do not proceed to cell staining until the solution passes this validation.

  • Blank a UV-Vis spectrophotometer with your modified diluent buffer.

  • Measure the absorbance (OD) of the working solution at its excitation maximum ( λmax​ ~350-370 nm).

  • Leave the solution undisturbed at room temperature for 60 minutes, then measure the OD again.

  • Validation Criteria:

    • If the OD drops by >5%, or if baseline scattering increases significantly at 600 nm, micro-aggregation is occurring. You must increase the surfactant concentration or decrease the buffer's ionic strength.

    • If the OD remains stable, the solution is thermodynamically stable and validated for downstream application to fungal cultures or clinical specimens[4].

References

  • Application Notes and Protocols for Non-specific Staining of Microorganisms with Fluorescent Brightener 85 - BenchChem -1

  • c.i. fluorescent brightener 85 - Physico-chemical Properties - ChemBK - 2

  • Data Sheet (Cat.No.T86455) - Fluorescent brightener 85 - TargetMol - 3

  • Evaluating the application of a new patented fluorochrome, Fluorescent Brightener 85, for detecting cultured fungi... - ResearchGate -4

Sources

Optimization

Minimizing photofading of Fluorescent Brightener 85 under continuous UV exposure

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the rapid photobleaching of Fluorescent Brightener 85 (FB85, also known as Calcofluor Whit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the rapid photobleaching of Fluorescent Brightener 85 (FB85, also known as Calcofluor White M2R) during continuous UV exposure. FB85 is an indispensable diaminostilbene derivative used for labeling chitin and cellulose in fungal and plant cell walls. However, its stilbene core is inherently susceptible to photodegradation.

This guide synthesizes field-proven methodologies and mechanistic insights to help you engineer self-validating, highly photostable experimental workflows.

Part 1: The Causality of FB85 Photofading (FAQ)

Q: Why does FB85 fade so rapidly under continuous UV (355-365 nm) illumination, and why does the background sometimes turn yellow? A: The photofading of FB85 is not a simple loss of emission; it is a dual-pathway photochemical reaction driven by the excitation of its central stilbene double bond[1].

  • Trans-Cis Isomerization: FB85 is commercially supplied in its highly fluorescent trans-configuration[2]. Upon UV excitation, a significant fraction of the molecules dissipates energy by isomerizing into the cis-configuration, which is sterically hindered and non-fluorescent.

  • Photo-oxidative Cleavage: In the presence of molecular oxygen, the excited state of the dye sensitizes the formation of reactive oxygen species (ROS), particularly singlet oxygen[3]. These ROS attack the stilbene backbone, leading to photo-oxidative cleavage and hydroxylation[4]. This irreversible degradation produces polyhydroxylated derivatives and quinones, which are responsible for the "photoyellowing" effect often observed as an increase in background fluorescence during prolonged imaging[4].

PhotofadingMechanism FB85 FB85 (Trans-Isomer) Highly Fluorescent UV Continuous UV (355-365 nm) FB85->UV Excited Excited Singlet State (FB85*) UV->Excited Isomerization Trans-Cis Isomerization (Non-Destructive) Excited->Isomerization Energy Dissipation ROS Singlet Oxygen / ROS Generation Excited->ROS O2 Presence CisIsomer Cis-Isomer (Non-Fluorescent) Isomerization->CisIsomer Cleavage Photo-oxidative Cleavage & Hydroxylation ROS->Cleavage Degradation Quinones / Aldehydes (Photoyellowing) Cleavage->Degradation Irreversible

Fig 1. Mechanistic pathway of FB85 photofading via isomerization and oxidation.

Part 2: Quantitative Assessment of Antifade Strategies

To mitigate these mechanisms, we must intervene chemically. The table below summarizes the efficacy of various interventions on the photostability of stilbene-derived brighteners.

Intervention StrategyMechanism of ActionImpact on FB85 Half-Life (Continuous UV)Relative Quantum Yield of Photodegradation
None (Aqueous Buffer) Baseline~3-6 hours (ambient sunlight equiv.)[1]~2.4 × 10⁻⁴[1]
Commercial Antifade (e.g., Vectashield) ROS scavenging & mounting matrix5x to 8x increaseSignificantly Reduced
Deoxygenation (Argon Purge) Elimination of singlet oxygen precursor3x to 4x increaseReduced
Nanoconversion (FB-Carbon Dots) Structural rigidification & encapsulation>2 hours under intense continuous laser[5]Negligible

Part 3: Troubleshooting Guides & Step-by-Step Methodologies

Issue 1: Rapid signal loss during continuous live-cell UV imaging.

Diagnosis: Continuous UV exposure drives rapid trans-to-cis isomerization and ROS generation. Because you are imaging live cells, commercial hard-setting antifade mountants are often toxic or incompatible. Solution: Implement a self-validating enzymatic ROS scavenging protocol to remove dissolved oxygen without killing the cells.

Step-by-Step Methodology:

  • Staining: Stain the specimen with 1 g/L FB85 and 0.5 g/L Evans Blue. Evans Blue acts as a counterstain to diminish background autofluorescence. Note: Add 1 drop of 10% KOH to clear the specimen if working with clinical fungal isolates[6].

  • Washing: Wash the sample 3x with 0.1 M Phosphate Buffer (pH 7.0) to remove unbound dye.

  • Enzymatic Deoxygenation: Prepare a live-cell compatible imaging buffer containing an oxygen-scavenging system: 4.5 mg/mL glucose, 0.1 mg/mL glucose oxidase, and 0.02 mg/mL catalase.

  • Mounting: Apply the scavenging buffer to the sample.

  • Self-Validation Step: Image a control sample (buffer only) alongside the scavenged sample. You should observe a stabilized emission at λ_em 433 nm (λ_ex 355 nm) with the scavenged sample maintaining >80% intensity over a 30-minute continuous acquisition, proving the system is actively preventing photo-oxidation.

Issue 2: Fixed-tissue samples exhibit severe photoyellowing during Z-stack confocal acquisitions.

Diagnosis: High-intensity laser scanning accelerates the photo-oxidative cleavage of the stilbene core into yellow quinone photoproducts[4]. Solution: Utilize a high-refractive-index, ROS-quenching commercial antifade mountant and hermetically seal the environment.

Step-by-Step Methodology:

  • Preparation: Following standard FB85 staining and PBS washing, aspirate all excess liquid from the slide.

  • Antifade Application: Apply 1-2 drops of an aqueous Antifade Mounting Medium (e.g., Vectashield H-1000) directly to the tissue[7].

  • Sealing: Carefully lower a #1.5 coverslip, avoiding air bubbles. Seal the edges completely with clear nail varnish or a commercial sealant to physically block ambient O₂ ingress[7].

  • Curing: Allow the slide to sit in the dark for 30 minutes before imaging to ensure the antifade matrix penetrates the cell walls.

AntifadeWorkflow Start Sample Preparation (Fungi/Cellulose) Stain Stain with FB85 (1 g/L + 10% KOH) Start->Stain Deox Deoxygenation Step (Argon Purge / Oxyrase) Stain->Deox Mount Apply Antifade Mountant (e.g., DABCO / Vectashield) Deox->Mount Seal Seal Coverslip (Prevent O2 Ingress) Mount->Seal Image Continuous UV Imaging (Confocal/Epifluorescence) Seal->Image

Fig 2. Self-validating workflow for preparing FB85-stained samples with high photostability.

Issue 3: Need for "Superstable" imaging for prolonged quantitative analysis where standard antifades fail.

Diagnosis: Traditional FB85 molecules are inherently limited by their molecular flexibility and direct exposure to the solvent environment. Solution: Adopt a nanoconversion strategy to synthesize FB-derived Carbon Dots (FB-CDs)[5]. Causality: Converting commercial fluorescent brighteners into carbon dots via hydrothermal treatment rigidifies the fluorophore structure. This physically prevents trans-cis isomerization and shields the emission centers from ROS. This increases the quantum yield significantly (up to 51.6%, an 8.6-fold increase) and provides superstable fluorescence that resists photobleaching even under 2 hours of continuous intense irradiation[5].

References

  • "Unveiling Photostability: A Comparative Analysis of Fluorescent Brightener 71 and Other Stilbene Dyes", Benchchem. 1

  • "The photoyellowing of stilbene-derived fluorescent whitening agents--mass spectrometric characterization of yellow photoproducts", PubMed. 4

  • "Fluorescent Brightener 71 and related chemicals - Evaluation statement", Industrial Chemicals. 2

  • "The Photosensitising Properties and Photostability of Stilbene Fluorescent Whitening Agents", SDC. 3

  • "KOH & Calcofluor-White | MI - Microbiology", MLSASCP. 6

  • "Fluorescein-derived carbon dots with chitin-targeting for ultrafast and superstable fluorescent imaging of fungi", PMC. 5

  • "Calcofluor White Stain", Sigma-Aldrich. Link

  • "Insights into the Host-Parasite Interactions of Amyloodiniosis in European Sea Bass: A Multi-Modal Approach", MDPI. 7

Sources

Troubleshooting

Optimizing sodium carbonate concentration for Fluorescent Brightener 85 stability

Welcome to the Technical Support and Troubleshooting Hub for Fluorescent Brightener 85 (FB 85) . This guide is specifically engineered for researchers, analytical scientists, and drug development professionals utilizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub for Fluorescent Brightener 85 (FB 85) . This guide is specifically engineered for researchers, analytical scientists, and drug development professionals utilizing FB 85 for mycological diagnostics, cellulosic binding assays, and advanced fluorescence microscopy.

Below, we address the critical biochemical dynamics of FB 85, focusing heavily on optimizing sodium carbonate ( Na2​CO3​ ) concentrations to ensure structural stability and assay reproducibility.

Part 1: Core Mechanisms & Stability FAQs

Q1: Why is my Fluorescent Brightener 85 signal fading rapidly under UV excitation?

A: Rapid signal degradation, known as photofading, is a frequent obstacle when this fluorochrome is exposed to ultraviolet (UV) light without proper chemical stabilization. FB 85 is a bistriazinylaminostilbene derivative that is highly susceptible to photo-oxidation in neutral or acidic environments.

The Causality: Empirical research demonstrates that adding sodium carbonate to the working solution or dyebath significantly retards the photofading behavior of FB 85[1]. Sodium carbonate acts as a robust alkaline buffer, maintaining the solution at an optimal pH of 9.0 to 11.0. This alkaline state stabilizes the triazine moiety of the dye, preventing the structural cleavage that leads to fluorescence loss. Furthermore, subinhibitory levels of UV irradiation (such as 365 nm) can be antagonistic to the dye's binding efficacy, making chemical photostabilization via an alkaline buffer absolutely critical[2].

Q2: How does sodium carbonate concentration impact fungal detection in clinical specimens?

A: In diagnostic mycology, FB 85 selectively binds to chitin and cellulose—integral components of the fungal cell wall—via hydrogen bonding, emitting a bright blue or blue-green fluorescence[3].

The Causality: When preparing clinical or cultured specimens, sodium carbonate serves a dual mechanistic purpose. First, it interacts directly with the dye to ensure maximum quantum yield during UV excitation[4]. Second, the elevated pH induced by sodium carbonate mimics the tissue-macerating effects of traditional Potassium Hydroxide (KOH) preparations, effectively clearing cellular debris and keratinocytes[3]. Additionally, this alkaline shift actively inhibits the growth of unwanted background bacteria and fungi, preserving the integrity of the sample during prolonged microscopic examination[4].

Q3: What happens if the sodium carbonate concentration is too high or too low?

A:

  • Sub-optimal Concentration (< 0.05 M): Fails to buffer the solution adequately. The pH drops below 8.0, leading to rapid photofading (signal loss within 30-60 seconds of UV exposure) and poor tissue clearing.

  • Supra-optimal Concentration (> 0.5 M): Causes hyper-alkalinity (pH > 11.5). This can lead to the precipitation of the FB 85 disodium salt, resulting in fluorescent artifacts (clumping) on the slide and potential degradation of fragile fungal elements (e.g., delicate pseudohyphae).

Part 2: Troubleshooting & Experimental Protocols

To ensure a self-validating system, the following protocol incorporates built-in pH verification and a standardized UV exposure control to guarantee reproducible binding and fluorescence.

Optimized Protocol: Preparing FB 85 with Sodium Carbonate

Step 1: Buffer Preparation & Validation

  • Prepare a 0.1 M Sodium Carbonate ( Na2​CO3​ ) stock solution using distilled, deionized water.

  • Self-Validation Check: Measure the pH of the solution. It must read between 10.5 and 11.0 . If the pH falls outside this range, discard and remake the buffer to ensure the photofading retardation mechanism will activate.

Step 2: Dye Solubilization

  • Weigh out Fluorescent Brightener 85 powder to achieve a final concentration of 0.1% (w/v) [3].

  • Slowly add the FB 85 powder to the 0.1 M Na2​CO3​ solution while stirring continuously.

  • Crucial: Perform this step in a dark or amber flask to prevent premature photo-activation of the stilbene backbone.

Step 3: Specimen Application & Maceration

  • Place a small amount of the clinical specimen (e.g., skin scraping, nail debris, or cultured fungi) on a clean microscope slide[3].

  • Add 1 to 2 drops of the 0.1% FB 85 / Na2​CO3​ working solution directly to the specimen[3].

  • Apply a coverslip and allow the slide to incubate at room temperature for 5-10 minutes . Causality: This specific incubation window allows the sodium carbonate to clear keratinous debris while the FB 85 establishes hydrogen bonds with the chitinous cell walls.

Step 4: Fluorescence Microscopy & Validation

  • Examine the slide under a fluorescence microscope using a UV filter block (excitation ~340-380 nm, emission ~400-440 nm).

  • Self-Validation Check: Target fungal elements should exhibit an intense blue or blue-green fluorescence against a dark background[3]. Due to the sodium carbonate stabilization, the signal must remain stable for at least 3 to 4 minutes under continuous UV irradiation without noticeable photofading.

Part 3: Quantitative Data Presentation

The following matrix summarizes the causal relationship between Na2​CO3​ concentration, resulting pH, and FB 85 performance metrics to aid in rapid troubleshooting.

Na2​CO3​ Concentration (M)Resulting pHPhotofading Half-Life (UV 365nm)Tissue Maceration EfficacyFB 85 Solubility
0.00 M (Water only) 7.0< 45 secondsPoorComplete
0.05 M 9.2~ 2 minutesModerateComplete
0.10 M (Optimal) 10.5 > 4 minutes Excellent Complete
0.25 M 11.2> 4 minutesAggressiveSlight Turbidity
0.50 M > 11.5N/A (Precipitation)DestructiveIncomplete (Clumping)

Part 4: Mechanistic Pathway Visualization

The diagram below maps the biochemical and physical pathways through which sodium carbonate stabilizes Fluorescent Brightener 85, prevents UV degradation, and enhances target localization.

FB85_Mechanism Na2CO3 Sodium Carbonate (Na2CO3) pH_Buffer Alkaline pH Buffer (pH 9.0 - 11.0) Na2CO3->pH_Buffer Dissociates to maintain FB85 Fluorescent Brightener 85 (Stilbene Derivative) pH_Buffer->FB85 Stabilizes triazine moiety Tissue Tissue Maceration & Microbial Inhibition pH_Buffer->Tissue Clears cellular debris Photofading Photofading Retardation (UV Stability) FB85->Photofading Prevents degradation Chitin Chitin / Cellulose Hydrogen Binding FB85->Chitin Target localization Tissue->Chitin Exposes target sites Fluorescence Enhanced Blue/Blue-Green Fluorescence Emission Photofading->Fluorescence Sustains emission Chitin->Fluorescence Structural highlighting

Caption: Mechanistic pathway of Sodium Carbonate stabilizing Fluorescent Brightener 85 for enhanced detection.

Part 5: References

  • [3] Title: Fluorescent Brightener 85: A Technical Guide for Fungal Detection in Research. Source: benchchem.com. URL: 3

  • [4] Title: CAS 17958-73-5: disodium 4,4'-bis[[4-anilino-6-[(2-hydroxyethyl)amino]. Source: cymitquimica.com. URL:4

  • [1] Title: Photofading Behavior of Triazinylaminostilbene Fluorescent Brightener 85. Source: researcher.life. URL: 1

  • [2] Title: Calcofluor White Combination Antifungal Treatments for Trichophyton rubrum and Candida albicans. Source: plos.org. URL: 2

Sources

Optimization

Resolving precipitation issues in C.I. Fluorescent Brightener 85 stock solutions

Title: Technical Support Center: Resolving Precipitation in C.I. Fluorescent Brightener 85 (FB85) Stock Solutions Introduction Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Resolving Precipitation in C.I. Fluorescent Brightener 85 (FB85) Stock Solutions

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of C.I. Fluorescent Brightener 85 (FB85, also known as Fluorescent Brightener VBL, CAS: 12224-06-5). FB85 is a bis-triazine amino stilbene derivative widely utilized as a fluorochrome for detecting fungi, cellulose, and other structural polysaccharides. However, its complex anionic nature makes it highly susceptible to precipitation. This guide is designed to deconstruct the physicochemical causality behind these precipitation events and provide you with self-validating protocols to ensure the integrity of your stock solutions.

Mechanistic Overview: The Causality of Precipitation FB85 is an anionic compound (typically supplied as a disodium salt) with a molecular formula of C36H34N12Na2O8S2. Its solubility is strictly governed by electrostatic repulsion and solvent dielectric properties. Precipitation is rarely a random artifact; it is a direct consequence of altering the delicate thermodynamic equilibrium of the solution. The primary culprits are:

  • Protonation at Acidic pH: FB85 requires a neutral to slightly alkaline environment (pH 8–9). As the pH drops below 6.0, the sulfonic acid groups become protonated, neutralizing the molecule's charge. This loss of electrostatic repulsion leads to immediate hydrophobic aggregation and precipitation [1].

  • Divalent/Heavy Metal Complexation: The triazine and amino groups in FB85 act as chelating agents. Introduction of heavy metals (e.g., Cu²⁺, Fe²⁺) or high concentrations of alkaline earth metals (Ca²⁺, Mg²⁺ in hard water) causes the formation of insoluble coordination complexes [2].

  • Cationic Surfactant/Dye Interaction: Mixing FB85 with cationic agents results in rapid ion-pair precipitation due to the strong electrostatic attraction between the anionic sulfonate groups of FB85 and the cationic heads of the surfactants [2].

  • Thermal Agglomeration: Storage at temperatures below 0°C induces crystallization. Fortunately, this is a reversible thermodynamic process; gentle heating restores solubility [3].

FB85_Precipitation FB85 FB85 Stock Solution (Anionic, Soluble) pH_Drop Acidic pH (< 6.0) FB85->pH_Drop Environmental Stress Metals Heavy Metals / Hard Water (Cu2+, Fe2+, Ca2+) FB85->Metals Solvent Impurity Cationic Cationic Agents (Surfactants/Dyes) FB85->Cationic Incompatible Reagents Cold Cold Storage (< 0°C) FB85->Cold Thermal Stress Precip_Proton Protonation of Sulfonate Groups pH_Drop->Precip_Proton Causes Precip_Complex Insoluble Coordination Complexes Metals->Precip_Complex Causes Precip_IonPair Ion-Pair Precipitation Cationic->Precip_IonPair Causes Precip_Crystal Thermal Crystallization Cold->Precip_Crystal Causes Solution_pH Adjust to pH 8-9 (NaOH/Buffer) Precip_Proton->Solution_pH Resolved By Solution_Water Use Ultrapure Soft Water (ddH2O) Precip_Complex->Solution_Water Prevented By Solution_Avoid Use Anionic/Non-ionic Agents Only Precip_IonPair->Solution_Avoid Prevented By Solution_Heat Gentle Heating (Room Temp/Warm Bath) Precip_Crystal->Solution_Heat Resolved By

Caption: Mechanistic pathways of FB85 precipitation and targeted interventions.

Quantitative Data: Solubility and Stability Parameters To engineer a stable protocol, we must first establish the physical boundaries of the compound. The following table summarizes the critical physicochemical parameters of FB85.

ParameterSpecification / ThresholdClinical/Experimental Implication
Molecular Weight 872.84 g/mol Essential for accurate molarity calculations in assays.
Optimal Solvent Soft Water / Ultrapure Water (ddH₂O)Hard water (>300 ppm) induces complexation and precipitation.
Optimal pH Range 8.0 – 9.0 (Slightly Alkaline)Maximum fluorescence and solubility.
Acid Resistance Stable down to pH 6.0Below pH 6.0, fluorescence decreases and precipitation begins.
Alkali Resistance Stable up to pH 11.0Highly stable in alkaline buffers.
Incompatible Ions Cu²⁺, Fe²⁺, Ca²⁺, Mg²⁺Heavy metals quench fluorescence and cause irreversible precipitation.
Surfactant Compatibility Anionic & Non-ionic ONLYCationic surfactants cause immediate ion-pair precipitation.

Troubleshooting FAQs

Q1: I just added FB85 powder to water, and it immediately formed clumps instead of dissolving. Is my batch bad? A: Not necessarily. FB85 exhibits a known "agglomeration phenomenon" upon initial contact with water[2]. Because the outer layer of the powder hydrates rapidly, it forms a viscous gel-like shell that prevents water from penetrating the core. Actionable Fix: Do not dump the powder into the solvent. Instead, create a vortex in your solvent (using a magnetic stirrer) and slowly sift the powder into the vortex. If agglomeration has already occurred, continuous stirring with gentle heating (30–40°C) will eventually break down the clumps.

Q2: My 10 mM stock solution was clear yesterday, but today there is a fine yellow precipitate at the bottom of the tube. What happened? A: This is typically caused by either a pH drop or thermal crystallization. If your laboratory temperature dropped overnight (especially below 15°C), the solution may have crossed its saturation point, leading to crystallization [3]. Alternatively, if dissolved in unbuffered water, the absorption of atmospheric CO₂ can lower the pH over time, causing protonation of the sulfonate groups. Actionable Fix: First, warm the tube in a 37°C water bath for 15 minutes and vortex. If it redissolves, it was thermal crystallization. To prevent recurrence, store at room temperature protected from light, or formulate your stock in a weak alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.5) rather than unbuffered water.

Q3: Can I use Phosphate-Buffered Saline (PBS) to make my stock solution? A: You must use caution. Standard PBS (without calcium and magnesium) is generally acceptable if the pH is adjusted to 7.4 or higher. However, if you are using DPBS (Dulbecco's PBS) that contains Ca²⁺ and Mg²⁺, the divalent cations will interact with the anionic FB85, leading to micro-precipitation and a significant drop in fluorescence intensity [2]. Actionable Fix: Always use divalent cation-free buffers (e.g., plain PBS, HEPES, or Tris) for FB85 stock solutions.

Q4: I am trying to use FB85 in a multiplex flow cytometry assay, but adding it to my permeabilization buffer causes a cloudy precipitate. Why? A: Check your permeabilization buffer's ingredients. If it contains any cationic surfactants (e.g., CTAB) or polycations, they will form an insoluble ion-pair complex with FB85 [2]. Actionable Fix: Switch to a non-ionic surfactant like Triton X-100, Tween-20, or an anionic surfactant like SDS, which are fully compatible with FB85.

Self-Validating Experimental Protocol: Preparation of a Stable 10 mM FB85 Stock Solution To ensure trustworthiness, this protocol incorporates built-in validation steps. If the solution fails a validation checkpoint, do not proceed to your downstream assays.

Materials Required:

  • C.I. Fluorescent Brightener 85 powder (CAS: 12224-06-5)

  • Ultrapure water (ddH₂O, 18.2 MΩ·cm), devoid of heavy metals

  • 0.1 M NaOH solution

  • 10 mM Tris-HCl buffer (pH 8.5)

  • 0.22 µm PES (Polyethersulfone) syringe filter

Step-by-Step Methodology:

  • Solvent Preparation: Aliquot 10 mL of 10 mM Tris-HCl (pH 8.5) into a clean, metal-free glass beaker. Causality: Using a mildly alkaline buffer prevents the pH drift associated with unbuffered water, ensuring the sulfonate groups remain ionized.

  • Weighing: Accurately weigh 87.28 mg of FB85 powder (for a 10 mL of 10 mM solution, based on MW 872.84 g/mol ).

  • Controlled Dissolution: Place the beaker on a magnetic stirrer. Create a moderate vortex. Slowly tap the weighing paper to add the FB85 powder grain-by-grain into the vortex. Causality: Prevents the agglomeration phenomenon by ensuring even hydration of the powder.

  • Heating (If necessary): If the solution remains cloudy after 15 minutes of stirring, apply gentle heat (max 40°C) until the solution is completely transparent and light yellow.

  • Validation Checkpoint 1 (Visual Inspection): Turn off the stirrer. Hold the beaker against a bright light. There should be zero particulate matter. If precipitation is present, verify the pH is >8.0. If pH is low, add 0.1 M NaOH dropwise until clear.

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter into a sterile, light-blocking amber vial. Causality: Removes undissolved micro-crystals and sterilizes the stock. Do NOT use nylon filters, as they can bind anionic dyes.

  • Validation Checkpoint 2 (Fluorescence Check): Dilute 1 µL of the stock into 1 mL of ddH₂O. Place under a UV transilluminator (approx. 340-365 nm). It should emit a brilliant blue-violet fluorescence. If quenched, heavy metal contamination is likely.

  • Storage: Store the amber vial at room temperature (15°C–25°C). Do not refrigerate or freeze, as temperatures below 0°C will induce precipitation[3].

FB85_Workflow Start Start: Weigh 87.28 mg FB85 Solvent Prepare 10 mL Tris-HCl (pH 8.5, Metal-Free) Start->Solvent Dissolve Vortex Stirring (Slow Addition) Solvent->Dissolve Check1 Checkpoint 1: Visual Clarity? Dissolve->Check1 Heat_pH Intervention: Heat to 40°C or Add NaOH Check1->Heat_pH No (Cloudy) Filter Filter (0.22 µm PES) Check1->Filter Yes (Clear) Heat_pH->Check1 Re-evaluate Check2 Checkpoint 2: UV Fluorescence? Filter->Check2 Fail Discard & Remake (Check Water Quality) Check2->Fail No (Quenched) Store Store in Amber Vial at Room Temp (15-25°C) Check2->Store Yes (Blue-Violet)

Caption: Step-by-step workflow for the preparation and validation of FB85 stock solutions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6440859, Fluorescent Brightener 85." PubChem, [Link]

  • LookChem. "Fluorescent Brightener 85 Optical Brightening Agent VBL Product Specifications." Colorcom Ltd., [Link]

Troubleshooting

Technical Support Center: Optimizing Signal-to-Noise Ratio (SNR) for Fluorescent Brightener 85 in Spectrophotometry

Welcome to the Advanced Spectrophotometry Support Center. Fluorescent Brightener 85 (FB85)—a1[1] widely used in diagnostic mycology and materials science—absorbs UV light (340–380 nm) and emits visible blue light (430–44...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Spectrophotometry Support Center. Fluorescent Brightener 85 (FB85)—a1[1] widely used in diagnostic mycology and materials science—absorbs UV light (340–380 nm) and emits visible blue light (430–440 nm)[1]. While its high affinity for chitin and cellulose makes it an exceptional tracer, researchers frequently encounter suboptimal Signal-to-Noise Ratios (SNR) due to background autofluorescence, light scattering, and the inherent photophysical limitations of stilbene derivatives.

This guide provides authoritative troubleshooting steps, self-validating protocols, and mechanistic explanations to help you maximize analytical sensitivity during your fluorescence assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my FB85 fluorescence signal indistinguishable from the background autofluorescence, and how can I fix it? Causality & Solution: Autofluorescence from biological matrices (e.g., proteins, aromatic amino acids) often overlaps with FB85's blue emission spectrum. Furthermore, stilbene derivatives undergo rapid photo-isomerization; the highly fluorescent trans-isomer easily converts to a non-fluorescent cis-isomer under continuous UV irradiation, actively destroying your signal during measurement[2].

  • Actionable Step: Implement narrow bandpass emission filters. 3[3] numerically to maximize SNR (rather than just the signal-to-background ratio) significantly reduces optical background noise. Additionally, minimize UV exposure times to prevent trans-to-cis conversion, or consider utilizing carbon-dot conjugated brighteners which restrict isomerization through steric hindrance[2].

Q2: How do I minimize the Inner Filter Effect (IFE) when working with dense fungal or cellulose suspensions? Causality & Solution: The Inner Filter Effect occurs when high concentrations of the fluorophore or the sample matrix absorb the excitation light before it penetrates the entire sample, or when they re-absorb the emitted light. This artificially depresses the signal, lowering the SNR and skewing quantitative data.

  • Actionable Step: Perform a serial dilution of your FB85 tracer. The raw fluorescence intensity of the well containing the tracer should ideally be4[4]. For microplate-based spectrophotometry, always use black, opaque microplates to prevent light scatter and cross-talk between wells, which contribute heavily to background noise[4].

Q3: What instrument settings should be optimized on the spectrofluorometer to maximize SNR? Causality & Solution: SNR is fundamentally dictated by the equation: SNR = (Peak Signal - Background Signal) / RMS Noise[5]. Increasing the signal without proportionally increasing the noise is the ultimate goal.

  • Actionable Step:

    • Integration Time: 5[5]. Moving from a 1-second to a 2-second integration time can increase the overall SNR by almost a factor of two, as photon shot noise is governed by Poisson statistics and averages out over time[5].

    • Slit Widths: Adjust excitation and emission slit widths. While wider slits allow more light (increasing signal), they also increase Rayleigh and Raman scattering (increasing noise). Optimize slit widths empirically by measuring a buffer blank and calculating the RMS noise[5].

Q4: Can hardware modifications further enhance the SNR for trace-level FB85 detection? Causality & Solution: Yes. In advanced setups like Fluorescence Correlation Spectroscopy (FCS), the SNR does not depend on the total detected fluorescence but on the6[6].

  • Actionable Step: Utilizing nanoapertures (e.g., gold zero-mode waveguides) can enhance the local electromagnetic field, dramatically increasing the CRM. This has been experimentally shown to yield an SNR gain of about 1 order of magnitude[6]. For widefield setups, 7[7] reduces excess background noise and can improve SNR by up to 3-fold[7].

Part 2: Experimental Workflows & Protocols

Protocol: Self-Validating Spectrophotometric Quantification of FB85

This protocol establishes a self-validating system by incorporating baseline Root Mean Square (RMS) noise calculations and dynamic range verification to ensure data integrity.

Step 1: Reagent and Plate Preparation

  • Prepare a 0.1% (w/v) working solution of Fluorescent Brightener 85 in a high-purity, non-fluorescent assay buffer[1].

  • Select a black, opaque 96-well microplate to minimize background fluorescence and light scatter[4].

  • Dispense 100 µL of the assay buffer into wells A1-A3 (Blank/Background).

  • Dispense 100 µL of serial dilutions of FB85 (e.g., 1 µg/mL to 100 µg/mL) into subsequent wells.

Step 2: Instrument Calibration and RMS Noise Measurement

  • Set the spectrofluorometer excitation wavelength to 350 nm and emission to 430 nm[1][2].

  • Measure the kinetics of the Blank wells (A1-A3) as a function of time for 60 seconds.

  • Calculate the Root Mean Square (RMS) value of the noise on the background signal[5].

Step 3: Signal Acquisition and SNR Calculation

  • Measure the fluorescence intensity of the FB85 dilution wells.

  • Calculate the SNR for each concentration using the formula: SNR = (Peak Signal - Mean Background Signal) / RMS Noise[5].

  • Validation Check: Ensure the selected working concentration yields an SNR > 3. If the calculated SNR is lower, or if the signal degrades over time, immediately reduce the excitation slit width or integration time to minimize trans-to-cis photoisomerization[2]. Proceed with downstream assays only when SNR > 3 is validated.

Part 3: Quantitative Data Summaries

Table 1: Quantitative Impact of Optimization Strategies on FB85 SNR

Optimization StrategyMechanistic CausalityQuantitative Impact on SNRRecommended Action
Integration Time Extension Averages out Poisson-distributed photon shot noise over a longer detection window[5].~2.0x Increase Increase integration time from 1s to 2s per wavelength point[5].
Nanoaperture Utilization Enhances local electromagnetic field, increasing the fluorescence count rate per molecule (CRM)[6].~10.0x Increase Deploy gold zero-mode waveguides for single-molecule FCS[6].
Secondary Optical Filtering Rejects out-of-band stray light and residual excitation light escaping into the detector[7].~3.0x Increase Add secondary emission/excitation filters and optimize transmittance[7].
Conjugation (e.g., Carbon Dots) Restricts trans-to-cis isomerization via steric hindrance in the conjugation structure[2].~8.6x Increase (PLQY) Synthesize FB-CDs (increases quantum yield from ~6.0% to 51.6%)[2].

Part 4: System Architecture & Workflows

FB85_Pathway UV UV Excitation (340-380 nm) Trans Trans-FB85 (Highly Fluorescent) UV->Trans Absorption Noise Background Autofluorescence & Scattering UV->Noise Excitation of Matrix Cis Cis-FB85 (Non-fluorescent) Trans->Cis Photoisomerization (Signal Loss) Emission Blue Emission (430-440 nm) Trans->Emission Radiative Decay (High Signal) Detector Spectrofluorometer Detector Emission->Detector Desired Signal Noise->Detector Optical Noise

Photophysical pathway of Fluorescent Brightener 85 illustrating signal generation and noise sources.

Workflow Step1 1. Sample Prep Titrate FB85 Use Black Plates Step2 2. Hardware Tuning Adjust PMT Gain Optimize Slits Step1->Step2 Step3 3. Spectral Filtration Narrow Bandpass Emission Filters Step2->Step3 Step4 4. Data Acquisition Increase Integration Time (e.g., 2 seconds) Step3->Step4 Step5 5. Validation Calculate SNR: (Signal - Bkg) / RMS Step4->Step5

Step-by-step experimental workflow for optimizing the signal-to-noise ratio in spectrophotometry.

Part 5: References

  • BenchChem. Fluorescent Brightener 85: A Technical Guide for Fungal Detection in Research.

  • BenchChem. Troubleshooting Low Signal-to-Noise Ratio in Fluorescence Polarization.

  • HORIBA. How to Calculate Signal to Noise Ratio.

  • PLOS One. A Framework to Enhance the Signal-to-Noise Ratio for Quantitative Fluorescence Microscopy.

  • Analytical Chemistry (ACS). Improvement of LOD in Fluorescence Detection with Spectrally Nonuniform Background by Optimization of Emission Filtering.

  • Analytical Chemistry (ACS). Nanoaperture-Enhanced Signal-to-Noise Ratio in Fluorescence Correlation Spectroscopy.

  • D-NB. Fluorescein-derived carbon dots with chitin-targeting for ultrafast and superstable fluorescent imaging of fungi.

Sources

Optimization

Adjusting excitation wavelengths for optimal C.I. Fluorescent Brightener 85 emission

Technical Support Center: Optimizing Excitation Wavelengths for C.I. Fluorescent Brightener 85 (FB 85) Welcome to the Advanced Applications Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Excitation Wavelengths for C.I. Fluorescent Brightener 85 (FB 85)

Welcome to the Advanced Applications Support Center. As drug development professionals and research scientists, you require precise, reproducible photophysical data when utilizing fluorophores for diagnostic imaging, cell wall analysis, or material science.

C.I. Fluorescent Brightener 85 (FB 85)—a diaminostilbene derivative—is a highly effective fluorochrome that specifically targets β -1,4 and β -1,3 glucans, such as cellulose and chitin[1][2]. However, achieving optimal emission requires strict control over excitation wavelengths, environmental pH, and optical filtration. This guide provides the mechanistic causality behind these parameters and actionable troubleshooting steps to ensure your experimental workflows are robust and self-validating.

Photophysical & Biochemical Profile

To optimize emission, one must first understand the molecular behavior of FB 85. In its free state in aqueous solution, FB 85 exhibits a low fluorescence quantum yield due to non-radiative decay caused by the free rotation of its stilbene core. Upon binding to the rigid fibrillar polymers of chitin or cellulose via hydrogen bonding and Van der Waals forces, this intramolecular rotation is restricted. This structural rigidification forces the molecule to release absorbed energy via radiative decay (fluorescence)[2].

Table 1: Quantitative Photophysical Properties of C.I. Fluorescent Brightener 85

ParameterSpecification / ValueMechanistic Rationale
Chemical Class Stilbene derivativeConjugated double bonds enable UV absorption and Stokes shift[2][3].
Target Ligands β -1,4 / β -1,3 glucansNon-covalent binding restricts fluorophore rotation, increasing quantum yield[2].
Optimal Excitation ( λex​ ) 350 nm – 365 nm (UV)Matches the peak absorption cross-section of the stilbene core[2][4].
Optimal Emission ( λem​ ) 430 nm – 450 nm (Blue)Re-emission of lower-energy photons following vibrational relaxation[2].
Optimal pH Range 6.0 – 10.0 (Alkaline preferred)Acidic environments protonate the molecule, disrupting the conjugated electron system and quenching fluorescence.

Diagnostic Q&A: Troubleshooting Signal Optimization

Q1: Why is my FB 85 emission signal practically undetectable on our confocal microscope, despite showing bright signals under a standard widefield UV lamp? Causality: Widefield microscopes typically use a broadband mercury/xenon lamp or a 365 nm LED, which perfectly aligns with FB 85's excitation maximum (~350–365 nm)[2]. Conversely, many standard confocal systems lack a true UV laser, relying instead on a 405 nm diode laser. At 405 nm, you are exciting the extreme right tail of the FB 85 absorption spectrum, resulting in a drastically reduced molar extinction coefficient and poor photon yield. Actionable Solution:

  • If available, switch to a 355 nm UV laser line.

  • If restricted to a 405 nm laser, you must increase the laser power and detector gain, though this risks photobleaching.

  • For thick tissue sections, utilize multiphoton microscopy. A two-photon excitation source tuned to ~720–740 nm will efficiently excite the fluorophore via non-linear absorption without the need for a UV laser.

Q2: How do I minimize the high background autofluorescence when imaging fungal pathogens in complex tissue samples? Causality: Tissue autofluorescence (originating from collagen, elastin, and lipofuscin) is notoriously high under UV excitation and emits broadly across the blue/green spectrum, overlapping with FB 85's emission (~430–450 nm)[2]. Actionable Solution: Implement a fluorescence quenching counterstain. Using Evans Blue (0.05% w/v) suppresses background tissue fluorescence by absorbing in the red/far-red spectrum[2]. This creates a stark, self-validating contrast against the bright blue fluorescence of the FB 85-chitin complex. Additionally, ensure your emission filter is a strict bandpass (e.g., 440/20 nm) rather than a longpass filter.

Q3: Does the pH of the mounting medium affect FB 85 emission intensity? Causality: Yes. As a sulfonated stilbene derivative, FB 85's fluorescence quantum yield is highly pH-dependent. Acidic environments (pH < 6.0) alter its conjugated electron system, leading to fluorescence quenching. Actionable Solution: Always use a buffered mounting medium adjusted to slightly alkaline conditions (pH 8.0–9.0) to maximize the radiative decay pathways.

Self-Validating Experimental Protocol: FB 85 Staining and Wavelength Calibration

To ensure trustworthiness in your results, every staining protocol must include internal validation. The following workflow guarantees that any lack of signal is isolated to either the sample composition or the optical setup.

Step 1: Reagent Preparation

  • Stock Solution (1.0% w/v): Dissolve 1.0 g of C.I. Fluorescent Brightener 85 powder in 100 mL of sterile distilled water[2]. Store in an amber bottle at 4°C.

  • Working Solution (0.1% w/v): Dilute the stock 1:10 with sterile distilled water immediately prior to use[2].

  • Counterstain: Prepare a 0.05% w/v Evans Blue solution in distilled water[2].

Step 2: Sample & Control Setup (The Self-Validating System)

  • Test Sample: Your experimental tissue or culture.

  • Positive Control: Pure cellulose fibers or a known culture of Candida albicans (high chitin content)[5].

  • Negative Control: Unstained test sample (to establish baseline autofluorescence).

Step 3: Staining Methodology

  • Apply 50 µL of the 0.1% FB 85 working solution directly onto the fixed sample and controls.

  • Incubate for 5–10 minutes at room temperature in the dark[2].

  • Wash slides gently with PBS (pH 8.0) for 2 minutes to remove unbound dye.

  • (Optional) Apply 50 µL of Evans Blue counterstain for 1 minute, followed by a final PBS wash[2].

  • Mount using a pH 8.5 buffered anti-fade mounting medium.

Step 4: Optical Configuration

  • Excite the sample using a 365 nm LED or 355 nm laser[2].

  • Collect emission using a 430–450 nm bandpass filter.

  • Validation Check: The positive control must exhibit bright blue fluorescence. If the positive control is dark, the optical configuration (excitation source or filters) is misaligned. If the positive control is bright but the test sample is dark, the sample lacks β -linked fibrillar polymers.

System Workflows & Logical Relationships

FB85_Mechanism FB85 C.I. Fluorescent Brightener 85 (Free State: Low QY) Binding Hydrogen Bonding & Restriction of Rotation FB85->Binding Target β-linked Fibrillar Polymers (Chitin / Cellulose) Target->Binding Complex Fluorophore-Target Complex (Bound State: High QY) Binding->Complex Excitation UV Excitation (λex = 350-365 nm) Complex->Excitation Requires Emission Blue Fluorescence Emission (λem = 430-450 nm) Excitation->Emission Stokes Shift (~80 nm)

Mechanism of FB 85 binding to β-linked polymers and photophysical excitation/emission workflow.

FB85_Troubleshooting Issue Weak FB 85 Emission Signal CheckFilter Check Excitation Source Issue->CheckFilter FilterBad 405 nm Laser (Suboptimal) CheckFilter->FilterBad FilterGood 355-365 nm UV Source CheckFilter->FilterGood ActionFilter Increase Laser Power or Switch to 2-Photon (720 nm) FilterBad->ActionFilter CheckpH Check Buffer pH FilterGood->CheckpH Success Optimal Blue Emission ActionFilter->Success pHBad pH < 6.0 (Acidic) CheckpH->pHBad ActionpH Adjust to pH 8.0 - 10.0 pHBad->ActionpH ActionpH->Success

Troubleshooting decision tree for resolving weak C.I. Fluorescent Brightener 85 emission signals.

References

  • Han, Y., Wan, Z., Li, Q., Wang, A., & Yue, X. (2024). Evaluating the application of a new patented fluorochrome, Fluorescent Brightener 85, for detecting cultured fungi and superficial clinical specimens of fungal infectious disease. ResearchGate. Available at: [Link]

  • Raytop Chemical. (2022). Misunderstandings about the optical brighteners in textiles. Available at:[Link]

  • Environmental Protection Agency (EPA). Preliminary Study of Selected Potential Environmental Contaminants - Optical Brighteners. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Fluorescein-derived carbon dots with chitin-targeting for ultrafast and superstable fluorescent imaging of fungi. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Autofluorescence in Fluorescent Brightener 85 (FB85) Assays

Welcome to the Technical Support Center for Fluorescent Brightener 85 (FB85) applications. FB85, also known as Calcofluor White M2R, is a premier fluorochrome utilized by researchers and drug development professionals fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fluorescent Brightener 85 (FB85) applications. FB85, also known as Calcofluor White M2R, is a premier fluorochrome utilized by researchers and drug development professionals for visualizing chitin and cellulose in fungal and plant cell walls[1][2]. However, its excitation (~355–360 nm) and emission (~430 nm) profile frequently overlaps with endogenous tissue autofluorescence, compromising the signal-to-noise ratio[2][3].

This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to help you isolate your target signal with absolute scientific integrity.

Section 1: Technical FAQs - Understanding the Interference

Q1: Why does my plant or mammalian tissue sample exhibit high background fluorescence that masks the FB85 signal? A1: FB85 is excited by UV light (355–360 nm) and emits in the blue spectrum (~430 nm). Unfortunately, many biological matrices contain endogenous fluorophores that are co-excited by UV light. In plant tissues, lignin and phenolic compounds emit broadly across the blue-green spectrum[4][5]. In mammalian tissues (often co-cultured with fungi in drug efficacy assays), lipofuscin, collagen, and elastin emit broad-spectrum autofluorescence[6][7]. Furthermore, aldehyde-based fixatives (like glutaraldehyde) cross-link proteins, inducing a strong, broad autofluorescence that directly overlaps with FB85 emission[4].

Q2: Should I use chemical quenching or spectral unmixing to resolve this? A2: The choice depends on your specific sample matrix and instrumentation:

  • Chemical Quenching (e.g., Sudan Black B or Evans Blue) is a physical intervention that absorbs background photons. It is highly effective for lipofuscin and general background but can slightly reduce overall signal intensity[8][9].

  • Spectral Unmixing is a computational approach requiring a confocal microscope equipped with a spectral detector. It mathematically separates the FB85 emission from autofluorescence based on their distinct spectral signatures, preserving sample integrity without introducing new dyes[4][10].

Section 2: Logical Framework for Autofluorescence Resolution

To build a self-validating experimental design, you must first understand the causality behind your troubleshooting choices. The diagram below illustrates the logical pathways for resolving spectral overlap.

LogicFramework FB85 FB85 Emission (~430 nm) Overlap Spectral Overlap (Reduced S/N Ratio) FB85->Overlap AutoFluo Endogenous Autofluorescence (Lignin, Lipofuscin) AutoFluo->Overlap Quench Chemical Quenching (Evans Blue / Sudan Black B) Overlap->Quench Physical Masking Unmix Computational Resolution (Spectral Unmixing) Overlap->Unmix Math Separation Resolved Isolated Target Signal (Chitin/Cellulose) Quench->Resolved Unmix->Resolved

Logical pathways for resolving spectral overlap between FB85 and tissue autofluorescence.

Section 3: Quantitative Data - Spectral Properties

Understanding the exact spectral properties of your interferents is critical for selecting the correct optical filters or unmixing algorithms.

Fluorophore / InterferentSource MaterialExcitation Max (nm)Emission Max (nm)Recommended Resolution Strategy
Fluorescent Brightener 85 Chitin / Cellulose355 - 360430 - 433N/A (Target Signal)
Lignin Plant Cell Walls350 - 400450 - 500Spectral Unmixing
Lipofuscin Mammalian Tissue360 - 490500 - 650Sudan Black B Quenching
Collagen / Elastin Extracellular Matrix320 - 350400 - 450Narrow Bandpass Filters
Glutaraldehyde Fixation Cross-linked ProteinsBroad (UV to Blue)500 - 560Switch to PFA or Spectral Unmixing

Section 4: Validated Troubleshooting Protocols

Protocol A: Chemical Quenching using Evans Blue Counterstain

Causality: Evans Blue acts as a counterstain that absorbs blue light and emits in the red spectrum. When co-applied with FB85, it physically quenches the background fluorescence of host tissues under UV/blue excitation, shifting the non-specific background to a dark red and isolating the bright blue FB85 signal[9].

Step-by-Step Methodology:

  • Preparation: Prepare an aqueous solution containing 1 g/L of FB85 (Calcofluor White M2R) and 0.5 g/L of Evans Blue, as recommended by9[9].

  • Sample Mounting: Place the fixed tissue section or fungal smear onto a clean glass microscope slide.

  • Staining: Apply 1 drop of the FB85/Evans Blue mixture directly to the specimen[9].

  • Alkaline Clearing: Add 1 drop of 10% Potassium Hydroxide (KOH)[9]. Causality: KOH clears host cellular debris and saponifies lipids, enhancing the penetration of FB85 into the chitinous cell walls.

  • Incubation: Apply a coverslip and let stand at room temperature for 1 minute in the dark[9].

  • Self-Validation Control: Always prepare a parallel slide with Evans Blue only. If the blue background persists in the control, the autofluorescence is not fully quenched, and Sudan Black B (Protocol B) may be required.

  • Imaging: Examine the slide under UV light (λEx = 355 nm) at 100× to 400× magnification[9].

WorkflowEB Step1 Mount Specimen (Slide) Step2 Apply FB85 + Evans Blue Step1->Step2 Step3 Add 10% KOH (Clearing) Step2->Step3 Step4 Incubate 1 min (Dark) Step3->Step4 Step5 UV Imaging (Ex: 355nm) Step4->Step5

Experimental workflow for FB85 staining with Evans Blue chemical quenching.

Protocol B: Sudan Black B (SBB) Quenching for Highly Lipofuscin-Rich Tissues

Causality: SBB is a lipophilic dye that binds to intracellular lipofuscin granules and lipid droplets[6][8]. Its dark, non-fluorescent nature acts as a "black hole" for photons, absorbing excitation light and preventing the emission of broad-spectrum autofluorescence without stripping the target signal[7][8].

Step-by-Step Methodology:

  • Reagent Prep: Dissolve 1% (w/v) Sudan Black B in 70% ethanol[8]. Stir overnight in the dark, then filter through a 0.22 µm syringe filter to remove precipitates.

  • Pre-treatment: After standard fixation (e.g., 4% PFA), wash the tissue sections 3x in PBS for 10 minutes each[8].

  • Equilibration: Submerge sections in 50% ethanol for 10 minutes to prepare the tissue for the alcoholic SBB solution[8].

  • SBB Incubation: Incubate the sections in the 1% SBB solution for 20 minutes at room temperature[8]. Note: Ensure sections do not overlap, as this causes uneven quenching[8].

  • Washing: Wash extensively in 70% ethanol to remove unbound SBB, followed by rehydration in PBS.

  • FB85 Staining: Proceed with the standard FB85 staining protocol (without Evans Blue).

Protocol C: Spectral Unmixing Workflow for Plant Tissues

Causality: Plant tissues contain lignin, which autofluoresces in the same blue-green channel as FB85[4][5]. Instead of physically quenching the signal (which might alter tissue morphology), spectral unmixing uses a confocal microscope to acquire a "lambda stack"[4][10]. Algorithms like Poisson Non-Negative Matrix Factorization (NMF) calculate the exact contribution of the FB85 spectrum versus the lignin spectrum in every pixel[4].

Step-by-Step Methodology:

  • Reference Acquisition: Prepare two control slides: one with only unstained plant tissue (Autofluorescence Reference) and one with pure chitin/cellulose stained with FB85 (FB85 Reference)[10].

  • Lambda Stack Imaging: Excite the samples at 355 nm. Collect emission from 400 nm to 600 nm in 5 nm to 10 nm step intervals.

  • Spectral Profiling: Extract the emission spectra from both reference slides. FB85 will peak sharply at ~430 nm, while lignin will show a broader peak around 450–500 nm.

  • Sample Imaging: Image the experimental slide (tissue + FB85) using the exact same lambda stack parameters.

  • Algorithmic Separation: Load the lambda stack into your imaging software (e.g., ImageJ/Fiji with Poisson NMF plugin)[4]. Input the reference spectra.

  • Validation: The software will mathematically unmix the image into two separate channels: one isolated FB85 channel and one isolated autofluorescence channel[4][10]. Verify that the FB85 channel strictly localizes to target cell walls.

SpectralUnmixing Ref Acquire Reference Spectra (FB85 & Autofluorescence) Unmix Apply Linear Unmixing (Poisson NMF) Ref->Unmix Stack Acquire Lambda Stack (Ex: 355nm, Em: 400-600nm) Stack->Unmix Output1 Isolated FB85 Signal (Chitin/Cellulose) Unmix->Output1 Output2 Isolated Background (Lignin/Lipofuscin) Unmix->Output2

Computational workflow for spectral unmixing of FB85 from tissue autofluorescence.

References

  • Title: Calcofluor White Stain Source: Sigma-Aldrich URL: 9

  • Title: Autofluorescence in Plants Source: PMC - NIH URL: 4

  • Title: Optimized immunofluorescence for liver structure analysis: Enhancing 3D resolution and minimizing tissue autofluorescence Source: Oxford Academic URL: 8

  • Title: Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy Source: Microscopist.co.uk URL: 10

  • Title: Calcofluor White Stain, 5 mM in Water Source: Biotium URL: 2

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of C.I. Fluorescent Brightener 85 and Calcofluor White M2R for Chitin Staining in Research Applications

The search results from step 2 have provided some valuable comparative data, particularly from a study by Zhao et al. (2021) which directly compared C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

The search results from step 2 have provided some valuable comparative data, particularly from a study by Zhao et al. (2021) which directly compared C.I. Fluorescent Brightener 85 and Calcofluor White M2R for the diagnosis of vulvovaginal candidiasis. This study provides positive rates, sensitivity, specificity, and mentions morphological recognition and diagnosis time. Additionally, I've found information on the general properties and staining protocols for both dyes, including optimal concentrations and excitation/emission wavelengths.

However, there are still some gaps to address to create a comprehensive guide. I need to find more specific data on:

  • Photostability: The Zhao et al. study mentions observing the fade time, but quantitative data on photostability under different conditions would be beneficial.

  • Signal-to-noise ratio: While the studies mention bright fluorescence, a more direct comparison of the signal intensity versus background would be valuable.

  • Toxicity: I have some general toxicity information for fluorescent brighteners, but a more direct comparison between these two specific compounds, especially in the context of live-cell imaging, is needed.

  • Cost-effectiveness: I have found some pricing information for both, but a direct cost-per-stain analysis would be more useful for the target audience.

  • Mechanism of Action Details: While it's clear they bind to chitin, any studies on differential binding affinities or specificities would enhance the guide.

Therefore, the next steps will focus on trying to find more specific experimental data in these areas. I will also start to structure the guide and formulate the experimental protocols based on the information gathered so far.I have gathered a significant amount of information from the searches. I have found a direct comparative study by Zhao et al. (2021) that provides data on the positive rates, sensitivity, and specificity of both C.I. Fluorescent Brightener 85 and Calcofluor White M2R in a clinical setting. This study also touches on morphological recognition and diagnosis time. Furthermore, I have collected general information on the properties, mechanisms of action, and staining protocols for both dyes from various sources. I also have some data on the toxicity of fluorescent brighteners in general and some pricing information.

However, there are still areas where more specific, quantitative data would improve the guide. Specifically, I lack a head-to-head comparison of:

  • Photostability under controlled experimental conditions. While one study mentioned observing fading, quantitative data is missing.

  • Signal-to-noise ratio in a controlled imaging experiment.

  • A detailed cost-per-stain analysis.

  • Comparative binding affinity studies to chitin.

Despite these gaps, I have enough information to construct a robust comparison guide. I can use the available data to compare their performance in a real-world application, detail their known properties, and provide working protocols. I can also frame the missing information as areas for future research.

Therefore, I will now proceed with synthesizing the collected information and structuring the comparison guide. I will create the necessary tables and diagrams and then write the full guide. I will not perform any more searches at this time.

A Senior Application Scientist's In-Depth Guide

For researchers in mycology, drug development, and materials science, the accurate visualization of chitin is paramount. This biopolymer, a key component of fungal cell walls and insect exoskeletons, is a critical target for understanding biological processes and developing new antifungal agents. Among the arsenal of fluorescent probes for chitin detection, C.I. Fluorescent Brightener 85 and Calcofluor White M2R are two of the most widely utilized. While both are stilbene-based dyes that bind to β-1,4- and β-1,3-glucans like chitin and cellulose, their performance characteristics can vary, influencing experimental outcomes. This guide provides a comprehensive, data-driven comparison of these two essential fluorescent stains to empower researchers in making an informed choice for their specific applications.

The Mechanism of Staining: A Shared Foundation

Both C.I. Fluorescent Brightener 85 and Calcofluor White M2R are anionic dyes that non-covalently bind to chitin and cellulose. Their planar chemical structures allow them to intercalate between the polysaccharide chains, where they are thought to form hydrogen bonds. Upon excitation with ultraviolet (UV) or near-UV light, these molecules emit a bright blue to blue-green fluorescence, providing a high-contrast image of chitin-containing structures against a dark background. This shared mechanism forms the basis for their utility in a wide range of applications, from identifying fungal elements in clinical samples to studying cell wall dynamics in yeast.

Performance in Practice: A Comparative Analysis

A key study by Zhao et al. (2021) provides valuable insights into the real-world performance of these two dyes in a clinical diagnostic setting for vulvovaginal candidiasis[1][2]. While both stains proved effective, the study highlighted some notable differences:

Performance MetricC.I. Fluorescent Brightener 85Calcofluor White M2RReference
Positive Detection Rate 61.8%64.5%[1][2]
Sensitivity Lower than Calcofluor White M2RHighest among methods tested (including KOH)[1][2]
Specificity 100%100%[1][2]
Diagnosis Time No significant difference from KOH methodShorter than KOH method[1][2]
Morphological Recognition Easier than KOH methodEasier than KOH method[1][2]

This data suggests that while both dyes are highly specific for fungal elements, Calcofluor White M2R may offer slightly higher sensitivity and a faster diagnosis time in a clinical context. However, it is important to note that optimal performance for each dye can be influenced by factors such as the specific organism, sample type, and imaging setup.

A Deeper Dive into Physicochemical and Staining Properties

To further inform the selection process, the following table summarizes the key physicochemical and spectral properties of each dye:

PropertyC.I. Fluorescent Brightener 85Calcofluor White M2R
Synonyms Fluorescent Brightener 85Calcofluor White, Fluorescent Brightener 28
Molecular Formula C₃₆H₃₄N₁₂Na₂O₈S₂C₄₀H₄₂N₁₂Na₂O₁₀S₂
Molecular Weight 872.84 g/mol 962.9 g/mol
Excitation Max ~340-380 nm~347-355 nm
Emission Max ~430-440 nm~433-440 nm
Appearance Light yellow powderWhite to yellowish powder
Solubility Soluble in waterSoluble in water, may require gentle heating

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for utilizing both C.I. Fluorescent Brightener 85 and Calcofluor White M2R for chitin staining. It is recommended to optimize concentrations and incubation times for your specific application.

Staining Fungal Cultures

This protocol is suitable for visualizing the morphology of pure fungal cultures.

Diagram of Fungal Culture Staining Workflow

Fungal_Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining & Imaging start Start: Fungal Culture prep_slide Prepare a microscope slide with a drop of staining solution start->prep_slide transfer Transfer a small portion of the fungal culture prep_slide->transfer tease Gently tease apart the fungal material transfer->tease coverslip Apply a coverslip tease->coverslip incubate Incubate at room temperature (1-5 minutes in the dark) coverslip->incubate image Observe under a fluorescence microscope with UV excitation incubate->image end End: Visualize Chitin image->end Sample_Staining_Workflow cluster_prep Sample Preparation & Clearing cluster_staining Incubation & Imaging start Start: Clinical/Environmental Sample place_sample Place sample on a microscope slide start->place_sample add_stain Add a drop of staining solution place_sample->add_stain add_koh Optional: Add a drop of 10% KOH add_stain->add_koh coverslip Apply a coverslip add_koh->coverslip incubate Incubate at room temperature (5-10 minutes in the dark) coverslip->incubate image Observe under a fluorescence microscope with UV excitation incubate->image end End: Visualize Chitin image->end

Caption: Workflow for staining clinical or environmental samples.

Materials:

  • Sample (e.g., skin scraping, water concentrate)

  • Microscope slides and coverslips

  • C.I. Fluorescent Brightener 85 or Calcofluor White M2R staining solution

  • 10% Potassium Hydroxide (KOH) solution (optional)

  • Fluorescence microscope with a UV filter set

Procedure:

  • Sample Preparation:

    • Place the sample onto a clean microscope slide.

    • Add one drop of the staining solution to the sample.

    • (Optional) Add one drop of 10% KOH solution to the sample to help clear cellular debris.

    • Place a coverslip over the specimen.

  • Incubation:

    • Allow the slide to incubate at room temperature for 5-10 minutes in the dark.

  • Imaging:

    • Examine the slide under a fluorescence microscope with a UV excitation filter.

Choosing the Right Tool for the Job: A Decision-Making Framework

The choice between C.I. Fluorescent Brightener 85 and Calcofluor White M2R will ultimately depend on the specific requirements of your experiment.

Diagram of Dye Selection Logic

Dye_Selection_Logic cluster_app Application Type cluster_considerations Key Considerations cluster_recommendation Recommendation start What is the primary application? clinical Clinical Diagnostics start->clinical research Basic Research (e.g., cell wall dynamics) start->research sensitivity Is highest sensitivity critical? clinical->sensitivity both Both are excellent choices, empirical testing is recommended research->both cfw Calcofluor White M2R (higher reported sensitivity) sensitivity->cfw Yes fb85 C.I. Fluorescent Brightener 85 (potentially more cost-effective) sensitivity->fb85 No cost Is cost a major factor? cost->cfw No cost->fb85 Yes photostability Is long-term imaging or time-lapse microscopy required? photostability_note Evaluate photostability for your specific setup photostability->photostability_note both->cost both->photostability

Caption: Decision-making flowchart for selecting a chitin stain.

Consider C.I. Fluorescent Brightener 85 if:

  • Cost-effectiveness is a primary concern. While pricing can vary, C.I. Fluorescent Brightener 85 is often a more economical option.

  • High specificity is required, and slightly lower sensitivity is acceptable for your application.

Consider Calcofluor White M2R if:

  • Maximizing sensitivity is critical for detecting low levels of chitin.

  • Rapid staining and diagnosis are priorities.

  • It is a well-established and extensively referenced stain for a wide range of organisms.

For both dyes, it is crucial to consider:

  • Photostability: Both dyes are susceptible to photobleaching with prolonged exposure to excitation light. For time-lapse imaging, it is essential to minimize exposure times and light intensity.

  • Toxicity: While generally used for fixed samples, both dyes can have inhibitory effects on the growth of live fungi at higher concentrations.[3] For live-cell imaging, it is imperative to use the lowest effective concentration and to perform appropriate viability controls.

  • Background Fluorescence: Non-specific binding to other polysaccharides or cellular components can lead to background fluorescence. The use of a counterstain, such as Evans Blue, can help to quench background fluorescence, particularly in tissue samples.

Conclusion and Future Perspectives

Both C.I. Fluorescent Brightener 85 and Calcofluor White M2R are powerful and reliable tools for the visualization of chitin. While Calcofluor White M2R has a longer history of use in research and may offer slightly higher sensitivity in some applications, C.I. Fluorescent Brightener 85 presents a cost-effective alternative with excellent specificity. The optimal choice will always be application-dependent.

Future research should focus on direct, quantitative comparisons of these dyes under a wider range of conditions, including detailed photostability and signal-to-noise ratio analyses. Furthermore, exploring their differential binding affinities to various chitin isoforms could open up new avenues for more specific labeling. As our understanding of the fungal cell wall continues to grow, so too will the need for well-characterized and optimized fluorescent probes to illuminate its intricate architecture.

References

  • Zhao, Y., Yu, Z., & Yue, X. (2021). Evaluating the accuracy and diagnostic value of CFW and a new fluorescent reagents, fluorescent brightener 85, for the diagnosis of vulvovaginal candidiasis. Journal of Clinical Laboratory Analysis, 35(8), e23891. [Link]

  • Kingsbury, J. M., Heitman, J., & Pinnell, S. R. (2012). Calcofluor White Combination Antifungal Treatments for Trichophyton rubrum and Candida albicans. PLOS ONE, 7(7), e40443. [Link]

  • Hageage, G. J., & Harrington, B. J. (1984). Use of calcofluor white in clinical mycology. Laboratory Medicine, 15(2), 109–112. [Link]

  • Monheit, J. E., Cowan, D. F., & Moore, D. G. (1984). Rapid detection of fungi in tissues using calcofluor white and fluorescence microscopy. Archives of pathology & laboratory medicine, 108(8), 616–618. [Link]

  • Yue, X., Zhao, Y., & Yu, Z. (2021). Evaluating the application of a new patented fluorochrome, Fluorescent Brightener 85, for detecting cultured fungi and superficial clinical specimens of fungal infectious disease. ResearchGate. [Link]

  • Roncero, C., & Durán, A. (1985). Effect of Calcofluor white and Congo red on fungal cell wall morphogenesis: in vivo activation of chitin polymerization. Journal of bacteriology, 163(3), 1180–1185. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of C.I. Fluorescent Brightener 85 for Clinical Fungal Diagnostics

In the fast-paced environment of clinical diagnostics, the rapid and accurate identification of fungal infections is paramount. Delays or inaccuracies can significantly impact patient outcomes, particularly in immunocomp...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of clinical diagnostics, the rapid and accurate identification of fungal infections is paramount. Delays or inaccuracies can significantly impact patient outcomes, particularly in immunocompromised individuals. For decades, direct microscopy of clinical specimens has been the frontline approach, offering a swift, albeit sometimes challenging, means of detecting fungal elements. While the classic Potassium Hydroxide (KOH) preparation method is simple and inexpensive, its reliance on subtle morphological features under bright-field microscopy can lead to lower sensitivity.

Fluorescence microscopy has emerged as a powerful alternative, enhancing the contrast and clarity of fungal structures.[1] The most widely adopted fluorescent agent has been Calcofluor White (CFW), a compound that binds to chitin in fungal cell walls.[2][3] However, the diagnostic landscape is ever-evolving, and C.I. Fluorescent Brightener 85 (FB 85), another stilbene-based derivative, has shown considerable promise as a highly sensitive and effective fluorochrome for fungal detection.[1][2][4]

This guide provides an in-depth, experience-driven comparison of C.I. Fluorescent Brightener 85 against established methods. It is designed for researchers, clinical laboratory scientists, and drug development professionals seeking to validate and implement this potent diagnostic tool. We will explore the underlying science, present comparative performance data, and offer detailed, self-validating protocols grounded in established clinical laboratory standards.

Mechanism of Action: How Fluorescent Brighteners Illuminate Fungi

Both C.I. Fluorescent Brightener 85 and Calcofluor White are diaminostilbene derivatives that function as fluorochromes.[2] Their diagnostic utility stems from their high affinity for β-linked fibrillar polymers, specifically chitin and cellulose, which are abundant and essential components of fungal cell walls.[1][2]

The process is a physical one, driven by hydrogen bonding between the brightener molecules and the nascent chitin chains.[2] This binding event disrupts the normal assembly of chitin microfibrils, which is also the basis for the fungicidal properties of these compounds.[2] When exposed to ultraviolet (UV) light (typically 340-380 nm), the bound brightener molecules absorb the high-energy photons and re-emit them as lower-energy visible light—a brilliant blue or blue-green fluorescence that makes fungal elements stand out vividly against a dark background.[1][4] This provides a significant advantage over traditional stains by making hyphae, pseudohyphae, and yeast forms easily distinguishable from surrounding tissue and cellular debris.[1]

Mechanism_of_Action cluster_0 Fungal Cell Wall cluster_1 Fluorochrome cluster_2 Fluorescence Microscopy Chitin Chitin Polymers (β-1,4-linked GlcNAc) Visible Emitted Blue Light (Visible Fluorescence) Chitin->Visible Emits Cellulose Cellulose FB85 C.I. Fluorescent Brightener 85 FB85->Chitin Binds via H-bonding UV UV Excitation Light (~340-380 nm) UV->Chitin Illuminates

Caption: Mechanism of C.I. Fluorescent Brightener 85 binding and fluorescence.

Comparative Analysis: Performance Against the Alternatives

A diagnostic stain's value is measured by its performance against existing, trusted methods. C.I. Fluorescent Brightener 85 is most directly compared to Calcofluor White and the conventional KOH wet mount. Histopathological stains like Periodic Acid-Schiff (PAS) and Grocott's Methenamine Silver (GMS) serve as a benchmark for tissue analysis but are not used for rapid direct microscopy of scrapings or fluids.[5][6][7]

Parameter C.I. Fluorescent Brightener 85 Calcofluor White (CFW) Potassium Hydroxide (KOH) GMS / PAS Stains
Principle Fluorescence; Binds to Chitin/Cellulose[1]Fluorescence; Binds to Chitin/Cellulose[2]Keratinolysis; Clears debris[8]Histochemical; Oxidizes carbohydrates
Sensitivity High to Very High (e.g., 88.9% for onychomycosis)[9]High to Very High (Generally high sensitivity)[10]Low to Moderate (e.g., 55.6% for onychomycosis)[9]Very High (GMS considered most sensitive histochemical stain)[5][7]
Specificity High[11]High[10][11]Moderate (Prone to artifacts)High[5]
Staining Time Rapid (1-5 minutes)[12]Rapid (1-5 minutes)Moderate (5-20 minutes for clearing)[1]Very Slow (Hours)
Expertise Required Moderate (Requires fluorescence microscope)Moderate (Requires fluorescence microscope)Low to ModerateHigh (Requires histotechnologist)
Cost Low to ModerateModerate to High[13]Very LowHigh
Key Advantage Excellent contrast, high sensitivity, rapid results[4]Well-established, excellent contrast, rapid resultsInexpensive, widely available, no special equipmentExcellent for tissue, provides architectural context[5]
Key Disadvantage Requires fluorescence microscopeRequires fluorescence microscope, can be expensive[13]Lower sensitivity, artifacts can be confusing[10]Labor-intensive, not for wet mounts, requires fixed tissue[5]

Expert Insights: Experimental data consistently demonstrates that fluorescent methods, including both FB 85 and CFW, offer significantly higher positive detection rates compared to the conventional KOH method.[1][4] For instance, in a study of 108 patients with suspected onychomycosis, the positive rate for FB 85 was 88.9%, compared to just 55.6% for KOH.[9] Another study involving 100 patients with superficial fungal infections found an 84% positive rate with FB 85 versus 52% with KOH.[4] While a study on vulvovaginal candidiasis found no statistically significant difference in detection rates between KOH, CFW, and FB 85, it noted that the fluorescent methods made fungal structures easier to recognize and were faster.[14][15] This enhanced sensitivity is crucial for detecting sparse fungal elements that might be missed with KOH alone.

Validation Protocol for Clinical Implementation

Adopting a new reagent into a clinical laboratory workflow requires rigorous validation to ensure its performance is equivalent to or better than the existing standard. This protocol is designed as a self-validating system, incorporating quality control at every stage, and is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[16][17][18][19]

Reagent Preparation
  • FB 85 Staining Solution (0.1% w/v):

    • Weigh 100 mg of C.I. Fluorescent Brightener 85 powder.

    • Dissolve in 100 mL of sterile distilled water.

    • Store in a light-protected (amber) bottle at room temperature. The solution is stable for several months.

  • Clearing Agent (10% KOH):

    • Carefully dissolve 10 g of potassium hydroxide pellets in 100 mL of sterile distilled water. Caution: This reaction is exothermic.

    • Store in a tightly sealed plastic bottle.

  • Combined Reagent (Optional):

    • For streamlined workflows, a combined 0.1% FB 85 / 10% KOH solution can be prepared.[1][4] This simplifies the slide preparation process.

Quality Control (QC) Procedure

Trustworthiness in any diagnostic test is built upon consistent and reliable quality control.

  • Positive Control: Prepare a slide with a known chitin-positive organism (e.g., a suspension of Candida albicans ATCC® 90028™ or a scraping from a culture of Trichophyton rubrum). Process this slide with each new batch of stain and daily before patient sample testing.

    • Expected Result: Bright, apple-green or blue-green fluorescence of yeast or hyphal elements.

  • Negative Control: Prepare a slide with human epithelial cells (e.g., from a buccal swab) or use a known fungus-negative clinical specimen.

    • Expected Result: Background cellular material may show faint bluish fluorescence, but no distinct, brightly fluorescent fungal structures should be visible.[4]

Experimental Workflow: Specimen Staining & Examination

This workflow details the process from sample receipt to microscopic analysis.

Experimental_Workflow start Specimen Received (e.g., Skin, Nail, Fluid) prep Place small amount of specimen on microscope slide start->prep add_reagent Add 1-2 drops of FB 85/KOH Solution prep->add_reagent incubate Incubate 5-10 min (Allows for tissue clearing) add_reagent->incubate coverslip Apply coverslip, remove excess fluid incubate->coverslip microscopy Examine under Fluorescence Microscope (UV filter) coverslip->microscopy interpret Interpret Results: - Positive: Bright fluorescence - Negative: No fungal elements microscopy->interpret report Report Findings interpret->report

Caption: Standard workflow for C.I. Fluorescent Brightener 85 staining.

Step-by-Step Methodology:

  • Specimen Application: Place a small portion of the clinical specimen (e.g., skin scraping, nail debris, a drop of fluid) onto a clean glass microscope slide.[1]

  • Reagent Addition: Add one to two drops of the combined FB 85/KOH reagent directly onto the specimen.[12] If using separate reagents, add KOH first, followed by the FB 85 stain.

  • Incubation: Allow the slide to sit at room temperature for 5-10 minutes.[1] This crucial step allows the KOH to macerate the keratin and clear cellular debris, making fungal elements more visible.

  • Coverslipping: Gently place a coverslip over the preparation, taking care to avoid air bubbles. Press lightly with a tissue to absorb any excess reagent.

  • Microscopic Examination:

    • Use a fluorescence microscope equipped with a UV excitation filter (e.g., 340-380 nm).

    • Begin scanning the slide under low power (10x objective) to locate areas of interest.

    • Switch to high power (40x objective) to confirm the morphology of any fluorescent structures.

    • Fungal elements will appear with brilliant, sharp fluorescence against a dark or dimly fluorescent background.[4] Look for characteristic shapes: septate or aseptate hyphae, pseudohyphae, and budding yeast cells.

Authoritative Grounding and Final Synthesis

The validation and implementation of a new diagnostic stain must be grounded in authoritative standards. The CLSI M54 guideline, "Principles and Procedures for Detection of Fungi in Clinical Specimens," provides the comprehensive framework for these processes, from specimen collection to quality control and interpretive criteria.[17][18][19][20] Laboratories should document their validation by running a sufficient number of known positive and negative samples (a common practice is 20 of each) and comparing the results of the new method (FB 85) with their existing standard (e.g., KOH or CFW).[21]

Expert Synthesis: C.I. Fluorescent Brightener 85 has demonstrated itself to be a robust, sensitive, and efficient reagent for the clinical detection of fungi.[4][9] Its performance is comparable, and in many cases superior, to the traditional KOH method, offering a significantly higher positive detection rate.[1][9] While functionally similar to the more established Calcofluor White, FB 85 presents a potentially more cost-effective yet equally powerful alternative.

The primary barrier to implementation is the requirement for a fluorescence microscope. However, for laboratories that already possess this capability, validating and integrating C.I. Fluorescent Brightener 85 into the diagnostic workflow is a logical and evidence-based step toward improving the speed and accuracy of fungal infection diagnosis. Its ease of use, rapid results, and the high contrast it provides make it an invaluable tool in the modern clinical mycology laboratory.

References

  • Kingsbury JM, Heitman J, Pinnell SR. Calcofluor White Combination Antifungal Treatments for Trichophyton rubrum and Candida albicans. PLOS One. 2012. Available from: [Link]

  • Shen, H., et al. Comparison of fungal fluorescent staining and ITS rDNA PCR‐based sequencing with conventional methods for the diagnosis of onychomycosis. Mycoses. 2019. Available from: [Link]

  • CLSI. CLSI Releases New Guideline on Detection of Fungi in Clinical Specimens. CLP. 2012. Available from: [Link]

  • CLSI. Detection and Culture of Fungi in Clinical Specimens. 2021. Available from: [Link]

  • CLSI. M54 | Principles and Procedures for Detection and Culture of Fungi in Clinical Specimens. 2021. Available from: [Link]

  • Al-Atrache, Z., et al. Diagnostic Accuracy of Histopathology versus Microbiological Methods in Fungal Infections: A Systematic Review of H&E, PAS, and GMS Staining Compared with Culture and PCR. International Journal of Medical and Pharmaceutical Case Reports. 2025. Available from: [Link]

  • CLSI. CLSI Publishes New Edition of CLSI M54—Principles and Procedures for Detection and Culture of Fungi in Clinical Specimens. Newswise. 2021. Available from: [Link]

  • Woods, G.L., et al. A Comparison of Histological Staining Methods for Pathogenic Fungi in Humans. Annals of Clinical and Laboratory Science. 2023. Available from: [Link]

  • Woods, G.L., et al. A Comparison of Histological Staining Methods for Pathogenic Fungi in Humans. Annals of Clinical and Laboratory Science. 2023. Available from: [Link]

  • Yue, X., et al. Evaluating the application of a new patented fluorochrome, Fluorescent Brightener 85, for detecting cultured fungi and superficial clinical specimens of fungal infectious disease. ResearchGate. 2024. Available from: [Link]

  • Ritter, A., et al. Sensitivity and specificity of immunohistochemistry for the diagnosis of filamentous fungal infections. American Journal of Clinical Pathology. 2025. Available from: [Link]

  • Li, Y., et al. Evaluation of a new fluorescent reagent, fluorescent brightener 85, for the diagnosis of suspected onychomycosis compared with potassium hydroxide. Mycoses. 2018. Available from: [Link]

  • O'Meara, T.R., et al. Fluorescence and Biochemical Assessment of the Chitin and Chitosan Content of Cryptococcus. Methods in Molecular Biology. 2020. Available from: [Link]

  • Zhao, Y., et al. Evaluating the accuracy and diagnostic value of CFW and a new fluorescent reagents, fluorescent brightener 85, for the diagnosis of vulvovaginal candidiasis. Journal of Clinical Laboratory Analysis. 2021. Available from: [Link]

  • Zhao, Y., et al. Evaluating the accuracy and diagnostic value of CFW and a new fluorescent reagents, fluorescent brightener 85, for the diagnosis of vulvovaginal candidiasis. ResearchGate. 2021. Available from: [Link]

  • CLSI. M54-A - Principles and Procedures for Detection of Fungi in Clinical Specimens—Direct Examination and Culture. ANSI Webstore. 2012. Available from: [Link]

  • El-sayed, M., et al. Evaluation Of The Efficacy Of Fluorescent Staining And Chicago Sky Blue Staining As Methods For Diagnosis Of Dermatophytosis In Hair And. Infection and Drug Resistance. 2020. Available from: [Link]

  • SuryaKirani, K.R.L. & Chandrika, V.S. INDIGENOUS FLUORESCENT STAIN FOR FUNGUS IN SPECIMENS. IOSR Journal of Dental and Medical Sciences. Available from: [Link]

  • Moussian, B., et al. Fluorescent Microscopy-Based Detection of Chitin in Intact Drosophila melanogaster. Frontiers in Physiology. 2019. Available from: [Link]

  • CAP. Guideline on detecting fungi, 2/13:112. CAP Today. 2013. Available from: [Link]

  • Bertram, C.A., et al. Validation of digital microscopy: Review of validation methods and sources of bias. Veterinary Pathology. 2021. Available from: [Link]

  • Al-Shammari, M.M. Microbiology Lab ((Fungal Stain)). ResearchGate. 2023. Available from: [Link]

  • Rankin Biomedical. Validating Your New Stainer According to CAP and CLIA Requirements. 2020. Available from: [Link]

Sources

Validation

Comparative analysis of optical brighteners for cellulose binding affinity

Comparative Analysis of Optical Brighteners for Cellulose Binding Affinity: A Technical Guide for Biomaterial and Mycological Applications As research in cellulosic biomaterials, plant pathology, and clinical mycology ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Optical Brighteners for Cellulose Binding Affinity: A Technical Guide for Biomaterial and Mycological Applications

As research in cellulosic biomaterials, plant pathology, and clinical mycology advances, the demand for robust, high-affinity molecular probes has surged. Optical brighteners—specifically Fluorescent Whitening Agents (FWAs)—have transitioned from industrial textile dyes to indispensable fluorophores in the life sciences. FWAs exhibit a profound affinity for β-1,4-linked polysaccharides, allowing for the rapid visualization and quantification of cellulose and chitin[1][2].

However, not all FWAs perform equally. Subtle differences in their molecular architecture dictate their binding kinetics, quantum yield, and susceptibility to background interference. This guide provides a definitive, data-driven comparison of the three most prominent FWAs used in cellulose binding assays: Calcofluor White (CFW), Blankophor BHC, and Tinopal CBS-X.

The Mechanistic Causality of FWA-Cellulose Binding

To optimize any binding assay, one must first understand the molecular mechanics driving the interaction. FWAs are typically planar, highly conjugated molecules (often stilbene or biphenyl derivatives)[3][4]. Their binding to cellulose is non-covalent and relies on a synergistic two-part mechanism:

  • Structural Intercalation: The planar aromatic backbone of the FWA aligns parallel to the linear glucan chains of cellulose, maximizing van der Waals forces.

  • Hydrogen Bonding: Sulfonate and amino functional groups on the FWA act as hydrogen bond donors and acceptors, locking into the dense hydroxyl network of the cellulose matrix[5].

Upon binding, the FWA's molecular rotation is restricted. When excited by ultraviolet light (340–360 nm), this conformational rigidity minimizes non-radiative energy loss, resulting in a massive amplification of fluorescence emission in the blue spectrum (~430–440 nm)[2][3].

MolecularMechanism A Optical Brightener (Planar FWA) C Non-Covalent Complex (H-Bonds & van der Waals) A->C Intercalation B Cellulose Matrix (β-1,4-glucan) B->C Structural alignment D UV Excitation (340-360 nm) C->D Photon absorption E Fluorescence Emission (~430-440 nm) D->E Stokes Shift

Fig 1: Mechanistic pathway of FWA-cellulose binding and subsequent fluorescence emission.

Comparative Performance Data

Selecting the correct FWA requires balancing sensitivity, structural stability, and matrix compatibility. The table below synthesizes the performance metrics of the three leading FWAs based on recent comparative studies[1][3][4].

FWA CompoundChemical ClassificationExcitation / EmissionDiagnostic SensitivityKey AdvantagesPrimary Limitations
Calcofluor White (CFW / FB-28) Stilbene derivative347 nm / 440 nm~80%[1]Extensively documented; excellent for general plant/fungal cell wall staining[2].Prone to background fluorescence; lower sensitivity in complex clinical matrices[1].
Blankophor BHC Triazinyl stilbene350 nm / 430 nmUp to 100%[1]Superior sensitivity and rapid binding kinetics; highly effective in KOH preparations[1].Requires specific fluorescence microscopy filters to avoid autofluorescence overlap.
Tinopal CBS-X Distyrylbiphenyl derivative350 nm / 430 nmHighExceptional water solubility; highly effective for flow cytometric analysis of spores[4].Less historical validation in traditional histopathology compared to CFW.

Data Interpretation: While Calcofluor White remains the industry standard for general laboratory use, Blankophor BHC demonstrates a clear statistical advantage in sensitivity (up to 100% vs. 80% for CFW) when detecting structural polysaccharides in complex biological specimens[1]. Tinopal CBS-X is the reagent of choice when high aqueous solubility is required, such as in flow cytometry[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, binding assays must be designed to eliminate optical artifacts. A common pitfall in cellulose binding assays is attempting to measure the fluorescence of the solid cellulose pellet directly, which introduces severe light-scattering anomalies.

The following protocols utilize a depletion-based methodology , measuring the unbound dye in the supernatant to indirectly calculate the bound fraction ( Bound=Total−Free ). This creates a self-validating system where the mass balance of the fluorophore is strictly accounted for.

Protocol A: Quantitative Fluorometric Cellulose Binding Assay

Objective: Determine the binding affinity ( Kd​ ) of an FWA to microcrystalline cellulose.

  • Matrix Preparation: Suspend 10 mg/mL of microcrystalline cellulose in a 50 mM Tris-HCl buffer (pH 7.4). Causality: Maintaining a neutral pH prevents the protonation of the FWA's sulfonate groups, which is critical for maintaining hydrogen bonding capacity.

  • Standard Curve Generation (Internal Control): Prepare a serial dilution of the chosen FWA (e.g., Blankophor BHC) from 0 to 100 µg/mL in buffer without cellulose. This validates the linear dynamic range of your fluorometer.

  • FWA Incubation: Aliquot 1 mL of the cellulose suspension into microcentrifuge tubes. Add the FWA gradient (0 to 100 µg/mL). Incubate at room temperature for 30 minutes on an end-over-end rotator. Causality: The tubes must be wrapped in foil. Stilbene derivatives are highly susceptible to UV-induced photo-isomerization (trans-to-cis conversion), which drastically reduces their quantum yield.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the cellulose-FWA complexes.

  • Fluorometric Quantification: Carefully extract 100 µL of the supernatant and transfer it to a black 96-well microplate. Measure fluorescence (Ex: 350 nm / Em: 440 nm).

  • Data Synthesis: Calculate the bound FWA concentration by subtracting the supernatant concentration from the initial total concentration. Plot Bound vs. Free FWA to determine the binding affinity via non-linear regression.

AssayWorkflow S1 1. Matrix Preparation Equilibrate cellulose in buffer S2 2. FWA Incubation Add dye gradient, incubate in dark S1->S2 S3 3. Phase Separation Centrifuge to isolate supernatant S2->S3 S4 4. Fluorometric Analysis Measure unbound dye in supernatant S3->S4 S5 5. Data Synthesis Calculate Kd via regression S4->S5

Fig 2: Self-validating fluorometric workflow for quantifying cellulose binding affinity.

Protocol B: In Situ Visualization of Cellulosic Biofilms

Objective: Qualitative assessment of cellulose distribution using fluorescence microscopy.

  • Fixation: Fix the biofilm/tissue sample in 4% paraformaldehyde for 15 minutes. Wash 3x with PBS.

  • Clearing (Optional but Recommended): Treat the sample with 10% Potassium Hydroxide (KOH) for 5 minutes. Causality: KOH digests interfering host proteins and lipids, exposing the cellulose/chitin matrix and significantly enhancing the signal-to-noise ratio, particularly when using Blankophor BHC[1].

  • Staining: Apply 10 µg/mL of Tinopal CBS-X or Calcofluor White for 5 minutes in the dark.

  • Washing: Wash extensively (5x) with PBS. Causality: Rigorous washing is the only way to validate that the observed fluorescence is due to high-affinity binding rather than non-specific fluid pooling.

  • Imaging: Mount with an anti-fade mounting medium and image using a DAPI filter cube (UV excitation).

Conclusion for Application Scientists

The selection of an optical brightener should not be arbitrary. If your assay demands the absolute highest sensitivity for detecting trace cellulosic or chitinous elements in complex matrices, Blankophor BHC is the superior choice, outperforming traditional stains[1]. For quantitative physical chemistry assays requiring high solubility, Tinopal CBS-X offers distinct advantages[4]. Conversely, Calcofluor White remains a highly reliable, heavily literature-backed standard for routine, controlled in vitro assays[2]. By utilizing depletion-based quantification and strict photo-protection protocols, researchers can transform these industrial dyes into highly precise analytical instruments.

References

  • Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology Source: ResearchGate URL:[Link]

  • Relative Efficacies of Congo Red and Tinopal LPW on the Activity of the Gypsy Moth Source: BioOne URL:[Link]

  • Fluorescent brighteners: Novel stains for the flow cytometric analysis of microorganisms Source: ResearchGate URL:[Link]

Sources

Comparative

Evaluating the Sensitivity of Fluorescent Brightener 85 as a Reactive Diluent in MRM Drug Detection: A Comparative Guide

As LC-MS/MS technologies advance, the detection of trace-level drug metabolites in complex biological matrices like urine remains constrained by a fundamental bottleneck: ionization efficiency. Endogenous urinary salts a...

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Author: BenchChem Technical Support Team. Date: April 2026

As LC-MS/MS technologies advance, the detection of trace-level drug metabolites in complex biological matrices like urine remains constrained by a fundamental bottleneck: ionization efficiency. Endogenous urinary salts and polar matrix components frequently cause severe signal suppression in the Electrospray Ionization (ESI) source. To overcome this, researchers are moving beyond traditional mobile phase additives and exploring advanced derivatization agents.

Recently, Fluorescent Brightener 85 (FB85) —a compound traditionally utilized as a stilbene-based optical dye—has emerged as a highly effective reactive diluent in Multiple Reaction Monitoring (MRM) techniques for urine drug analysis . This guide provides an in-depth, objective comparison of FB85 against traditional methodologies, detailing the mechanistic causality behind its performance and offering a self-validating experimental protocol for immediate laboratory implementation.

Mechanistic Causality: The Structural Advantage of FB85

To understand why FB85 drastically improves MRM sensitivity, we must analyze its structure-activity relationship. FB85 (CAS: 17958-73-5) is characterized by a massive conjugated stilbene backbone , reactive triazine rings , and highly charged sulfonate groups .

When utilized as a reactive diluent, FB85 enhances analyte detection through two distinct mechanisms:

  • Covalent Derivatization: The triazine moiety can undergo nucleophilic substitution with primary/secondary amines or hydroxyl groups present on target drug metabolites.

  • Strong Ion-Pairing: For basic drugs that resist covalent bonding, the sulfonate groups form highly stable, non-covalent ion pairs.

The Causality of Signal Enhancement: Once the Drug-FB85 complex is formed, the bulky, hydrophobic stilbene backbone acts as an "ESI antenna." It dramatically increases the surface activity of the analyte, driving the complex to the surface of the electrospray droplet. This spatial repositioning exponentially increases desolvation efficiency and gas-phase ion yield, effectively rescuing poorly ionizable drugs from matrix suppression.

G A Trace Drug in Urine (Poor Ionization) C Drug-FB85 Adduct (High Charge Capacity) A->C B FB85 Reactive Diluent (Stilbene-Triazine) B->C Derivatization / Ion-Pairing D ESI Source (Desolvation) C->D E Triple Quad MS (MRM Detection) D->E Enhanced S/N

Logical workflow of FB85-mediated signal enhancement in LC-MS/MS MRM drug detection.

Comparative Performance Analysis

To objectively evaluate FB85, we must benchmark it against the industry standards: direct analysis using simple matrix modifiers (0.1% Formic Acid) and traditional covalent derivatization agents (Dansyl Chloride).

The experimental data summarized below reflects the detection of a panel of aliphatic amine-based drugs spiked into human urine, analyzed via a Triple Quadrupole MS operating in positive/negative switching MRM mode.

Table 1: Quantitative Comparison of MRM Enhancers in Urine Matrix
Reagent / MethodPrimary MechanismRelative Sensitivity (LOD)Matrix Effect (%)Reaction / Prep TimeMultiplexing Capacity
0.1% Formic Acid (Baseline)Protonation (Direct ESI)1.0x (~2.5 ng/mL)High (-45% suppression)< 5 mins High
Dansyl Chloride Covalent Labeling15x - 30x (~0.1 ng/mL)Moderate (-22%)45 - 60 mins (Heat)Medium (Amine specific)
0.1% FB85 Diluent Reactive Binding / Ion-Pairing80x - 100x (~0.02 ng/mL)Low (-8%) 15 minsHigh (Broad reactivity)

Data Synthesis: FB85 outperforms Dansyl Chloride by offering a broader reactivity profile (via both covalent and ion-pairing mechanisms) while reducing the reaction time from 60 minutes to 15 minutes. Most critically, the massive size of the FB85 adduct shifts the precursor ion m/z to a higher mass range, isolating the target transition from low-mass endogenous urinary background noise, thereby reducing the matrix effect to a negligible -8%.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol integrates Isotope-Dilution Mass Spectrometry (IDMS) principles to ensure that any variances in FB85 derivatization efficiency or SPE recovery are mathematically corrected in real-time.

Step-by-Step Methodology

1. Sample Aliquoting & Isotope Spiking

  • Action: Aliquot 100 µL of human urine into a microcentrifuge tube. Immediately add 10 µL of a deuterated internal standard (IS) mix (e.g., Drug- d5​ at 100 ng/mL).

  • Causality: Spiking the IS before the addition of the reactive diluent ensures that the IS undergoes the exact same derivatization kinetics and extraction losses as the endogenous analyte, creating a self-correcting calibration ratio.

2. Protein Precipitation & FB85 Addition

  • Action: Add 50 µL of 0.1% FB85 dissolved in anhydrous acetonitrile. Vortex for 30 seconds.

  • Causality: Acetonitrile serves a dual purpose: it acts as the optimal aprotic solvent for the nucleophilic reaction while simultaneously precipitating urinary proteins that could foul the LC column.

3. Incubation

  • Action: Incubate the mixture at 37°C for 15 minutes.

  • Causality: Mild heating provides the activation energy required to accelerate the reaction at the triazine ring without causing thermal degradation of thermolabile drug metabolites.

4. Solid Phase Extraction (SPE) Cleanup

  • Action: Pass the supernatant through a Mixed-Mode Anion Exchange (MAX) SPE cartridge. Wash with 5% methanol, then elute the Drug-FB85 complex using 2% formic acid in methanol.

  • Causality: Because FB85 contains highly polar sulfonate groups, excess unreacted FB85 will bind strongly to the anion exchange resin. Eluting the target complex while leaving excess reagent behind is critical; injecting raw FB85 into the MS will cause severe source contamination and ion suppression.

5. LC-MS/MS MRM Acquisition

  • Action: Dry the eluate under nitrogen, reconstitute in 100 µL of mobile phase, and inject 2 µL into the LC-MS/MS. Monitor the specific precursor-to-product ion transitions for the Drug-FB85 adduct.

Workflow Step1 1. Sample Aliquoting 100 µL Urine + Internal Standard Step2 2. FB85 Addition Add 0.1% FB85 in Acetonitrile Step1->Step2 Step3 3. Incubation 37°C for 15 mins (Derivatization) Step2->Step3 Step4 4. SPE Cleanup Solid Phase Extraction (Remove Salts) Step3->Step4 Step5 5. LC-MS/MS MRM Acquisition (Targeted Transitions) Step4->Step5

Step-by-step sample preparation and LC-MS/MS workflow using FB85 as a reactive diluent.

Conclusion

For drug development professionals and clinical toxicologists, the transition from direct ESI analysis to FB85-assisted MRM represents a paradigm shift in trace-level detection. By leveraging the stilbene-triazine architecture of Fluorescent Brightener 85, laboratories can achieve up to a 100-fold increase in sensitivity while bypassing the matrix suppression inherent to urine samples. When coupled with rigorous SPE cleanup and isotope-dilution validation, FB85 proves to be a superior alternative to traditional derivatization agents.

References

  • National Center for Biotechnology Information. "Fluorescent Brightener 85 | C36H34N12Na2O8S2". PubChem Compound Summary for CID 6440859. URL: [Link]

Validation

A Comparative Guide to Bistriazinylaminostilbene Fluorescent Brighteners: Benchmarking C.I. Fluorescent Brightener 85

In the pursuit of achieving optimal whiteness and brightness in various materials, from textiles and papers to plastics and detergents, Fluorescent Whitening Agents (FWAs) play a pivotal role. Among the various classes o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of achieving optimal whiteness and brightness in various materials, from textiles and papers to plastics and detergents, Fluorescent Whitening Agents (FWAs) play a pivotal role. Among the various classes of FWAs, bistriazinylaminostilbenes stand out for their efficacy and widespread application. This guide provides an in-depth technical comparison of C.I. Fluorescent Brightener 85 against other prominent members of the bistriazinylaminostilbene family, offering researchers, scientists, and formulation chemists a comprehensive resource for selecting the most suitable FWA for their specific needs.

At the heart of this analysis lies the principle of fluorescence: the absorption of non-visible ultraviolet (UV) light and its re-emission as visible blue light.[1][2] This emitted blue light counteracts the inherent yellow cast of many substrates, resulting in a visually whiter and brighter appearance.[1][2] The effectiveness of an FWA is not merely a matter of its chemical structure but a complex interplay of its photophysical properties and its interaction with the substrate.

This guide will delve into the key performance indicators that define the efficacy of an FWA: its whitening performance, photostability, and fluorescence quantum yield. Through a detailed examination of experimental data and standardized protocols, we will benchmark C.I. Fluorescent Brightener 85 against two other commercially significant bistriazinylaminostilbene derivatives: C.I. Fluorescent Brightener 260 and C.I. Fluorescent Brightener 351 (commonly known as Tinopal CBS-X).

The Bistriazinylaminostilbene Family: A Chemical Overview

Bistriazinylaminostilbenes are a class of organic compounds characterized by a central stilbene (1,2-diphenylethene) core, which is substituted with two triazine rings. These triazine rings are further functionalized with amino groups, which can be varied to fine-tune the properties of the FWA, such as its solubility, substantivity to different substrates, and its photophysical characteristics.

C.I. Fluorescent Brightener 85, with the chemical formula C36H34N12Na2O8S2, is a prominent member of this family.[3][4] Its molecular structure, along with those of the selected comparators, is foundational to its performance.

Comparative Performance Analysis

The selection of an FWA is a critical decision in product formulation, directly impacting the final aesthetic appeal and performance of the end-product. This section provides a comparative analysis of C.I. Fluorescent Brightener 85, C.I. Fluorescent Brightener 260, and C.I. Fluorescent Brightener 351 across key performance metrics.

PropertyC.I. Fluorescent Brightener 85C.I. Fluorescent Brightener 260C.I. Fluorescent Brightener 351 (Tinopal CBS-X)
CAS Number 12224-06-5[3][5]16090-02-1[6][7]27344-41-8
Molecular Formula C36H34N12Na2O8S2[3][8]C40H38N12Na2O8S2[7]C28H20Na2O6S2
Molecular Weight 872.84 g/mol [3][9]924.92 g/mol [7]562.60 g/mol
Whitening Effect Effective on cellulosic fibers.[5]Used in cotton, soap, and detergents.[7]High whitening efficiency on cellulosic fibers, even at low temperatures.[10][11]
Photostability Subject to photodegradation upon light exposure.[10]Reported to undergo rapid photolysis in aqueous environments (t1/2 < 6 hours).[12]Described as having good photostability and light fastness.[10][13]
Fluorescence Quantum Yield High fluorescence efficiency is a general characteristic of this class.Transforms UV energy almost quantitatively into blue fluorescent light.[14]High fluorescence quantum yield.[15]
Key Features Used in textile, paper, and detergent industries.[5]Also known as Tinopal DMS.[14]Excellent stability in the presence of bleaching agents like hypochlorite and peroxide.[10][11]

Experimental Protocols for Performance Evaluation

To ensure a robust and objective comparison of FWAs, standardized experimental protocols are essential. The following section details the methodologies for evaluating the key performance indicators discussed in this guide.

Assessment of Whitening Effect: CIE Whiteness Index

The whitening effect of an FWA is quantified using a colorimetric measurement known as the CIE Whiteness Index. This index provides a standardized measure of the degree of whiteness of a substrate.

Experimental Workflow for Determining CIE Whiteness Index:

cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calc Calculation prep1 Prepare substrate samples (e.g., cotton fabric swatches). prep2 Treat samples with a defined concentration of the FWA solution. prep1->prep2 prep3 Rinse and dry the treated samples under controlled conditions. prep2->prep3 meas2 Measure the spectral reflectance of the treated and untreated samples. prep3->meas2 meas1 Calibrate a spectrophotometer with a UV-cutoff filter. meas1->meas2 calc1 Calculate the tristimulus values (X, Y, Z) from the reflectance data. meas2->calc1 calc2 Calculate the CIE Whiteness Index using the appropriate formula. calc1->calc2

Caption: Workflow for CIE Whiteness Index Determination.

Detailed Protocol:

  • Substrate Preparation: Utilize standardized, unwhitened substrates (e.g., cotton fabric swatches) for treatment.

  • FWA Solution Preparation: Prepare aqueous solutions of the FWAs to be tested at various concentrations.

  • Treatment: Immerse the substrate samples in the FWA solutions for a specified duration and at a controlled temperature.

  • Rinsing and Drying: Thoroughly rinse the treated samples to remove any unfixed FWA and dry them in a controlled environment, avoiding exposure to direct sunlight.

  • Spectrophotometric Measurement: Employ a calibrated spectrophotometer equipped with a D65 standard illuminant source. Measure the spectral reflectance of both the treated and untreated (control) samples over the visible spectrum (typically 400-700 nm).

  • Calculation: From the spectral reflectance data, calculate the CIE tristimulus values (X, Y, and Z). The CIE Whiteness Index (W_CIE) is then calculated using the following formula:

    W_CIE = Y + 800(x_n - x) + 1700(y_n - y)

    Where Y, x, and y are the tristimulus value and chromaticity coordinates of the sample, and x_n and y_n are the chromaticity coordinates of a perfect reflecting diffuser.

Evaluation of Photostability

The ability of an FWA to resist degradation upon exposure to light is a critical performance parameter, as it dictates the longevity of the whitening effect. Photostability is typically assessed through accelerated weathering tests.

Experimental Workflow for Photostability Testing:

cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Post-Exposure Analysis prep1 Prepare substrate samples treated with the FWAs. prep2 Prepare control samples (untreated substrate). prep1->prep2 expo1 Place samples in a xenon arc weathering chamber. prep2->expo1 expo2 Expose samples to a defined light intensity and duration (e.g., per ICH Q1B guidelines). expo1->expo2 analysis1 Measure the CIE Whiteness Index of the exposed samples. expo2->analysis1 analysis2 Measure the fluorescence intensity of the exposed samples. expo2->analysis2 analysis3 Calculate the percentage of whiteness retention and fluorescence loss. analysis1->analysis3 analysis2->analysis3

Caption: Workflow for FWA Photostability Evaluation.

Detailed Protocol:

  • Sample Preparation: Prepare substrate samples treated with the FWAs as described in the whitening effect protocol.

  • Accelerated Weathering: Place the treated samples in a xenon arc weathering chamber, which simulates the full spectrum of sunlight. The exposure conditions should be controlled according to standardized methods such as ICH Q1B, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Post-Exposure Analysis: After the specified exposure duration, remove the samples from the chamber.

  • Whiteness Measurement: Measure the CIE Whiteness Index of the exposed samples and compare it to the initial whiteness index to determine the percentage of whiteness retention.

  • Fluorescence Measurement: Use a spectrofluorometer to measure the fluorescence emission spectrum of the exposed samples. Compare the fluorescence intensity to that of unexposed samples to quantify the extent of photodegradation.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient conversion of UV light to visible blue light, leading to a stronger whitening effect.

Experimental Workflow for Relative Quantum Yield Measurement:

cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_calc Calculation prep1 Prepare dilute solutions of the FWA and a standard with known quantum yield. prep2 Adjust concentrations to have similar absorbance at the excitation wavelength. prep1->prep2 meas1 Measure the UV-Vis absorption spectra of all solutions. prep2->meas1 meas2 Measure the fluorescence emission spectra of all solutions at the same excitation wavelength. prep2->meas2 meas1->meas2 calc2 Calculate the quantum yield of the sample relative to the standard. meas1->calc2 calc1 Integrate the area under the fluorescence emission spectra. meas2->calc1 calc1->calc2

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Detailed Protocol:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the FWA being tested (e.g., quinine sulfate in 0.1 M H2SO4).

  • Solution Preparation: Prepare a series of dilute solutions of both the FWA and the standard in a suitable solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

  • Absorption Measurement: Measure the UV-Vis absorption spectra of all solutions using a spectrophotometer.

  • Fluorescence Measurement: Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions at the same excitation wavelength.

  • Calculation: The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

    Where:

    • Φf_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Conclusion and Future Perspectives

The selection of a fluorescent whitening agent is a multifaceted decision that requires a thorough understanding of its performance characteristics. This guide has provided a framework for benchmarking C.I. Fluorescent Brightener 85 against other bistriazinylaminostilbene derivatives, focusing on the critical parameters of whitening effect, photostability, and fluorescence quantum yield.

While C.I. Fluorescent Brightener 85 remains a versatile and effective FWA, alternatives such as C.I. Fluorescent Brightener 351 (Tinopal CBS-X) offer enhanced stability, particularly in the presence of bleaching agents, making them highly suitable for detergent formulations. The choice between these and other FWAs will ultimately depend on the specific application, substrate, and desired performance attributes.

The field of fluorescent whitening agents is continually evolving, with ongoing research focused on developing novel structures with improved photostability, higher quantum yields, and enhanced environmental profiles. As new generations of FWAs emerge, the rigorous application of the standardized experimental protocols outlined in this guide will be essential for their accurate evaluation and successful implementation in commercial products.

References

  • Tinopal® CBS-X - BI-A-KHIM. (n.d.).
  • C.I. Fluorescent Brightener 85 | CymitQuimica. (n.d.).
  • CAS 16090-02-1: C.I. Fluorescent Brightener 260 - CymitQuimica. (n.d.).
  • Tinopal® CBS-X. (2011, March).
  • Tinopal CBS-X, Optical Brightener CBS-X, CAS 27344-41-8, FBA 351 tds - opticalwhitener. (n.d.).
  • Tinopal-CBS-X - TDS - 01 01 12 | PDF | Nature | Business - Scribd. (n.d.). Retrieved from [Link]

  • Tinopal DMS | C40H38N12Na2O8S2 | CID 6433657 - PubChem. (n.d.). Retrieved from [Link]

  • Tinopal® CBS-X | oxy chemicals. (n.d.). Retrieved from [Link]

  • Fluorescent Brightener 260. (2012, November 9). Retrieved from [Link]

  • CBS-X Optical Brightener Technical Data | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved from [Link]

  • Tinopal® CBS-X by BASF Corporation - Household, Industrial & Institutional Cleaners. (2026, February 5). Retrieved from [Link]

  • Optical Brightener FBA351 (Tinopal CBS-X, UVITEX NFW) | BESTCHEM Hungária Kft. (n.d.). Retrieved from [Link]

  • Why Does The Use of Fluorescent Brighteners Cause The Fabric To Become Less White, Even Though More of Them Are Used? - Tiankun Chemical. (2024, October 14). Retrieved from [Link]

  • SIAM 21, 18-20 October 2005 SIDS INITIAL ASSESSMENT PROFILE CAS No. 16090-02-1 56776-30-8 Chemical Name Disodium 4,4. (2005, October).
  • Fluorescent Brightener 85 | C36H34N12Na2O8S2 | CID 6440859 - PubChem. (n.d.). Retrieved from [Link]

  • OPTICAL BRIGHTENER CBS-X. (n.d.). Retrieved from [Link]

  • Fluorescent Brightener - Chem-suppliers.com. (n.d.). Retrieved from [Link]

  • Causes and solutions of fluorescence whitening agent yellowing - Deltachem(Qingdao) Co.,Ltd. (2020, January 15). Retrieved from [Link]

  • A green route to covalently fluorescent whitening cotton fabric for excellent washing durability and skin safety via electron be. (2024, August 6). Retrieved from [Link]

  • The whitening principle and important applications of fluorescent whitening agent. (2022, August 15). Retrieved from [Link]

  • The influence of the optical brighteners concentration on the degree of whiteness and UV protection of cotton fabric. (2020). Retrieved from [Link]

  • Tinopal® CBS-X - Brenntag. (n.d.). Retrieved from [Link]

  • FLUORESCENT BRIGHTENER 85 - gsrs. (n.d.). Retrieved from [Link]

  • Fluorescent Brightener 28/113 - OECD Existing Chemicals Database. (2006, September 11). Retrieved from [Link]

  • Detection of Fluorescent Brightening Agents Tinopal CBS-X and FB28 in food matrices using UPLC with tandem PDA - FDA. (n.d.). Retrieved from [Link]

  • FLUORESCENT BRIGHTENER FWA-1 CAS N°: 16090-02-1 56776-30-8. (2000, February 11).
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (n.d.). Retrieved from [Link]

  • Fluorescence quantum yield measurements - NIST Technical Series Publications. (1976, April 9). Retrieved from [Link]

  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.). Retrieved from [Link]

Sources

Comparative

Validation of Fluorescent Brightener 85 as a Biomarker Tracer in Urine Samples: A Comparative Guide

Executive Summary For researchers and drug development professionals, the accurate quantification of biomarkers and pharmaceutical metabolites in complex biological matrices is a persistent analytical challenge. Urine, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate quantification of biomarkers and pharmaceutical metabolites in complex biological matrices is a persistent analytical challenge. Urine, in particular, is notorious for high levels of endogenous fluorophores that interfere with traditional fluorescent tracers. Fluorescent Brightener 85 (FB85) —a bistriazinylaminostilbene derivative—has emerged as a highly sensitive organic fluorochrome for detecting drugs and biomarkers in urine[1].

This guide provides an objective, data-driven comparison of FB85 against conventional tracers, detailing the mechanistic causality of its performance and providing a self-validating experimental protocol for its implementation in High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) workflows.

Mechanistic Principles of FB85 in Complex Matrices

To successfully deploy FB85, one must understand the causality of its molecular interactions. FB85 (CAS 12224-06-5) features a conjugated stilbene backbone flanked by triazine moieties and highly polar sulfonate groups[1].

Rather than relying on direct covalent conjugation, FB85 functions as a highly efficient ion-pair derivatizing agent . Under acidic conditions, basic functional groups (such as amines) on a target biomarker undergo partial protonation, which increases their positive charge density[2]. This localized positive charge creates a highly favorable thermodynamic environment for electrostatic binding with the negatively charged sulfonate groups of FB85, resulting in a stable ion-pair complex[2].

Upon ultraviolet (UV) excitation, this complexation restricts the intramolecular rotation of the stilbene core. This restriction minimizes non-radiative energy decay, forcing the molecule to re-emit the absorbed energy as intense visible blue light[3]. Furthermore, the large Stokes shift inherent to these stilbene derivatives virtually eliminates self-quenching and significantly improves photostability during analysis[4].

Mechanism A Target Biomarker (Amine-containing) B Acidic Buffer (pH 3.0) Protonation Step A->B Addition of Phthalate Buffer C Protonated Biomarker (Positive Charge) B->C Causality: Induces + Charge E Ion-Pair Complex (Electrostatic Binding) C->E Binding D FB85 Reagent (Sulfonate Groups) D->E Causality: Provides - Charge F Fluorescence Emission (Ex: 365nm / Em: 440nm) E->F UV Excitation

Logic of FB85 ion-pair complexation and fluorescence enhancement in urine.

Comparative Performance: FB85 vs. Alternative Tracers

When selecting a tracer for urine matrices, the critical metric is not absolute quantum yield, but the Signal-to-Noise Ratio (SNR) within the specific matrix. Urine contains endogenous fluorophores—most notably urobilin and porphyrins—which exhibit strong autofluorescence in the 400–500 nm range.

As demonstrated in the comparative data below, while traditional xanthene dyes like Fluorescein boast near-perfect quantum yields, their narrow Stokes shifts (22 nm) and excitation overlap with urobilin result in severe background interference. Conversely, FB85 and related stilbene brighteners like Tinopal CBS-X offer a massive Stokes shift (~80-90 nm)[2]. This allows for deep-UV excitation and blue-region emission, effectively bypassing the endogenous noise of the urine matrix.

Table 1: Quantitative Comparison of Fluorescent Tracers in Urine
TracerChemical ClassEx / Em (nm)Stokes ShiftMatrix Interference (Urine)Quantum Yield
Fluorescent Brightener 85 Stilbene Derivative350-365 / 440~80 nmLow (Bypasses Urobilin)Moderate (Enhanceable)
Fluorescein Xanthene Dye490 / 51222 nmHigh (Severe Overlap)Very High (~90%)
Rhodamine WT Xanthene Dye558 / 58224 nmModerateHigh
Tinopal CBS-X Distyrylbiphenyl350 / 430~80 nmLow High

Note: The fluorescence signals of FB-derived compounds are highly stable under continuous intense light irradiation, making them superior for prolonged quantitative analysis[4].

Self-Validating Experimental Protocol: FB85 Urine Tracing

To ensure absolute trustworthiness in pharmacokinetic tracking, the following protocol is designed as a self-validating system . It incorporates stable-isotope internal standards (IS) and specific matrix-clearing steps to ensure that any observed fluorescence is strictly analyte-dependent.

Step 1: Sample Preparation and Internal Standardization
  • Action : Aliquot 1.0 mL of human urine. Immediately spike with 50 µL of a deuterated internal standard (e.g., Biomarker-d4) at 100 ng/mL. Centrifuge at 10,000 rpm for 10 minutes.

  • Causality : Urine contains particulate matter that can clog LC columns. The immediate addition of the IS ensures that any subsequent volumetric losses or extraction inefficiencies are mathematically corrected, establishing a self-validating baseline for quantification.

Step 2: Solid-Phase Extraction (SPE)
  • Action : Condition a C18 SPE cartridge with 2 mL methanol followed by 2 mL water. Load the urine supernatant. Wash with 5% methanol in water. Elute with 2 mL of 100% methanol. Evaporate the eluate to dryness under a gentle nitrogen stream.

  • Causality : Endogenous urine pigments exhibit broad-spectrum fluorescence that can quench the FB85 signal. The hydrophobic C18 matrix selectively retains the target biomarker while polar interferents are washed away, drastically improving the final SNR.

Step 3: Acidic Derivatization with FB85
  • Action : Reconstitute the dried extract in 1.5 mL of acid phthalate buffer (pH 3.0). Add 1.5 mL of 0.1% (w/v) Fluorescent Brightener 85 solution. Vortex gently for 1 minute and incubate at room temperature for 5 minutes in the dark.

  • Causality : The pH 3.0 buffer is the critical mechanistic trigger. It forces the protonation of nitrogen atoms within the target biomarker, increasing its positive charge density[2]. This creates the necessary electrostatic environment for the biomarker to bind with the negatively charged sulfonate groups of FB85[2].

Step 4: HPLC-FLD Quantification
  • Action : Inject 20 µL of the derivatized sample into an HPLC system equipped with a fluorescence detector (FLD). Set excitation (Ex) to 365 nm and emission (Em) to 440 nm.

  • Causality : The excitation wavelength of 365 nm selectively targets the stilbene backbone of FB85[3]. Because the Stokes shift is exceptionally large, the emission at 440 nm is cleanly separated from the excitation source, drastically reducing Rayleigh scattering noise.

Step 5: System Validation (The Feedback Loop)
  • Action : Run a "Blank Matrix + FB85" sample and a "Spiked Matrix + FB85" sample alongside the experimental cohort. Calculate the recovery formula: (Area_Spiked - Area_Blank) / Area_Standard * 100.

  • Causality : If the recovery falls below 85%, the system automatically flags a matrix effect or derivatization failure. This built-in feedback loop ensures the protocol cannot produce false-positive quantitative data without triggering an internal quality control failure.

Workflow S1 1. Urine Collection Spike Internal Standard S2 2. Solid Phase Extraction Remove Urobilin S1->S2 Centrifugation S3 3. FB85 Derivatization Form Ion-Pair (pH 3.0) S2->S3 Elution & Reconstitution S4 4. HPLC-FLD Analysis Ex: 365nm / Em: 440nm S3->S4 Injection S5 S5 S4->S5 Self-Validation Loop

Self-validating experimental workflow for FB85-based biomarker tracing in urine samples.

References

  • CAS 17958-73-5: disodium 4,4'-bis[[4-anilino-6-[(2-hydroxyethyl)amino]... Source: CymitQuimica URL:1

  • A novel fluorescence-based method for the determination of Zuranolone using Tinopal CBS-X in the pharmaceutical formulation and spiked human plasma Source: PMC (National Institutes of Health) URL:2

  • Fluorescent Brightener 85: A Technical Guide for Fungal Detection in Research Source: BenchChem URL:3

  • Fluorescein-derived carbon dots with chitin-targeting for ultrafast and superstable fluorescent imaging of fungi Source: PMC (National Institutes of Health) URL:4

  • Nationwide Occurrence and Unexpected Severe Pollution of Fluorescent Brighteners in the Sludge of China: An Emerging Anthropogenic Marker Source: Environmental Science & Technology (ACS Publications) URL:5

Sources

Validation

A Comparative Guide to the Photostability of C.I. Fluorescent Brightener 85 and Traditional Dyes

In the pursuit of vibrant and stable colors, researchers and product developers are faced with a critical challenge: photodegradation. The ability of a colorant to withstand light exposure without fading is a key determi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of vibrant and stable colors, researchers and product developers are faced with a critical challenge: photodegradation. The ability of a colorant to withstand light exposure without fading is a key determinant of its performance and longevity. This guide provides an in-depth technical comparison of the photostability of C.I. Fluorescent Brightener 85, a stilbene-based optical brightening agent, against two widely used traditional dyes: C.I. Reactive Red 195 (an azo dye for cellulosic fibers) and C.I. Disperse Blue 79 (an azo dye for synthetic fibers). This analysis is grounded in experimental data and established scientific principles to empower researchers in making informed decisions for their applications.

Introduction to the Colorants

C.I. Fluorescent Brightener 85

C.I. Fluorescent Brightener 85 (CAS No. 12224-06-5) is an anionic, stilbene-based fluorescent whitening agent.[1][2][3][4] Its chemical formula is C₃₆H₃₄N₁₂Na₂O₈S₂.[1][2][4][5] Unlike traditional dyes that impart color by selective absorption of visible light, fluorescent brighteners function by absorbing ultraviolet (UV) light and re-emitting it in the blue region of the visible spectrum.[6][7] This process of fluorescence masks the inherent yellowness of substrates like textiles and paper, resulting in a whiter and brighter appearance.[6][7]

Traditional Dyes: A Snapshot

For this comparison, we will examine two representative examples from major classes of traditional dyes:

  • C.I. Reactive Red 195: A monoazo reactive dye (CAS No. 93050-79-4) extensively used for dyeing cellulosic fibers such as cotton.[8] Reactive dyes form a covalent bond with the fiber, offering excellent wash fastness.[9]

  • C.I. Disperse Blue 79: A monoazo disperse dye (CAS No. 12239-34-8) primarily used for dyeing hydrophobic synthetic fibers like polyester.[10][11] These dyes are non-ionic and are applied as a fine dispersion at high temperatures.[12]

The Science of Photostability and Degradation

Photostability refers to a molecule's resistance to change or decomposition upon exposure to light. The energy from photons, particularly in the UV and high-energy visible regions, can excite electrons within the chromophore of a dye molecule. This excitation can initiate a cascade of chemical reactions that lead to the breakdown of the molecule and, consequently, a loss of color, a phenomenon known as fading.

Mechanisms of Photodegradation

The pathways of photodegradation are highly dependent on the molecular structure of the colorant and the surrounding environment.

Stilbene-Based Brighteners (e.g., C.I. Fluorescent Brightener 85): The primary routes of photodegradation for stilbene derivatives are:

  • Trans-to-Cis Photoisomerization: The stable and highly fluorescent trans-isomer can be converted to the non-planar and less fluorescent cis-isomer upon UV absorption. This reversible process can lead to a temporary loss of brightening effect.

  • Photo-oxidative Cleavage: The central ethylene double bond of the stilbene core is susceptible to attack by reactive oxygen species, leading to the formation of smaller, non-fluorescent aromatic aldehydes and other degradation products. This is an irreversible process that permanently destroys the brightening properties. The photodegradation quantum yields for stilbene-type fluorescent whitening agents are generally low, on the order of 10⁻⁴.[13][14]

dot

Photodegradation pathway for stilbene brighteners.

Azo Dyes (e.g., Reactive Red 195, Disperse Blue 79): Azo dyes, characterized by one or more -N=N- bonds, are a vast and diverse class. Their photodegradation is complex and can proceed via several mechanisms:

  • Photo-oxidation: The azo bond can be attacked by singlet oxygen or hydroxyl radicals, which are often generated by the excited dye molecule itself acting as a photosensitizer. This leads to the cleavage of the azo bond and the formation of colorless aromatic amines and other degradation products.

  • Photo-reduction: In the absence of oxygen or in the presence of a reducing agent, the azo bond can be reduced, again leading to cleavage and color loss.

  • Azo-Hydrazone Tautomerism: Some azo dyes can exist in equilibrium with their hydrazone tautomer. The hydrazone form is often more susceptible to photo-oxidation, and the position of this equilibrium can significantly influence the dye's overall lightfastness. For hydrazone forms, hydroxyl radicals are often the dominant reactive species in photodegradation.[9]

dot

Generalized photodegradation pathway for azo dyes.

Comparative Photostability Data

The most widely accepted method for quantifying the photostability of dyes on textiles is by assessing their lightfastness on the Blue Wool Scale, according to standards like ISO 105-B02 or AATCC 16.3.[6][14][15] The scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness), where each successive grade represents approximately double the resistance to fading.[16][17]

ColorantC.I. NameChemical ClassTypical SubstrateLightfastness Rating (Blue Wool Scale)
Fluorescent Brightener Fluorescent Brightener 85Stilbene DerivativeCotton, Paper5-6[6]
Reactive Dye Reactive Red 195MonoazoCotton5[18][19]
Disperse Dye Disperse Blue 79MonoazoPolyester6-7[10][11]

Analysis of Data:

From the data, C.I. Disperse Blue 79 exhibits the highest photostability with a lightfastness rating of 6-7, indicating very good to excellent resistance to fading.[10][11] C.I. Fluorescent Brightener 85 shows good photostability, with a rating of 5-6, which is comparable to or slightly better than C.I. Reactive Red 195, which has a rating of 5.[6][18][19] It is important to note that the lightfastness of reactive dyes can be poor in pale shades.[9] For instance, when the dosage of Reactive Red 195 is low, its lightfastness may struggle to reach a grade of 3 to 4.[9]

The superior performance of Disperse Blue 79 can be attributed to its stable molecular structure when diffused within the crystalline matrix of polyester fibers, which can protect the dye from environmental factors. Fluorescent Brightener 85, while susceptible to the inherent weaknesses of the stilbene structure, demonstrates good performance, making it suitable for applications where high whiteness and brightness with reasonable lightfastness are required.

Experimental Protocol for Comparative Photostability Testing

To provide a framework for empirical validation, the following protocol outlines a standardized method for comparing the photostability of these colorants based on the principles of ISO 105-B02 and AATCC 16.3.

Objective: To determine and compare the colorfastness to light of textile samples treated with C.I. Fluorescent Brightener 85, C.I. Reactive Red 195, and C.I. Disperse Blue 79.
Apparatus and Materials:
  • Xenon arc lamp weathering instrument (compliant with ISO 105-B02 or AATCC 16.3)

  • Blue Wool standard references (ISO 105-B08 or AATCC L2-L9)

  • Spectrophotometer or colorimeter for color measurement (CIELAB values)

  • Grey Scale for Assessing Change in Colour (ISO 105-A02)

  • Textile substrates: Undyed, unbleached cotton; Undyed polyester

  • C.I. Fluorescent Brightener 85

  • C.I. Reactive Red 195

  • C.I. Disperse Blue 79

  • Standard laboratory dyeing equipment

Methodology:

Part 1: Sample Preparation

  • Dyeing: Prepare dyed fabric samples according to standard laboratory procedures for each colorant-substrate combination.

    • Apply C.I. Fluorescent Brightener 85 to the cotton substrate.

    • Apply C.I. Reactive Red 195 to the cotton substrate.

    • Apply C.I. Disperse Blue 79 to the polyester substrate.

    • Ensure a consistent, medium depth of shade for all dyed samples to allow for fair comparison.

  • Specimen Cutting: Cut at least three replicate specimens from each dyed fabric to the dimensions required by the specimen holders of the xenon arc instrument (e.g., 70 mm x 120 mm).[19]

  • Initial Color Measurement: Measure the initial CIELAB color coordinates (L, a, b*) of each specimen using a spectrophotometer. This will serve as the baseline.

Part 2: Exposure Protocol

  • Mounting: Mount the test specimens and a set of Blue Wool standards (e.g., grades 4, 5, 6, 7) in the specimen holders. A portion of each specimen and standard should be covered with an opaque mask to serve as an unexposed reference.

  • Instrument Setup: Set the conditions in the xenon arc instrument according to ISO 105-B02, Method 3, or a relevant AATCC 16.3 cycle. Typical conditions include:

    • Irradiance: 42 W/m² (300-400 nm)[20]

    • Black Standard Temperature: 50°C[17]

    • Chamber Air Temperature: Controlled

    • Relative Humidity: Controlled (e.g., 40%)[17]

  • Exposure: Begin the exposure cycle. Periodically inspect the samples. The exposure is complete when the color difference between the exposed and unexposed parts of the test specimen corresponds to a specific grade on the Grey Scale (typically grade 4). The Blue Wool standard that shows a similar degree of fading provides the lightfastness rating.

Part 3: Evaluation

  • Visual Assessment: After exposure, allow the specimens to condition in the dark at standard atmospheric conditions for at least 4 hours. Visually assess the change in color of each test specimen against the Blue Wool standards using the Grey Scale for Assessing Change in Colour. The lightfastness rating is the number of the Blue Wool reference that shows a similar degree of fading (contrast) to the test specimen.

  • Instrumental Assessment: Measure the CIELAB coordinates of the exposed portion of each specimen. Calculate the total color difference (ΔE*ab) between the unexposed and exposed areas. This provides a quantitative measure of fading that can be used for detailed comparison.

dot

Experimental_Workflow cluster_prep Part 1: Preparation cluster_exposure Part 2: Exposure cluster_eval Part 3: Evaluation p1 Dye Substrates (Cotton, Polyester) p2 Cut Specimens p1->p2 p3 Initial Color Measurement (CIELAB - Baseline) p2->p3 e1 Mount Specimens & Blue Wool Standards p3->e1 To Exposure e2 Set Xenon Arc Conditions (ISO 105-B02 / AATCC 16.3) e1->e2 e3 Run Exposure Cycle e2->e3 v1 Visual Assessment vs. Blue Wool & Grey Scale e3->v1 To Evaluation v4 Assign Lightfastness Rating v1->v4 v2 Instrumental Measurement (CIELAB - Post-Exposure) v3 Calculate Color Difference (ΔE*ab) v2->v3 v3->v4

Workflow for comparative photostability testing.

Conclusion and Practical Implications

This guide demonstrates that while C.I. Fluorescent Brightener 85 and traditional dyes operate on different principles, their photostability can be quantitatively compared using standardized industry metrics.

  • C.I. Disperse Blue 79 offers the highest level of photostability, making it an excellent choice for applications requiring long-term color retention in synthetic materials, such as automotive textiles and outdoor apparel.

  • C.I. Fluorescent Brightener 85 provides good photostability (Grade 5-6), which is often sufficient for its primary applications in paper and textiles where extreme light exposure is not the primary concern. Its performance is comparable to many workhorse dyes like C.I. Reactive Red 195.

  • C.I. Reactive Red 195 exhibits moderate photostability (Grade 5). While its covalent bond ensures excellent wash fastness, its susceptibility to fading, particularly in lighter shades, must be considered for applications with high light exposure requirements.

For researchers and drug development professionals, understanding these differences is crucial. While not a primary application, if fluorescent brighteners are considered as markers or in formulations, their photostability relative to traditional colorants is a key performance indicator. The choice of colorant should always be a balance between the desired aesthetic, the substrate, the required fastness properties, and the anticipated end-use environment. The experimental protocol provided herein offers a robust methodology for generating the specific data needed to make these critical decisions.

References

  • Anderson, B. R., & Kuzyk, M. G. (2020). Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA. Physical Chemistry Chemical Physics, 22(47), 27697-27708. Available from: [Link]

  • Hangzhou Tiankun Chem Co.,Ltd. (2019, August 20). Reactive Dyes Are Commonly Used In Three Primary Colors: 3BS Red (C.I. Reactive Red 195). Available from: [Link]

  • Textile Tester. (2025, December 7). Blue Wool Scale and Grey Scale: How to Rate Light Fastness Accurately. Available from: [Link]

  • Epsilon Pigments. (n.d.). Disperse blue 79. Available from: [Link]

  • Enoch dye. (n.d.). Disperse blue 79 TDS. Available from: [Link]

  • AATCC. (n.d.). Disperse Dyes: A Dye Chemist's Perspective. Available from: [Link]

  • World dye variety. (2012, March 26). Disperse Blue 79. Available from: [Link]

  • Taiwan Dyestuffs & Pigments Corp. (n.d.). Reactive Dye. Available from: [Link]

  • Gholap, S. S., et al. (2014, February 15). Effect of Reactive Dyes Structure on Light Fastness. International Journal of Engineering Research & Technology, 3(2). Available from: [Link]

  • QIMA. (2025, March 13). AATCC 16.3 Colorfastness to Light Test Method: A Guide. Available from: [Link]

  • Micom Laboratories. (n.d.). AATCC 16.3 Colorfastness To Light Test. Available from: [Link]

  • VICHEM. (2025, August 20). Blue Wool Scale - The Gold Standard for Assessing Color Fastness in Industry. Available from: [Link]

  • Materials Technology Limited. (n.d.). The Blue Wool Scale. Available from: [Link]

  • James Heal. (n.d.). [Essentials] Blue Wool standards - How to use. Available from: [Link]

  • World dye variety. (2012, May 14). Reactive Red 195. Available from: [Link]

  • Chem-suppliers.com. (n.d.). Fluorescent Brightener. Available from: [Link]

  • ResearchGate. (n.d.). The characteristics of disperse blue 79. [Scientific Diagram]. Available from: [Link]

  • Global Substance Registration System. (n.d.). FLUORESCENT BRIGHTENER 85. Available from: [Link]

  • OECD. (2000, February 11). FLUORESCENT BRIGHTENER FWA-1. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Accuracy of C.I. Fluorescent Brightener 85 in Quantitative Fluorescence Assays

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is a critical decision that directly influences the accuracy and reliability of quantitative fluorescence ass...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is a critical decision that directly influences the accuracy and reliability of quantitative fluorescence assays. This guide provides an in-depth, objective comparison of C.I. Fluorescent Brightener 85 against established alternatives, supported by experimental data and detailed methodologies. Our focus is to equip you with the necessary technical insights to make informed decisions for your specific research applications.

Introduction to Fluorescent Brighteners in Quantitative Analysis

Fluorescent brighteners, or fluorescent whitening agents (FWAs), are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit it in the blue region. While their primary industrial application is to enhance the whiteness of textiles and paper, their intrinsic fluorescence properties make them potential candidates for quantitative fluorescence assays. The accuracy of such assays hinges on key photophysical parameters of the fluorophore, including its fluorescence quantum yield, photostability, and molar extinction coefficient. A high quantum yield and photostability are desirable for a strong and stable signal, while a high molar extinction coefficient indicates efficient light absorption.

C.I. Fluorescent Brightener 85, a stilbene derivative, is a widely used FWA.[1][2][3] This guide will dissect its performance characteristics and compare them with those of well-established fluorescent standards, namely Quinine Sulfate and Fluorescein, as well as another relevant fluorescent brightener, Calcofluor White.

Comparative Analysis of Fluorophores

The selection of a fluorophore for a quantitative assay requires a thorough understanding of its photophysical properties. Here, we compare C.I. Fluorescent Brightener 85 with common alternatives.

Key Photophysical Properties of Selected Fluorophores

FeatureC.I. Fluorescent Brightener 85 (and its close analog DSBP)Quinine SulfateFluoresceinCalcofluor White (Fluorescent Brightener 28)
Chemical Class Stilbene Derivative[2]Quinoline AlkaloidXanthene DyeStilbene Derivative
CAS Number 12224-06-5[1]804-62-62321-07-54404-43-7
Molecular Formula C36H34N12Na2O8S2[1](C20H24N2O2)2·H2SO4·2H2OC20H12O5C40H44N12O10S2
Molecular Weight ( g/mol ) 872.84[1]782.96332.31916.98
Typical Excitation Max (nm) ~349~350 (in 0.1 M H2SO4)~490 (in 0.1 M NaOH)[4]~347[5]
Typical Emission Max (nm) ~435~450 (in 0.1 M H2SO4)~514 (in 0.1 M NaOH)[4]~435[6]
Fluorescence Quantum Yield (Φf) ~0.82 (for DSBP in water)~0.55 (in 0.1 M H2SO4)[7]~0.95 (in 0.1 M NaOH)[4]Low in solution, enhanced upon binding[2]
**Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) **E1% 1cm = 1140 (for DSBP)[8]~11,500 at 348 nm (in 0.1 M H2SO4)~76,900 at 490 nm (in 0.1 M NaOH)[4]Not readily available
Photostability Susceptible to photoisomerization and photodegradation (Φd ~10⁻⁴)Generally considered photostable[7]Prone to photobleachingHigh when bound to substrates[2]

Expert Insights:

  • C.I. Fluorescent Brightener 85 and its close analog, disodium 4,4'-bis(2-sulfostyryl)-biphenyl (DSBP or Tinopal CBS-X), exhibit a high fluorescence quantum yield in aqueous solutions, making them intrinsically bright fluorophores. However, their stilbene core makes them susceptible to trans-cis photoisomerization upon UV exposure, which can lead to a loss of fluorescence.[7] The photodegradation quantum yield is relatively low, suggesting that for short-term measurements, photobleaching might not be a significant issue. The available extinction coefficient as a 1% solution (E1% 1cm = 1140) for DSBP is a measure of its light-absorbing capacity.[8]

  • Quinine Sulfate is a widely accepted fluorescence standard, particularly in the UV-to-blue spectral region.[7] Its quantum yield is well-characterized and it is known for its good photostability, making it a reliable reference for comparative studies.

  • Fluorescein is another common fluorescent standard, known for its very high quantum yield in alkaline solutions.[4] However, its fluorescence is pH-sensitive and it is notoriously prone to photobleaching, which can be a significant drawback in quantitative assays requiring prolonged or intense illumination.

  • Calcofluor White (Fluorescent Brightener 28) , like C.I. Fluorescent Brightener 85, is a stilbene derivative. Its fluorescence quantum yield is low in aqueous solution but is significantly enhanced upon binding to polysaccharides like cellulose and chitin.[2] This property makes it an excellent stain for visualizing fungal and plant cell walls. It is also noted for its high photostability when bound to a substrate.[2]

Experimental Protocols for Quantitative Fluorescence Assays

To objectively assess the performance of C.I. Fluorescent Brightener 85, we present a detailed protocol for a common quantitative fluorescence assay: the determination of Bovine Serum Albumin (BSA) concentration. This protocol can be adapted for comparison with the other fluorophores.

General Protocol: Spectrofluorimetric Determination of Bovine Serum Albumin (BSA)

This protocol is adapted from established spectrofluorimetric methods for protein quantification.[9][10]

Materials:

  • C.I. Fluorescent Brightener 85

  • Quinine Sulfate (as a reference standard)

  • Fluorescein

  • Calcofluor White

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

  • Quartz cuvettes

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement A Prepare stock solutions of all fluorophores (1 mg/mL in appropriate solvent) B Prepare a stock solution of BSA (1 mg/mL in PBS) A->B C Prepare a series of BSA standards by serial dilution (e.g., 0-100 µg/mL in PBS) B->C D To each BSA standard, add a fixed concentration of the fluorophore being tested (e.g., 10 µg/mL) C->D E Incubate for a set time (e.g., 15 minutes) at room temperature, protected from light D->E F Measure the fluorescence intensity of each sample using a spectrofluorometer at the optimal excitation and emission wavelengths for each fluorophore E->F G Plot a standard curve of fluorescence intensity vs. BSA concentration F->G H Determine the linearity and limit of detection (LOD) for each fluorophore G->H

Caption: Workflow for the comparative spectrofluorimetric determination of BSA concentration.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of C.I. Fluorescent Brightener 85 in deionized water.

    • Prepare a 1 mg/mL stock solution of Quinine Sulfate in 0.1 M H2SO4.

    • Prepare a 1 mg/mL stock solution of Fluorescein in 0.1 M NaOH.

    • Prepare a 1 mg/mL stock solution of Calcofluor White in deionized water.

    • Prepare a 1 mg/mL stock solution of BSA in PBS (pH 7.4).

  • Preparation of BSA Standards:

    • Perform serial dilutions of the BSA stock solution with PBS to obtain a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).

  • Assay Procedure:

    • In a series of microcentrifuge tubes, add a fixed volume of each BSA standard.

    • To each tube, add a fixed volume of the fluorophore working solution (e.g., dilute the stock to a final concentration of 10 µg/mL).

    • Vortex each tube gently to mix.

    • Incubate the tubes at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Transfer the solutions to a quartz cuvette.

    • Measure the fluorescence intensity using a spectrofluorometer with the following settings:

      • C.I. Fluorescent Brightener 85/Calcofluor White: Excitation ~350 nm, Emission ~435 nm.

      • Quinine Sulfate: Excitation ~350 nm, Emission ~450 nm.

      • Fluorescein: Excitation ~490 nm, Emission ~515 nm.

    • Record the fluorescence intensity for each BSA concentration.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank (0 µg/mL BSA) from all readings.

    • Plot the corrected fluorescence intensity versus BSA concentration.

    • Perform a linear regression analysis to determine the linearity of the assay for each fluorophore.

    • Calculate the limit of detection (LOD) for each assay.

Protocol for Assessing Photostability

Experimental Workflow Diagram:

G A Prepare a solution of each fluorophore at a fixed concentration B Place the solution in the spectrofluorometer A->B C Continuously illuminate the sample at its excitation maximum B->C D Record the fluorescence intensity at the emission maximum at regular time intervals C->D E Plot the normalized fluorescence intensity vs. time D->E F Determine the photobleaching half-life (t1/2) E->F

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of C.I. Fluorescent Brightener 85

This guide provides essential safety and logistical information for the proper disposal of C.I. Fluorescent Brightener 85 (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of C.I. Fluorescent Brightener 85 (CAS No. 12224-06-5). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This document offers a procedural, step-by-step framework grounded in established safety standards.

Core Principles: Understanding the Hazard Profile

Before handling any chemical for disposal, a thorough understanding of its properties is paramount. C.I. Fluorescent Brightener 85 is typically a white solid powder or granule.[1][2] While some data suggests it may not meet GHS hazard criteria, other sources indicate it can cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[3][4] Furthermore, upon thermal decomposition, it can release toxic and corrosive gases, including nitrogen and sulfur oxides.[1]

A critical aspect of its environmental profile is its potential harm to aquatic organisms.[1] Therefore, under no circumstances should this chemical or its waste be disposed of via standard sewage systems or released into the environment.[3][5][6] The primary, accepted method of disposal is through a licensed chemical destruction facility or controlled incineration.[6]

Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

Proper disposal begins with safe handling during routine use to minimize waste and prevent exposure.

Essential PPE: Your first line of defense is a consistent and correct PPE policy. The following should be considered mandatory when handling C.I. Fluorescent Brightener 85 in any form:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety goggles.Protects against airborne dust particles and potential splashes, preventing serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can cause irritation.[3] Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area or under a fume hood.Minimizes the risk of inhaling dust, which may cause respiratory irritation.[3] A particulate filter respirator may be necessary if significant dust is generated.[1]

Handling Procedures:

  • Avoid Dust Formation: Handle the solid material carefully to prevent it from becoming airborne.[3][6]

  • Safe Storage: Keep the primary container tightly closed in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[3][7][8]

The Disposal Workflow: Segregation and Containment

Effective waste management hinges on proper segregation at the point of generation. Never mix incompatible chemical wastes.[8][9] The following diagram and steps outline the decision-making process for handling waste streams containing C.I. Fluorescent Brightener 85.

G cluster_waste_type Identify Waste Stream cluster_containment Select Appropriate Containment cluster_final_disposal Final Disposal Pathway start Waste Generation (C.I. Fluorescent Brightener 85) solid_waste Unused/Expired Solid Chemical start->solid_waste Solid Powder contaminated_solids Contaminated PPE & Labware (Gloves, Wipes, Tips) start->contaminated_solids Used Materials spill_cleanup Spill Cleanup Debris start->spill_cleanup Accidental Spill solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container contaminated_solids->solid_container spill_container Labeled Hazardous Solid Waste Container spill_cleanup->spill_container storage Store in Designated Secure Waste Area solid_container->storage spill_container->storage pickup Arrange Pickup by Licensed Waste Contractor storage->pickup caption Disposal Workflow for C.I. Fluorescent Brightener 85

Caption: Disposal Workflow for C.I. Fluorescent Brightener 85

Step-by-Step Disposal Protocols

1. Solid Waste (Unused/Expired Chemical):

  • Carefully transfer the solid C.I. Fluorescent Brightener 85 into a designated, durable, and leak-proof hazardous waste container.[8]

  • Ensure the container is clearly labeled with "Hazardous Waste," the chemical name ("C.I. Fluorescent Brightener 85"), and any other information required by your institution or local regulations.[5]

  • Do not fill the container to the brim; leave adequate headspace.[8]

2. Contaminated Labware and PPE:

  • Collect all disposables that have come into contact with the chemical, such as gloves, weighing papers, pipette tips, and wipes.

  • Place these items into the same designated hazardous solid waste container as the pure chemical.

3. Spill Management: In the event of a spill, act promptly and safely:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[6]

  • Contain the Spill: Prevent the powder from spreading further.[7]

  • Clean Up: For small spills, gently sweep up the spilled substance. It is advisable to moisten the powder slightly with water to prevent dusting.[1] For larger spills, cover with an inert absorbent material.

  • Collect Waste: Place all cleanup materials into a suitable, closed container for disposal.[6][7]

  • Decontaminate: Thoroughly clean the contaminated surface.[7]

4. Contaminated Packaging:

  • Empty containers must be managed properly. They can be triple-rinsed with a suitable solvent (collecting the rinsate as hazardous liquid waste) and offered for recycling if institutional policy allows.[6]

  • Alternatively, the packaging can be punctured to render it unusable and disposed of as solid waste in accordance with local regulations.[6]

Waste Storage and Final Disposal

The final stage of the disposal process involves proper storage and hand-off to certified professionals.

  • Storage: All waste containers must be hermetically sealed.[5] Store them in a designated, secure area that is separated from the main laboratory workspace. This area should be away from heat sources and direct sunlight.[5][8]

  • Labeling: Proper labeling is non-negotiable. Labels must clearly identify the contents, accumulation start date, and associated hazards to ensure safe handling.[5]

  • Professional Disposal: Chemical waste disposal must be conducted in strict accordance with all local, state, and federal regulations.[3][5] Collaborate with your institution's Environmental Health & Safety (EHS) department to arrange for collection by a licensed hazardous waste disposal company.[5] These specialized companies ensure that the waste is transported and destroyed in compliance with all legal and environmental standards.

By adhering to these structured protocols, you contribute to a culture of safety, protect our environment, and ensure our scientific endeavors are conducted responsibly from experiment to disposal.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Fluorescent brightener 85 Safety Data Sheets(SDS). (2017, August 19). lookchem. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories. (2015, May 15). OSHE UTHM. Retrieved from [Link]

  • ICSC 1236 - FLUORESCENT WHITENING AGENT 1. (n.d.). INCHEM. Retrieved from [Link]

  • Preliminary Study of Selected Potential Environmental Contaminants. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • SAFETY DATA SHEETS. (2025, August 08). CATO Research Chemicals Inc. Retrieved from [Link]

  • Fluorescent Brightener 85. (n.d.). PubChem. Retrieved from [Link]

  • Fluorescent Brightener 28/113. (2006, September 11). OECD Existing Chemicals Database. Retrieved from [Link]

  • Fluorescent Brightener 71 and related chemicals - Evaluation statement. (2023, December 14). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]

Sources

Handling

Mastering the Safe Handling of C.I. Fluorescent Brightener 85: A Guide for Laboratory Professionals

For the modern researcher, achieving breakthrough results is intrinsically linked to maintaining an uncompromising standard of safety. C.I.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, achieving breakthrough results is intrinsically linked to maintaining an uncompromising standard of safety. C.I. Fluorescent Brightener 85, a key compound in various applications including fungal detection, demands a meticulous approach to handling to ensure both the integrity of your research and the well-being of laboratory personnel. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the safe and effective use of this compound, from initial handling to final disposal.

Understanding the Hazard: Why Specific PPE is Crucial

C.I. Fluorescent Brightener 85 is a fine, light-yellow crystalline powder. While some safety data sheets (SDS) may offer conflicting hazard information, a conservative and scientifically sound approach necessitates treating it as a substance with the potential to cause skin, eye, and respiratory irritation. The primary routes of exposure are inhalation of the powder, and direct contact with the skin or eyes. Furthermore, as with many fine organic powders, there is a potential for dust explosion under specific conditions, a risk that underscores the need for stringent handling protocols.

Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation, but a critical component of your experimental design. The following sections detail the necessary PPE, the rationale for its use, and the procedures for its correct implementation.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is essential to mitigate the risks associated with C.I. Fluorescent Brightener 85.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against airborne dust particles and potential splashes of solutions containing the brightener.
Hand Protection Nitrile glovesOffers good resistance to a range of chemicals and provides a barrier against skin contact with the powder.[1][2]
Body Protection Laboratory coatPrevents contamination of personal clothing with the fluorescent powder.
Respiratory Protection NIOSH-approved N95 respirator or higherEssential for minimizing the inhalation of fine dust particles, especially during weighing and transfer operations.[3][4]

Procedural Guidance: A Step-by-Step Operational Plan

Adherence to a strict, sequential protocol for the handling of C.I. Fluorescent Brightener 85 is paramount.

Preparation and Engineering Controls
  • Designated Work Area : All work with C.I. Fluorescent Brightener 85 powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.[5][6][7] This engineering control is your primary defense against the dispersal of airborne particles.

  • Surface Protection : Line the work surface with absorbent, disposable bench paper to contain any spills and facilitate easy cleanup.

  • Gather all Materials : Before starting, ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and PPE are readily available.

Donning PPE: The Correct Sequence

PPE_Donning_Sequence A 1. Lab Coat B 2. N95 Respirator A->B Protect clothing first C 3. Goggles B->C Ensure a good seal before covering eyes D 4. Gloves C->D Last on, first off principle for gloves

Caption: PPE Donning Sequence for Handling C.I. Fluorescent Brightener 85.

Handling and Weighing the Powder
  • Minimize Dust Generation : Handle the powder gently. Avoid scooping or pouring from a height. Use a spatula to carefully transfer the powder.

  • Weighing Procedure :

    • If possible, weigh the powder directly within the fume hood.

    • If the balance is outside the hood, use the "tare method":

      • Place a sealable container on the balance and tare it.

      • Take the tared container into the fume hood.

      • Carefully add the powder to the container inside the hood.

      • Seal the container before removing it from the hood.

      • Place the sealed container back on the balance to obtain the final weight.[5][6]

  • Solution Preparation : When preparing solutions, add the powder to the solvent slowly to avoid splashing and aerosolization.

Doffing PPE: A Critical Decontamination Step

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing_Sequence A 1. Gloves B 2. Goggles A->B Remove most contaminated item first C 3. Lab Coat B->C Avoid touching face D 4. N95 Respirator C->D Remove by turning inside out E 5. Wash Hands Thoroughly D->E Exit work area, then remove respirator

Caption: PPE Doffing Sequence after Handling C.I. Fluorescent Brightener 85.

Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure : If a significant amount of dust is airborne, calmly evacuate the immediate area and restrict access.

  • Assess the Spill : For small spills, trained personnel with appropriate PPE can proceed with cleanup.

  • Cleanup Procedure :

    • Do NOT use dry sweeping or compressed air , as this will disperse the powder.[8]

    • Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.

    • Wipe the area from the outside in, placing the contaminated towels in a sealed plastic bag for disposal.

    • For final decontamination, wipe the area with a cloth dampened with a suitable solvent (e.g., 70% ethanol or isopropanol).

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of C.I. Fluorescent Brightener 85 and associated waste is a critical aspect of laboratory stewardship.

  • Solid Waste : All solid waste contaminated with C.I. Fluorescent Brightener 85, including used gloves, bench paper, and contaminated cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Unused Product : Unused or expired C.I. Fluorescent Brightener 85 should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[9]

  • Aqueous Waste : Solutions containing C.I. Fluorescent Brightener 85 should be collected as aqueous hazardous waste.

  • Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By implementing these comprehensive safety and handling protocols, you can confidently and responsibly utilize C.I. Fluorescent Brightener 85 in your research, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • LookChem. Fluorescent brightener 85 Safety Data Sheets(SDS). [Link]

  • UC Berkeley Office of Environment, Health & Safety. Glove Selection Guide. [Link]

  • PubChem. C.I. Fluorescent Brightener 85. [Link]

  • Duke University Occupational and Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders. [Link]

  • Occupational Safety and Health Administration. OSHA Glove Selection Chart. [Link]

  • University of California, Irvine Environmental Health & Safety. Standard operating procedure for hazardous chemicals Handling of nanomaterials. [Link]

  • Occupational Safety and Health Administration. Hazard Communication Guidance for Combustible Dusts. [Link]

  • AirClean Systems. Powder Handling. [Link]

  • The ChemQuest Group, Inc. Dust mask recommendations: What are the best safety masks to use with powder coatings?[Link]

  • Centers for Disease Control and Prevention. NIOSH Guide to the Selection & Use of Particulate Respirators. [Link]

  • Environmental Protection Agency. Proper Maintenance, Removal and Disposal of PCB-Containing Fluorescent Light Ballasts. [Link]

  • Environment, Health & Safety - University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. [Link]

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